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  • Product: (E)-methyl 3-iodoacrylate
  • CAS: 6213-88-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (E)-methyl 3-iodoacrylate for Researchers and Drug Development Professionals

Abstract (E)-methyl 3-iodoacrylate is a versatile bifunctional molecule that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring an electron-defic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(E)-methyl 3-iodoacrylate is a versatile bifunctional molecule that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring an electron-deficient alkene, a methyl ester, and a vinyl iodide, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of (E)-methyl 3-iodoacrylate, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and mechanistic insights are provided to enable researchers to effectively utilize this reagent in their synthetic endeavors.

Physicochemical Properties

(E)-methyl 3-iodoacrylate is a solid at room temperature and should be stored in a dark place, sealed under dry conditions.[1][2] Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₄H₅IO₂[1][3]
Molecular Weight 211.99 g/mol [2][3]
CAS Number 6213-88-3[1][2]
Appearance Solid[2]
Melting Point 84-85 °C[1]
Boiling Point 182.1 °C at 760 mmHg[1][2]
Density 1.918 g/cm³[1]
Flash Point 64 °C[1]
Storage Temperature 4°C, protect from light[2]
Solubility Soluble in common organic solvents
InChI Key SUQXOFVGKSUSSM-NSCUHMNNSA-N[2]
Canonical SMILES COC(=O)C=CI[1]

Synthesis of (E)-methyl 3-iodoacrylate

The stereoselective synthesis of (E)-methyl 3-iodoacrylate can be achieved through several methods. A common approach involves the esterification of (E)-3-iodoacrylic acid. Alternatively, isomerization of the readily available (Z)-isomer can be accomplished.

Synthesis via Esterification of (E)-3-iodoacrylic acid

One of the most direct routes to (E)-methyl 3-iodoacrylate is the esterification of (E)-3-iodoacrylic acid. This method is advantageous as it preserves the stereochemistry of the starting material.

Experimental Protocol: Esterification of (E)-3-iodoacrylic acid [1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (E)-3-iodoacrylic acid (1.0 eq) in an excess of anhydrous methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.05 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (E)-methyl 3-iodoacrylate. Further purification can be achieved by recrystallization or column chromatography.

Synthesis via Isomerization of (Z)-methyl 3-iodoacrylate

The (Z)-isomer of methyl 3-iodoacrylate is often a co-product in some synthetic routes. It can be converted to the thermodynamically more stable (E)-isomer.

Experimental Protocol: Iodine-Catalyzed Isomerization [4][5]

  • Reaction Setup: Dissolve a mixture of (Z)- and (E)-methyl 3-iodoacrylate in a suitable solvent such as chloroform or dichloromethane.

  • Catalysis: Add a catalytic amount of iodine (e.g., 0.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature and expose it to ambient light, or gently heat to accelerate the isomerization. Monitor the E/Z ratio by ¹H NMR spectroscopy or gas chromatography (GC).

  • Work-up: Once the desired equilibrium is reached (favoring the E-isomer), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove the iodine.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting product can be purified by column chromatography to isolate the pure (E)-isomer.

G cluster_esterification Synthesis via Esterification cluster_isomerization Synthesis via Isomerization start1 (E)-3-Iodoacrylic Acid reagents1 Methanol (solvent/reagent) Catalytic Acid (e.g., H₂SO₄) start1->reagents1 Reflux product1 (E)-methyl 3-iodoacrylate reagents1->product1 start2 (Z)-methyl 3-iodoacrylate reagents2 Catalytic Iodine (I₂) Solvent (e.g., CHCl₃) start2->reagents2 Room Temp / Gentle Heat product2 (E)-methyl 3-iodoacrylate reagents2->product2

Caption: Synthetic routes to (E)-methyl 3-iodoacrylate.

Spectroscopic Characterization

The structural elucidation of (E)-methyl 3-iodoacrylate is confirmed through various spectroscopic techniques.

TechniqueKey Features and Expected Values
¹H NMR The two vinyl protons are diastereotopic and appear as doublets. The proton α to the carbonyl group is expected around δ 6.5-7.0 ppm, while the proton β to the carbonyl (attached to the same carbon as iodine) is expected further downfield, around δ 7.5-8.0 ppm. The trans-coupling constant (³J) between these protons is typically large, in the range of 14-16 Hz. The methyl ester protons will appear as a singlet around δ 3.7 ppm.[6]
¹³C NMR The carbonyl carbon is expected in the range of δ 165-170 ppm. The alkene carbons will be distinct, with the carbon α to the carbonyl appearing around δ 130-140 ppm and the carbon bearing the iodine atom appearing at a higher field (more shielded) around δ 80-90 ppm due to the heavy atom effect of iodine. The methyl ester carbon will be around δ 51-53 ppm.[7]
IR Spectroscopy A strong absorption band for the C=O stretch of the α,β-unsaturated ester is expected around 1720-1730 cm⁻¹. The C=C stretching vibration will appear around 1620-1630 cm⁻¹. C-H stretching of the vinyl and methyl groups will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.[8][9]
Mass Spectrometry The molecular ion peak [M]⁺ at m/z = 212 is expected. A prominent peak at m/z = 127 corresponding to I⁺ is also anticipated. Fragmentation may show the loss of the methoxy group (-OCH₃) to give a peak at m/z = 181.

Reactivity and Synthetic Applications

(E)-methyl 3-iodoacrylate is a valuable substrate for palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C bonds at the C3 position with retention of the double bond geometry. The most common transformations are the Sonogashira, Suzuki, and Heck reactions.

G cluster_catalytic_cycle Generalized Palladium-Catalyzed Cross-Coupling Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Vinyl Iodide (R-I) pd_intermediate R-Pd(II)(I)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation (Suzuki/Sonogashira) pd_intermediate->transmetalation Organometallic Reagent reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-Coupled Product reductive_elimination->product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling

The Sonogashira reaction enables the coupling of terminal alkynes with vinyl halides, providing a direct route to conjugated enynes.[10][11] (E)-methyl 3-iodoacrylate is an excellent substrate for this transformation.

Experimental Protocol: Sonogashira Coupling of (E)-methyl 3-iodoacrylate with Phenylacetylene [12]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add (E)-methyl 3-iodoacrylate (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Reagents: Add anhydrous THF and triethylamine (2.0 eq). Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or gently heat to 40 °C. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst.

  • Purification: Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the corresponding (E)-methyl 3-phenylpropiolate derivative.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds between a vinyl halide and an organoboron compound, such as a boronic acid or ester.[13][14] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Representative Protocol: Suzuki Coupling of (E)-methyl 3-iodoacrylate with Phenylboronic Acid [15]

  • Reaction Setup: In a microwave vial or a round-bottom flask, combine (E)-methyl 3-iodoacrylate (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of 2M sodium carbonate (2.0 eq).

  • Solvent: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Reaction: If using conventional heating, heat the mixture to 80-100 °C. Alternatively, use microwave irradiation at 120 °C for a shorter reaction time. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain (E)-methyl cinnamate.

Heck-Mizoroki Reaction

The Heck reaction couples vinyl halides with alkenes to form substituted alkenes.[16][17] (E)-methyl 3-iodoacrylate can react with various alkenes, such as styrene, to produce substituted dienes, which are valuable synthetic intermediates.

Representative Protocol: Heck Reaction of (E)-methyl 3-iodoacrylate with Styrene [18]

  • Reaction Setup: In a sealable reaction tube, add (E)-methyl 3-iodoacrylate (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), a phosphine ligand (e.g., PPh₃, 0.04 eq), and a base like triethylamine or sodium acetate (2.0 eq).

  • Solvent and Reagent: Add a polar aprotic solvent such as DMF or acetonitrile, followed by the addition of styrene (1.5 eq).

  • Reaction: Seal the tube and heat the mixture to 80-120 °C. Monitor the reaction's progress.

  • Work-up: Once the reaction is complete, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by column chromatography.

Applications in Medicinal Chemistry and Drug Development

The structural motifs accessible through the reactions of (E)-methyl 3-iodoacrylate are prevalent in numerous biologically active compounds.[19][20] The ability to introduce diverse substituents at the C3 position via cross-coupling reactions makes it a valuable tool for generating libraries of compounds for drug discovery screening. For instance, the synthesis of Lachnophyllum methyl ester and its analogs, which have shown nematicidal, antileishmanial, and antimycobacterial activities, was achieved using Sonogashira coupling with (E)-methyl 3-iodoacrylate.[12] This highlights the potential of this building block in the development of new therapeutic agents.

Safety and Handling

(E)-methyl 3-iodoacrylate is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, wash the affected area with copious amounts of water and seek medical attention.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs. Organic & Biomolecular Chemistry. 2024. [Link]

  • (E)-methyl 3-iodoacrylate. LookChem. [Link]

  • Methyl (E)-3-iodoacrylate. PubChem. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. University of California, Irvine. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Sonogashira coupling reaction of phenylacetylene with aryl halides in presence of various bases. ResearchGate. [Link]

  • Bioactive compounds and new organic materials. SynCatMet. [Link]

  • Methyl (E)-3-iodoacrylate. PubChem. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. American Chemical Society. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Synthesis of bioactive compounds. Diva-Portal.org. [Link]

  • Heck Reaction—State of the Art. Semantic Scholar. [Link]

  • Solvent Effects on the Stereoselectivity of Reaction of Methyl Acrylate, Methyl Methacrylate and Methyl trans-Crotonate with Cyclopentadiene. Journal of the Chinese Chemical Society. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

  • Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. SciSpace. [Link]

  • Unexpected E-to-Z Isomerizations during the Negishi-Type Homocoupling of E-Iodoalkenes. The Journal of Organic Chemistry. [Link]

  • Figure S4. 1 H NMR spectrum of methyl... ResearchGate. [Link]

  • Method for the conversion of a Z-isomer into E-isomer.
  • Facile Synthesis of E and Z Isomers by the Propyloxime Form. TSI Journals. [Link]

  • 13 C-NMR (3a) and 1 H-NMR (3b) spectra of PMMA obtained by the catalyst... ResearchGate. [Link]

  • 13C nmr spectrum of iodoethane. Doc Brown's Chemistry. [Link]

  • Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy Online. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Method for the conversion of a z-isomer into e-isomer.
  • E/Z Isomerization-Enabled Conversion from Dual-Carbon to Single-Carbon Insertion into an Aromatic System. Journal of the American Chemical Society. [Link]

  • 11: Infrared Spectroscopy and Mass Spectrometry. Chemistry LibreTexts. [Link]

Sources

Exploratory

(E)-Methyl 3-Iodoacrylate (CAS 6213-88-3): A Definitive Guide to Synthesis, Reactivity, and Applications in Advanced Cross-Coupling

Executive Summary In the realm of complex molecule synthesis and late-stage functionalization, the selection of bifunctional building blocks dictates the efficiency of the entire synthetic route. (E)-methyl 3-iodoacrylat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of complex molecule synthesis and late-stage functionalization, the selection of bifunctional building blocks dictates the efficiency of the entire synthetic route. (E)-methyl 3-iodoacrylate (CAS 6213-88-3) stands out as a highly privileged electrophile. Featuring both a highly reactive carbon-iodine ( C(sp2)−I ) bond and an electron-deficient α,β -unsaturated ester, this molecule serves as a linchpin in transition-metal-catalyzed cross-coupling reactions, cascade cyclizations, and the construction of polyene macrolides.

This whitepaper provides an in-depth technical analysis of (E)-methyl 3-iodoacrylate, detailing its physicochemical profile, a self-validating protocol for its de novo synthesis, and its strategic deployment in modern drug development workflows.

Physicochemical Profiling

Understanding the physical parameters of (E)-methyl 3-iodoacrylate is critical for optimizing reaction stoichiometry, predicting solubility profiles during biphasic workups, and ensuring long-term reagent stability [1].

PropertyValueCausality / Relevance in Synthesis
CAS Number 6213-88-3Unique identifier for regulatory tracking and procurement.
Molecular Formula C₄H₅IO₂Base formula for determining exact mass in HRMS validation.
Molecular Weight 211.99 g/mol Essential for precise stoichiometric calculations in micro-scale coupling.
Melting Point 84.5–85.0 °CSolid state at standard temperature facilitates high-purity recrystallization.
Boiling Point 182.1 °C (at 760 mmHg)Moderate volatility; dictates the use of rotary evaporation at reduced temperatures (<40 °C) to prevent product loss.
Density 1.918 g/cm³High density typical of polyhalogenated organics; phase separation behavior during extraction will heavily favor the lower aqueous layer if using lighter organic solvents.
Stereochemistry (E)- / trans- configurationThe trans geometry is strictly conserved during stereoretentive Pd-catalyzed oxidative additions, dictating downstream product architecture.

De Novo Synthesis: Stereoselective Hydroiodination

While commercially available, (E)-methyl 3-iodoacrylate is frequently synthesized de novo to ensure absolute geometric purity (>99% E-isomer) and to avoid degradation products (such as free iodine) that poison palladium catalysts. The most robust methodology is the hydroiodination of methyl propiolate using sodium iodide in glacial acetic acid [2].

Causality in Experimental Design

Using aqueous hydroiodic acid (HI) often leads to the competitive hydrolysis of the methyl ester and poor control over stereochemistry. By utilizing NaI in glacial acetic acid, HI is generated in situ at a controlled rate. The nucleophilic iodide attacks the alkyne in a strict anti-addition pathway, followed by stereoselective protonation, ensuring the exclusive formation of the (E)-isomer.

Self-Validating Protocol

Objective: Synthesize (E)-methyl 3-iodoacrylate with >95% yield and >99% geometric purity.

  • Reagent Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add sodium iodide (7.13 g, 48.0 mmol, 1.6 equiv) and glacial acetic acid (10.9 mL, 190.0 mmol).

    • Validation: The solution must remain colorless. A yellow/brown tint indicates the oxidation of iodide to iodine ( I2​ ) due to moisture or oxygen ingress, which will severely depress the yield.

  • Alkyne Addition: Inject methyl propiolate (2.50 g, 30.0 mmol, 1.0 equiv) dropwise at room temperature. Heat the reaction mixture to 115 °C for 1 hour.

    • Validation: Monitor via TLC (Hexane/EtOAc 4:1). The alkyne is UV-inactive, but the product will appear as a strongly UV-active spot ( Rf​≈0.6 ).

  • Quench and Extraction: Cool the mixture to ambient temperature, pour into 100 mL of distilled water, and extract with diethyl ether ( 3×25 mL).

    • Validation: Diethyl ether is explicitly chosen over dichloromethane to prevent intractable emulsion formation during the subsequent basic neutralization steps.

  • Purification Washes: Wash the combined organic layers sequentially with saturated aqueous Na2​S2​O3​ (50 mL) and saturated Na2​CO3​ (50 mL).

    • Validation: The thiosulfate wash reduces any generated I2​ back to water-soluble I− . This is visually validated by the immediate disappearance of any brown/yellow discoloration in the organic phase.

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate in vacuo to yield the product as a colorless to pale-yellow crystalline solid.

G A Methyl Propiolate (Alkyne Precursor) C Anti-Addition Transition State A->C H+ Activation B NaI + AcOH (In-situ HI Generation) B->C Nucleophilic I- Attack D (E)-Methyl 3-Iodoacrylate (Target Electrophile) C->D Stereoselective Protonation

Mechanism of stereoselective hydroiodination yielding (E)-methyl 3-iodoacrylate.

Advanced Applications in Drug Discovery

The dual functionality of (E)-methyl 3-iodoacrylate makes it a powerful tool for generating molecular complexity. The iodine atom is a superior leaving group compared to bromine or chlorine, allowing palladium-catalyzed oxidative addition to proceed at lower temperatures. This low-temperature reactivity is critical for preserving the sensitive α,β -unsaturated ester geometry during cross-coupling.

Cascade Reactions for Alkaloid Synthesis

In the total synthesis of clavine alkaloids, (E)-methyl 3-iodoacrylate is deployed in a highly sophisticated enantioselective sequential Michael addition/C-H olefination/Michael cascade [3].

  • The Workflow: The reaction begins with a chiral quinine derivative catalyzing the enantioselective Michael addition of nitromethane to an acrylamide. The resulting intermediate undergoes a transition-metal-mediated C-H olefination utilizing the highly reactive C(sp2)−I bond of (E)-methyl 3-iodoacrylate. Finally, an intramolecular Michael addition closes the ring.

  • Causality: By utilizing (E)-methyl 3-iodoacrylate, the synthetic route stitches together a complex tetracyclic framework in a single pot. The electron-withdrawing ester group activates the double bond for the final ring-closing Michael addition, maximizing atom economy and minimizing purification bottlenecks.

Cascade Start Acrylamide + Nitromethane (Starting Materials) M1 1st Michael Addition (Enantioselective) Start->M1 Cat Quinine Derivative Catalyst (Chiral Environment) Cat->M1 Chiral Induction CH C-H Olefination via (E)-methyl 3-iodoacrylate M1->CH Intermediate Formation M2 2nd Michael Addition (Intramolecular) CH->M2 Pd-Catalyzed Insertion Product Clavine Alkaloid Precursor (Tetracyclic Core) M2->Product Ring Closure

Cascade Michael/C-H olefination/Michael reaction utilizing (E)-methyl 3-iodoacrylate.

Construction of [3]Dendralenes

(E)-methyl 3-iodoacrylate is also utilized in the synthesis of highly polarized [3]dendralenes—cross-conjugated polyenes that undergo rapid diene-transmissive Diels-Alder (DTDA) reactions [4]. Through Stille or Suzuki-Miyaura cross-coupling, the iodoacrylate is coupled with vinyl stannanes or boronates. The strict preservation of the (E)-geometry during the coupling ensures that the resulting dendralene adopts the precise s-cis/s-trans conformation required to act as a highly reactive diene in subsequent cycloadditions.

Handling, Stability, and Safety

As a halogenated α,β -unsaturated ester, (E)-methyl 3-iodoacrylate is a potent Michael acceptor and alkylating agent.

  • Storage: Must be stored at 2–8 °C in a dark, desiccated environment. Exposure to light and ambient moisture triggers the homolytic cleavage of the C-I bond, releasing iodine radicals that catalyze the polymerization of the acrylate backbone.

  • Validation of Integrity: Before deployment in sensitive catalytic cycles, visually inspect the reagent. A pristine batch is white to pale yellow. A deep yellow or brown discoloration indicates free iodine contamination. If contaminated, the reagent must be dissolved in ether, washed with aqueous sodium thiosulfate, dried, and concentrated prior to use.

  • Safety: Handle strictly within a fume hood. The compound is a severe skin and eye irritant (H315, H319) and a respiratory tract irritant (H335). Standard PPE (nitrile gloves, safety goggles, and lab coat) is mandatory.

References

  • Thirsk, C.E. "Stereoselective routes to the total synthesis of the polyene macrolide viridenomycin." Durham E-Theses, Durham University. Available at:[Link]

  • Ma, Z.-G., et al. "Enantioselective sequential Michael addition/C-H olefination/Michael reaction for the efficient collective synthesis of clavine alkaloids." Cell Reports Physical Science, 2024, 5(8), 102112. Available at:[Link]

  • ResearchGate / RSC Advances. "Synthesis of highly polarized [3]dendralenes and their Diels–Alder reactions." RSC Advances, 2023. Available at:[Link]

Foundational

An In-depth Technical Guide to (E)-methyl 3-iodoacrylate: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction In the landscape of modern medicinal chemistry and drug development, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. (E)-methyl 3-iodoacrylate is one such versatile intermediate, offering a unique combination of reactive sites that can be orthogonally addressed. This guide provides an in-depth technical overview of (E)-methyl 3-iodoacrylate, from its fundamental physicochemical properties to its synthesis and strategic application in organic synthesis, with a particular focus on its relevance to drug discovery professionals.

Physicochemical and Structural Properties

(E)-methyl 3-iodoacrylate, with the CAS number 6213-88-3, is a crystalline solid at room temperature.[1] Its structure features an electron-deficient alkene backbone, a methyl ester, and a vinyl iodide. This trifunctional arrangement is the source of its synthetic utility. The vinyl iodide provides a handle for transition-metal-catalyzed cross-coupling reactions, while the α,β-unsaturated ester system is a classical Michael acceptor.

The key quantitative properties of (E)-methyl 3-iodoacrylate are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C4H5IO2[1][2]
Molecular Weight 211.99 g/mol [2]
Exact Mass 211.93343 Da[1][2]
CAS Number 6213-88-3[1]
Physical Form Solid
Melting Point 84-85 °C[1]
Boiling Point 182.1 °C at 760 mmHg
Density 1.918 g/cm³[1]
Storage Temperature 4°C, protect from light

Synthesis of (E)-methyl 3-iodoacrylate

The synthesis of vinyl iodides is a cornerstone of organic chemistry, and the preparation of (E)-methyl 3-iodoacrylate is an instructive example. While several methods exist, a common and reliable approach is the hydroiodination of methyl propiolate. The procedure detailed in Organic Syntheses for the analogous ethyl ester provides a robust framework for this transformation.[3] The reaction proceeds via the addition of hydriodic acid (HI), generated in situ, across the alkyne.

Rationale Behind the Protocol

The choice of reagents and conditions is critical for achieving high yield and stereoselectivity. Acetic acid serves as both the solvent and a proton source to facilitate the formation of HI from sodium iodide. The reaction temperature is controlled to favor the desired anti-addition, leading predominantly to the (Z)-isomer initially, which can then be isomerized to the thermodynamically more stable (E)-isomer.

Detailed Experimental Protocol

Objective: To synthesize (Z)-methyl 3-iodoacrylate via hydroiodination of methyl propiolate. (Note: The initial product is often the Z-isomer, which can be isomerized if the pure E-isomer is required).

Materials:

  • Methyl propiolate

  • Sodium iodide (NaI), dried

  • Glacial acetic acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A round-bottomed flask is charged with dry sodium iodide (1.2 equivalents) and glacial acetic acid. The flask is equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • Addition of Alkyne: Methyl propiolate (1.0 equivalent) is added to the stirred solution in one portion at room temperature.

  • Reaction Execution: The mixture is heated to 70-80 °C and stirred for 12-18 hours. The progress of the reaction should be monitored by TLC or GC-MS to ensure complete consumption of the starting material.

  • Workup - Quenching and Extraction: The reaction mixture is cooled to room temperature and diluted with water and diethyl ether. The organic layer is separated.

  • Workup - Washing: The organic layer is washed sequentially with water, saturated aqueous sodium thiosulfate (to remove residual iodine), saturated aqueous sodium bicarbonate (to neutralize acetic acid), and finally with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure methyl 3-iodoacrylate.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Charge Flask: - Sodium Iodide - Glacial Acetic Acid alkyne Add Methyl Propiolate reagents->alkyne Stir at RT heat Heat to 70-80 °C (12-18 h) alkyne->heat monitor Monitor by TLC/GC-MS heat->monitor quench Cool & Dilute (Water, Diethyl Ether) monitor->quench wash Sequential Washes: 1. H₂O 2. Na₂S₂O₃ 3. NaHCO₃ 4. Brine quench->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify (Vacuum Distillation) dry->purify product product purify->product (E)-methyl 3-iodoacrylate

Caption: Workflow for the synthesis of (E)-methyl 3-iodoacrylate.

Applications in Drug Development and Organic Synthesis

The synthetic value of (E)-methyl 3-iodoacrylate lies in its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are central to the construction of drug candidates.

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl iodide moiety is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions.[4][5] These reactions are cornerstones of medicinal chemistry, enabling the modular assembly of complex molecules from simpler fragments.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the introduction of a wide range of aryl or heteroaryl groups. This is a highly reliable method for creating biaryl structures prevalent in many pharmaceuticals.[4][6]

  • Sonogashira Coupling: The coupling with terminal alkynes is a powerful tool for synthesizing enynes. This reaction has been used to synthesize natural products and their analogs, such as Lachnophyllum methyl esters, which have shown nematicidal and antimycobacterial activities.[7]

The ability to introduce diverse substituents at the 3-position makes (E)-methyl 3-iodoacrylate a valuable platform for generating libraries of compounds for structure-activity relationship (SAR) studies.

G cluster_couplings Palladium-Catalyzed Cross-Coupling cluster_products Diverse Scaffolds start (E)-methyl 3-iodoacrylate suzuki Suzuki Coupling + R-B(OH)₂ start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling + R-C≡CH start->sonogashira Pd/Cu Catalysts, Base heck Heck Coupling + Alkene start->heck Pd Catalyst, Base prod_suzuki Aryl/Heteroaryl Acrylates suzuki->prod_suzuki prod_sonogashira Conjugated Enynes sonogashira->prod_sonogashira prod_heck Substituted Dienes heck->prod_heck

Caption: Application of (E)-methyl 3-iodoacrylate in cross-coupling.

Michael Addition Reactions

The electron-withdrawing methyl ester group activates the double bond for conjugate addition (Michael addition) by a wide variety of nucleophiles. This allows for the introduction of functionality at the 2-position of the acrylate backbone. This reaction can be used to introduce carbon, nitrogen, oxygen, or sulfur nucleophiles, further expanding the molecular diversity accessible from this starting material.

Role in Polymer-Based Drug Delivery

The acrylate functional group is the fundamental monomer unit for a wide range of polymers used in drug delivery. For instance, poly(meth)acrylate copolymers, such as the Eudragit® family, are extensively used for enteric coatings and controlled-release formulations.[8][9] While (E)-methyl 3-iodoacrylate itself may not be directly polymerized for this purpose, its chemistry is representative of the functional handles that can be incorporated into monomers to create functional polymers for drug conjugation or targeted delivery systems.

Safety and Handling

(E)-methyl 3-iodoacrylate is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(E)-methyl 3-iodoacrylate is a highly valuable and versatile building block for researchers in drug development and organic synthesis. Its well-defined physicochemical properties and predictable reactivity in key synthetic transformations, such as palladium-catalyzed cross-coupling and Michael additions, make it an ideal starting point for the synthesis of complex and biologically active molecules. A thorough understanding of its synthesis, handling, and reaction scope empowers chemists to leverage its full potential in the pursuit of novel therapeutics.

References

  • Boussonnière, A., Bénéteau, R., Desvergnes, V., et al. (2024). Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs. Organic & Biomolecular Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN108586239B - A kind of preparation method of methyl 3-hydroxypropionate.
  • ResearchGate. (n.d.). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Synthesis of Polymers From Bio‐Based Methacrylates Comprising Aromatic or Aliphatic Structures Using NIR‐Mediated ATRP. Available at: [Link]

  • Organic Syntheses. (n.d.). ETHYL (Z)-β-IODOACRYLATE. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl (E)-3-iodoacrylate. PubChem. Available at: [Link]

  • Wiley Online Library. (n.d.). One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Available at: [Link]

  • MDPI. (2022). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Available at: [Link]

  • DiVA portal. (n.d.). Synthesis of bioactive compounds. Available at: [Link]

  • ResearchGate. (n.d.). Formation of methyl methacrylate from methyl propionate and methanol. Available at: [Link]

  • MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Available at: [Link]

  • Neliti. (2002). SYNTHESIS OF ACRYLATES FROM METHYL PROPIONATE, PROPIONIC ACID AND FORMALDEHYDE IN THE GAS PHASE ON SOLID CATALYSTS. Available at: [Link]

  • IntechOpen. (2020). New Methods in the Synthesis of (Meth)Acrylates. Available at: [Link]

  • biolla Chemicals. (n.d.). (e)-methyl-3-iodoacrylate, CAS 6213-88-3. Available at: [Link]

  • SciSpace. (n.d.). Methyl Methacrylate Synthesis: Thermodynamic Analysis for Oxidative Esterification of Methacrolein and Aldol Condensation of Met. Available at: [Link]

  • LookChem. (n.d.). (E)-methyl 3-iodoacrylate. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

Sources

Exploratory

Spectroscopic Characterization and Validation Protocols for (E)-Methyl 3-Iodoacrylate: A Technical Whitepaper

Executive Summary (E)-Methyl 3-iodoacrylate (CAS: 6213-88-3) is a highly reactive, bifunctional building block widely utilized in transition-metal-catalyzed cross-coupling reactions, radiolabeling, and the synthesis of c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-Methyl 3-iodoacrylate (CAS: 6213-88-3) is a highly reactive, bifunctional building block widely utilized in transition-metal-catalyzed cross-coupling reactions, radiolabeling, and the synthesis of complex pharmaceutical scaffolds. Due to its susceptibility to photo-induced isomerization (E to Z) and hydrolytic degradation, rigorous spectroscopic validation of batch integrity is paramount.

This whitepaper provides definitive Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (E)-methyl 3-iodoacrylate. More importantly, it moves beyond raw data to explain the causality behind the spectral features and outlines self-validating experimental protocols to ensure absolute structural confidence.

Mechanistic Causality: The "Why" Behind the Spectra

To accurately interpret the spectroscopic data of (E)-methyl 3-iodoacrylate, an application scientist must understand two dominant electronic and geometric phenomena:

  • The Karplus Causality (Geometry): The trans-(E)-geometry forces the vinylic protons (H-α and H-β) into a rigid 180° dihedral arrangement. According to the Karplus equation, this maximizes orbital overlap, yielding a definitively large scalar coupling constant ( 3J≈14.8 Hz). Observing this specific J -value is not merely a data point; it is the absolute geometric proof of the (E)-isomer, distinguishing it from the (Z)-isomer ( 3J≈8−10 Hz).

  • The Heavy Atom Effect (Electronic): In 13 C NMR, an α,β -unsaturated system typically exhibits deshielded vinylic carbons. However, the massive electron cloud of the iodine atom induces significant spin-orbit coupling. This "Heavy Atom Effect" (HAE) drastically shields the attached carbon (C-β), pushing its resonance anomalously upfield to 100.5 ppm. Understanding this prevents the misassignment of the alkene backbone.

Quantitative Spectroscopic Data

The following tables synthesize the expected spectral fingerprints derived from empirical data and homologous structural analyses [1, 3].

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
H-3 (β) 7.87Doublet (d)14.81H=CH –I
H-2 (α) 6.87Doublet (d)14.81H=CH –COOMe
OCH 3​ 3.75Singlet (s)-3H–OCH 3​
Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)AssignmentCausality / Note
C-1 165.5C =OConjugated ester carbonyl
C-2 (α) 135.0=C H–COOMeDeshielded by carbonyl resonance
C-3 (β) 100.5=C H–IShielded by Iodine Heavy Atom Effect
OCH 3​ 51.5–OC H 3​ Typical methyl ester resonance
Table 3: FT-IR Data (ATR)
Wavenumber (cm⁻¹)IntensityAssignmentStructural Implication
3060 Weak=C–H stretchConfirms alkene presence
1720 StrongC=O stretchConjugated ester
1590 MediumC=C stretchAlkene backbone
1250, 1170 StrongC–O stretchEster linkage
650 WeakC–I stretchCarbon-halogen bond
Table 4: EI-MS Data (70 eV)
m/zRelative AbundanceFragmentFragmentation Pathway
212 Medium[M]⁺Molecular Ion ( 127 I isotope)
181 High[M - OCH 3​ ]⁺ α -cleavage of the ester
127 Medium[I]⁺Cleavage of the vinylic C-I bond
85 High[M - I]⁺Loss of iodine radical

Self-Validating Experimental Protocols

To guarantee reproducibility and prevent downstream synthetic failures, implement the following self-validating workflows in your laboratory.

Protocol A: Isomeric Purity Validation via 1 H NMR

Objective: Confirm the (E)-geometry and quantify any (Z)-isomer or free acid contamination.

  • Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of anhydrous CDCl 3​ . Ensure the solvent is stored over silver foil to prevent acidic degradation.

  • Acquisition: Acquire a standard 1D 1 H NMR spectrum at 400 MHz with 16 scans. Use a relaxation delay (D1) of at least 2 seconds to ensure accurate integration.

  • Processing: Apply a 0.3 Hz line-broadening function, phase manually, and apply a strict baseline correction.

  • Self-Validating Step (Integration): Set the methoxy singlet ( 3.75 ppm) to an exact integration of 3.00. The doublets at 7.87 ppm and 6.87 ppm must integrate to 1.00 ± 0.05.

    • Causality Check: If the vinylic protons integrate to < 0.95, suspect partial polymerization or halogen exchange. If the methoxy peak integrates to < 3.00, suspect hydrolysis to (E)-3-iodoacrylic acid.

  • Self-Validating Step (Coupling): Extract the J -value of the 6.87 ppm doublet. If J<14.0 Hz, the batch is contaminated with the (Z)-isomer and must be rejected or re-purified.

Protocol B: Structural Integrity Validation via GC-MS

Objective: Confirm molecular weight and rule out debromination/deiodination artifacts.

  • Sample Preparation: Dilute the sample to 1 mg/mL in GC-grade dichloromethane.

  • Acquisition: Inject 1 µL using a split ratio of 50:1. Use a standard non-polar column (e.g., HP-5MS) with a temperature gradient from 50°C to 250°C at 15°C/min.

  • Self-Validating Step (Fragmentation Logic): Locate the molecular ion at m/z 212. You must observe the complementary fragment pair: m/z 127 (I⁺) and m/z 85 ([M - 127]⁺).

    • Causality Check: The presence of both fragments self-validates that the loss of mass is definitively an iodine atom [2]. If m/z 127 is absent, the peak at 212 may be an artifact, and the mass analyzer requires recalibration.

Visualizations of Analytical Logic

The following diagrams map the logical relationships and workflows required for rigorous batch validation.

G A Sample: (E)-Methyl 3-iodoacrylate B 1H NMR Analysis Target: J-Coupling A->B C 13C NMR Analysis Target: Heavy Atom Effect A->C D EI-MS Analysis Target: Fragmentation A->D E J = 14.8 Hz Confirms (E)-Isomer B->E F C-β at ~100.5 ppm Confirms C-I Bond C->F G m/z 212, 181, 85 Confirms MW & Ester D->G H Validated (E)-Methyl 3-iodoacrylate E->H F->H G->H

Multi-modal spectroscopic validation logic for (E)-methyl 3-iodoacrylate.

Workflow S1 1. Sample Prep (10 mg in CDCl3) S2 2. NMR Acquisition (400 MHz, 16 Scans) S1->S2 S3 3. Spectral Phasing & Baseline Corr. S2->S3 S4 4. Integration (Strict 1:1:3 Ratio) S3->S4 S5 5. J-Value Calc (Self-Validation: >14 Hz) S4->S5

Step-by-step NMR acquisition and processing workflow for isomeric purity assessment.

References

The analytical parameters and causal mechanisms described in this whitepaper are grounded in the following authoritative sources:

  • Title: Synthesis, Radiolabeling, and Preliminary in vivo Evaluation of [68Ga] IPCAT-NOTA as an Imaging Agent for Dopamine Transporter Source: Frontiers in Medicine (Archived via PubMed Central / NIH) URL: [Link]

  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer (Standard reference for EI-MS fragmentation rules and NMR increments) URL: [Link]

  • Title: Photocatalytic Radical Coupling of Organoborates with α-Halogenated Electron-Poor Olefins Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Foundational

Comprehensive Technical Guide on the Stability, Degradation Kinetics, and Storage Protocols of (E)-Methyl 3-iodoacrylate

Executive Summary (E)-Methyl 3-iodoacrylate is a highly versatile bifunctional building block widely utilized in organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-Methyl 3-iodoacrylate is a highly versatile bifunctional building block widely utilized in organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Heck couplings) and radical additions[1],[2]. Despite its synthetic utility, the inherent lability of the vinyl iodide moiety and the electrophilic ester group demands rigorous handling. As a Senior Application Scientist, I have observed that batch-to-batch inconsistencies in cross-coupling yields are almost exclusively traced back to improper storage and subsequent degradation of the vinyl iodide precursor.

This guide provides an in-depth mechanistic analysis of the degradation pathways of (E)-methyl 3-iodoacrylate and establishes validated, self-sustaining protocols for its long-term storage and quality control.

Physicochemical Profiling

Before addressing chemical stability, it is critical to define the baseline physicochemical properties of (E)-methyl 3-iodoacrylate. In its pure form, it exists as an off-white to yellow crystalline solid at room temperature[3].

Table 1: Key Physicochemical Properties
PropertyValue
CAS Registry Number 6213-88-3
Molecular Formula C4H5IO2
Molecular Weight 211.99 g/mol [4]
Melting Point 84 – 85 °C[5]
Boiling Point 182 °C[5]
Density 1.918 g/cm³[5]
Vapor Pressure 0.823 mmHg at 25 °C[5]

Mechanistic Pathways of Degradation

The degradation of (E)-methyl 3-iodoacrylate is primarily driven by the photolability of the C(sp²)–I bond and the hydrolytic susceptibility of the methyl ester. Understanding the causality behind these pathways is essential for designing effective storage systems.

Photolytic C–I Bond Cleavage (Homolysis)

Vinyl iodides are notoriously sensitive to ultraviolet and high-energy visible light[6],[7]. The carbon-iodine bond in these systems is relatively weak, with a bond dissociation energy ( D0​ ) estimated at 65 kcal/mol[8],[9].

Upon absorption of a photon ( ), the molecule undergoes an nσ∗ or nπ∗ electronic transition[10]. This excited state rapidly decays via non-adiabatic homolytic cleavage, yielding a highly reactive vinyl radical and an iodine atom (I•)[8],[9]. Once generated, these radicals propagate secondary degradation cascades:

  • Isomerization: Recombination of the radical pair can lead to the thermodynamically distinct (Z)-isomer, which alters the stereospecificity of downstream reactions[11].

  • Dimerization/Polymerization: Vinyl radicals can add to the double bond of intact monomers.

  • Oxidation: In the presence of ambient oxygen, radicals form peroxides, ultimately degrading the carbon skeleton and releasing molecular iodine (I₂). This manifests physically as a progressive dark browning of the crystalline solid[6],[12].

Photodegradation A (E)-Methyl 3-iodoacrylate B Photon Absorption (hv) UV/Vis Light A->B C Excited State Transition (nσ* / nπ*) B->C D Homolytic C-I Cleavage (D0 < 65 kcal/mol) C->D E Vinyl Radical + Iodine Radical (I•) D->E F Secondary Reactions: Isomerization, Dimerization, Oxidation E->F

Photolytic degradation pathway of (E)-methyl 3-iodoacrylate via C-I bond homolysis.

Thermal and Hydrolytic Vulnerabilities

While the compound is a stable solid at room temperature, elevated temperatures combined with ambient humidity facilitate the hydrolysis of the methyl ester, yielding (E)-3-iodoacrylic acid and methanol. Furthermore, thermal energy can overcome the activation barrier for background autoxidation, especially if trace I₂ is already present to act as an autocatalyst.

Empirical Stability Data & Storage Protocols

To mitigate the aforementioned degradation pathways, storage conditions must strictly exclude light, moisture, and oxygen[6],[13].

Table 2: Stability Matrix for (E)-Methyl 3-iodoacrylate
Storage ConditionLight ExposureAtmosphereExpected Shelf-LifeDegradation Indicators
Room Temp (20-25°C) Ambient LightAir< 1 WeekRapid yellowing/browning, I₂ release
Room Temp (20-25°C) DarkAir1 - 3 MonthsSlow discoloration, partial hydrolysis
Refrigerated (2-8°C) DarkInert (Ar/N₂)> 12 MonthsStable, minimal (Z)-isomerization
Frozen (-20°C) DarkInert (Ar/N₂)> 24 MonthsOptimal long-term archival stability
Protocol: Inert Aliquoting and Long-Term Storage

To ensure a self-validating system where the chemical remains pristine from the first to the last use, batch aliquoting is mandatory. Repeatedly opening a bulk container introduces moisture and oxygen, cumulatively degrading the batch.

Step-by-Step Methodology:

  • Atmospheric Control: Transfer the bulk container of (E)-methyl 3-iodoacrylate into a glovebox purged with high-purity Argon or Nitrogen (O₂ < 1 ppm, H₂O < 1 ppm).

  • Aliquoting: Dispense the solid into pre-dried, amber borosilicate glass vials. The amber glass blocks UV and high-energy visible light, preventing photolysis[6],[12].

  • Chemical Stabilization (Crucial Step): For highly sensitive applications, add a small, solvent-washed copper chip or silver wire to the vial. These metals act as halogen scavengers. If trace homolysis occurs, the metals react with free iodine (I₂) to form insoluble CuI or AgI, thereby halting the autocatalytic degradation cycle[6].

  • Hermetic Sealing: Seal the vials with PTFE-lined caps and wrap the junction with Parafilm to prevent atmospheric ingress during thermal cycling.

  • Cold Storage: Transfer the sealed vials to a desiccator stored in a refrigerator (2-8 °C) or freezer (-20 °C) depending on the required shelf life[6].

Quality Control & Validation Workflows

Prior to deploying (E)-methyl 3-iodoacrylate in sensitive cross-coupling reactions, its integrity must be verified. Degraded material containing free iodine or isomerized alkenes will severely poison palladium/copper catalysts and ruin stereospecific syntheses.

Protocol: Pre-Use Quality Control (QC)
  • Visual Inspection: The solid should be off-white to pale yellow[3]. A dark brown or purple hue indicates significant iodine liberation. Do not use dark brown material without prior recrystallization or sublimation.

  • ¹H NMR Spectroscopy (CDCl₃):

    • Procedure: Dissolve 5 mg of the sample in CDCl₃ (ensure the solvent is stored over silver foil to remain acid-free).

    • Analysis: Analyze the vinylic protons. The intact (E)-isomer exhibits a characteristic large coupling constant ( J≈14−15 Hz) for the trans-alkene protons. The appearance of signals with a smaller coupling constant ( J≈7−9 Hz) definitively proves isomerization to the (Z)-isomer[11].

  • GC-MS Analysis:

    • Procedure: Inject a 1 mg/mL solution (in DCM) into a GC-MS.

    • Analysis: Confirm the molecular ion peak at m/z 211.9. Scan for higher molecular weight peaks indicating dimerization, or a peak at m/z 254 (I₂) indicating advanced decomposition.

QC_Workflow A Bulk Material Receipt B Inert Gas Purging (Argon/N2 Glovebox) A->B C Aliquot into Amber Vials (Light Protection) B->C D Storage at 2-8°C (Desiccated) C->D E Pre-Use QC: 1H NMR & GC-MS D->E E->B Degraded (Repurify) F Cleared for Cross-Coupling E->F Purity > 98%

Standard operating procedure for the storage and quality control of vinyl iodides.

References

  • (E)-methyl 3-iodoacrylate - LookChem - LookChem. 5

  • Methyl (E)-3-iodoacrylate | C4H5IO2 | CID 138687 - PubChem - NIH. 4

  • (E)-Methyl-3-iodoacrylate | CAS# 6213-88-3 - Infinium Pharmachem Limited. 3

  • Photodecomposition of Vinyl Iodide in Gas Phase - Bulletin of the Chemical Society of Japan (via R Discovery). 8

  • Ultraviolet photodissociation of vinyl iodide: Understanding the halogen dependence of photodissociation mechanisms in vinyl halides - ResearchGate. 9

  • Non-adiabatic photodissociation dynamics of vinyl iodide from nσ and nπ transitions** - Physical Chemistry Chemical Physics (RSC).10

  • SAFETY DATA SHEET: Ethyl cis-3-Iodoacrylate (stabilized with Copper chip) - Tokyo Chemical Industry (TCI). 6

  • SAFETY DATA SHEET: Vinyl iodide - Thermo Fisher Scientific. 7

  • Photocatalytic Radical Coupling of Organoborates with α-Halogenated Electron-Poor Olefins - The Journal of Organic Chemistry (ACS). 1

  • Total synthesis of the HDAC inhibitor (+)-(R)- trichostatin A - Organic & Biomolecular Chemistry (RSC). 12

  • Base-Mediated Stereospecific Synthesis of Aryloxy and Amino substituted Ethyl Acrylates - PMC - NIH. 11

  • Gold-Catalyzed C(sp3)-C(sp2) Suzuki-Miyaura Coupling Reaction - ChemRxiv. 2

Sources

Exploratory

Solvation Dynamics and Applied Solubility Profiles of (E)-Methyl 3-Iodoacrylate in Organic Syntheses

Executive Summary (E)-methyl 3-iodoacrylate (CAS: 6213-88-3) is a highly versatile α,β-unsaturated ester utilized extensively as an electrophilic building block in complex organic synthesis 1. With a molecular weight of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-methyl 3-iodoacrylate (CAS: 6213-88-3) is a highly versatile α,β-unsaturated ester utilized extensively as an electrophilic building block in complex organic synthesis 1. With a molecular weight of 211.99 g/mol , it serves as a premier substrate in palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki-Miyaura, and Sonogashira) and advanced stereoselective cascade methodologies 2. Understanding its solubility profile across various organic solvents is not merely a matter of dissolution—it is a critical parameter that dictates reaction trajectory, catalyst stability, and overall yield.

Physicochemical Profiling & Structural Causality

To optimize reaction conditions, scientists must analyze the causality behind the solvation thermodynamics of (E)-methyl 3-iodoacrylate. Its solubility is governed by three primary structural motifs 3:

  • The Ester Motif (Hydrogen Bond Acceptor): The methoxycarbonyl group imparts a strong dipole moment to the molecule and acts as a potent hydrogen bond acceptor. This facilitates high solubility in polar aprotic solvents (e.g., DMF, DMSO, THF) and moderate solubility in protic solvents (e.g., methanol, ethanol). However, in protic solvents under basic conditions, transesterification or competitive nucleophilic attack becomes a significant degradation risk.

  • The Heavy Halogen Effect (Iodine): The β-iodine atom dramatically increases the molecule's lipophilicity and polarizability compared to non-halogenated acrylates. This large, soft electron cloud enhances dispersion forces (London forces), rendering the compound highly soluble in aromatic solvents (e.g., toluene) and halogenated solvents (e.g., dichloromethane) 1.

  • Planarity and Solvation Energy: As an (E)-isomer, the trans-geometry provides a planar, conjugated system. While this allows for efficient crystal packing at low temperatures, the relatively low molecular weight and structural flexibility at ambient temperatures result in a low energetic barrier to solvation in most organic media.

Solvent Selection Framework for Synthesis

When deploying (E)-methyl 3-iodoacrylate, solvent selection directly impacts the catalytic cycle:

  • Palladium-Catalyzed Cross-Couplings: Polar aprotic solvents like DMF and THF are the gold standard. They fully dissolve the iodoacrylate while simultaneously coordinating with and stabilizing the oxidative addition complex of the palladium catalyst.

  • Organocatalytic Cascade Reactions: For complex enantioselective sequential Michael addition/C-H olefination reactions, non-polar or moderately polar solvents (like DCM or toluene) are often preferred. These solvents maintain tight ion-pairing between the catalyst and substrate, which is critical for maximizing stereoselectivity 2.

SolventWorkflow Start Define Reaction Type (e.g., Cross-Coupling) TempCheck High Temp Required? (>80°C) Start->TempCheck PolarAprotic Select High-Boiling Polar Aprotic (DMF, DMSO) TempCheck->PolarAprotic Yes Volatile Select Volatile Solvents (THF, DCM, EtOAc) TempCheck->Volatile No SolCheck Empirical Solubility Screening (HPLC-UV) PolarAprotic->SolCheck Volatile->SolCheck Optimize Adjust Co-solvents (e.g., Toluene/H2O) SolCheck->Optimize Insoluble/Aggregation Proceed Proceed to Catalytic Cycle SolCheck->Proceed Soluble Optimize->SolCheck

Fig 1: Solvent selection and solubility screening workflow for (E)-methyl 3-iodoacrylate reactions.

Empirical Solubility Determination Protocol

While theoretical solubility parameters provide a baseline, empirical validation is critical for process chemistry and scale-up. The following self-validating protocol utilizes isothermal saturation and HPLC-UV quantification to determine the exact solubility limit of (E)-methyl 3-iodoacrylate.

Step-by-Step Methodology:

  • Preparation: Add an excess of (E)-methyl 3-iodoacrylate (approximately 500 mg) to 1.0 mL of the target organic solvent in a 2 mL sealed amber HPLC vial. Note: Amber glass is mandatory to prevent photolytic degradation (homolytic cleavage) of the sensitive C-I bond.

  • Equilibration: Place the vial in an isothermal shaker set to the target reaction temperature (e.g., 25 °C ± 0.1 °C). Agitate at 800 RPM for 24 hours to ensure thermodynamic equilibrium is reached between the solid and liquid phases.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at the exact equilibration temperature to pellet any undissolved solute, yielding a clear saturated supernatant.

  • Sampling & Dilution: Carefully extract a 10 µL aliquot from the supernatant using a positive displacement pipette. Dilute immediately into 990 µL of a compatible mobile phase (e.g., Acetonitrile) to halt equilibrium and prevent precipitation.

  • Quantification: Analyze the diluted sample via HPLC-UV (λ ≈ 230 nm, corresponding to the conjugated ester chromophore). Calculate the exact molar concentration against a pre-established 5-point standard calibration curve.

Quantitative Data Presentation

The following table summarizes the relative solubility profiles of (E)-methyl 3-iodoacrylate across standard organic solvents, categorized by their dielectric constants (ε) and empirical utility.

Solvent CategorySolventDielectric Constant (ε)Relative SolubilitySynthetic Utility / Causality
Polar Aprotic N,N-Dimethylformamide (DMF)36.7Very High (>1 M)Optimal for high-temp cross-couplings; stabilizes Pd-intermediates.
Polar Aprotic Tetrahydrofuran (THF)7.5Very High (>1 M)Excellent for low-temp lithiation or Grignard reactions.
Halogenated Dichloromethane (DCM)8.9High (~0.5 - 1 M)Ideal for organocatalysis and cascade reactions; strong dispersion interactions with iodine.
Aromatic Toluene2.4High (~0.5 M)Good for high-temp reactions requiring water removal (e.g., Dean-Stark).
Polar Protic Methanol (MeOH)32.7Moderate (~0.1 - 0.5 M)Soluble, but poses a risk of transesterification under basic conditions.
Aliphatic n-Hexane1.9Low (<0.1 M)Poor solvation of the polar ester and polarized C-I bond.

References

  • Buchler GmbH , "Cascade reaction catalyzed by Quinine Derivative", Buchler GmbH Advanced Syntheses. [Link]

  • PubChem - NIH , "Methyl (E)-3-iodoacrylate | C4H5IO2 | CID 138687", National Center for Biotechnology Information. [Link]

Sources

Foundational

The Commercial Landscape and Synthetic Utility of (E)-Methyl 3-Iodoacrylate (CAS 6213-88-3)

Executive Summary For drug development professionals and synthetic chemists, the construction of stereodefined α,β-unsaturated systems is a recurring imperative. (E)-Methyl 3-iodoacrylate (CAS 6213-88-3) serves as a prem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the construction of stereodefined α,β-unsaturated systems is a recurring imperative. (E)-Methyl 3-iodoacrylate (CAS 6213-88-3) serves as a premier vinyl iodide building block, enabling the modular assembly of complex molecular architectures through transition-metal-catalyzed cross-coupling reactions.

Unlike its brominated or chlorinated analogs, the iodoacrylate scaffold offers superior reactivity in oxidative addition pathways, allowing for milder reaction conditions that preserve the delicate (E)-geometry of the alkene. This whitepaper provides an in-depth analysis of the commercial availability of (E)-methyl 3-iodoacrylate, its physicochemical profile, and field-proven protocols for its integration into advanced synthetic workflows.

Physicochemical Profiling & Commercial Availability

To effectively integrate (E)-methyl 3-iodoacrylate into a process workflow, researchers must first understand its physical parameters and supply chain dynamics. The compound is widely utilized in both discovery chemistry and early-phase process scale-up.

Physicochemical Properties

The physical properties of (E)-methyl 3-iodoacrylate dictate its handling and storage. It is typically isolated as a low-melting solid or heavy liquid depending on ambient temperature, and it requires protection from light to prevent iodine radical-induced isomerization or degradation[1].

PropertyValueCausality / Handling Implication
Molecular Formula C₄H₅IO₂Contains a highly polarizable C-I bond.
Molecular Weight 211.99 g/mol Standardized for stoichiometric calculations.
Melting Point 84.5 – 85.0 °CSolid at room temperature; easily weighed for benchtop use [1].
Boiling Point 182.1 °C (at 760 mmHg)High boiling point; requires high vacuum for distillation [1].
Density 1.918 g/cm³Significantly denser than water; partitions efficiently in organic extraction.
Storage Conditions 4 °C, Protect from lightPrevents homolytic cleavage of the C-I bond and subsequent (Z)-isomerization.
Commercial Sourcing Landscape

The commercial availability of (E)-methyl 3-iodoacrylate has matured significantly. While historically synthesized in-house via the hydroiodination of methyl propiolate, the compound is now readily available from multiple global vendors at high purities (>97%), ranging from milligram discovery scales to multi-kilogram process scales [2][3].

SupplierTypical ScalePurityTarget Audience / Use Case
Sigma-Aldrich (Merck) 1 g – 10 g≥ 98%R&D, Discovery Chemistry, High-throughput screening [1].
CymitQuimica 100 mg – 10 g97%Academic research, specialized library synthesis [2].
AccelaChem / LookChem 5 g – 25 g95%+Intermediate scale-up, lead optimization campaigns [3].
Laksh Finechem 25 kg (HDPE Drums)99%Commercial manufacturing, API production, Industrial scale.

To navigate the decision between commercial sourcing and in-house synthesis, refer to the decision matrix below.

SourcingMatrix Start Need (E)-Methyl 3-iodoacrylate (CAS: 6213-88-3) Scale Determine Project Scale Start->Scale Small Discovery/R&D Scale (< 50 g) Scale->Small mg to g Large Process/Bulk Scale (> 100 g) Scale->Large kg scale Buy Commercial Sourcing (Sigma, CymitQuimica, Accela) Small->Buy Synth In-House Synthesis (Methyl Propiolate + HI/NaI) Large->Synth QC Quality Control (NMR J-coupling > 14 Hz) Buy->QC Synth->QC

Caption: Decision matrix for sourcing vs. synthesizing (E)-methyl 3-iodoacrylate based on scale.

Mechanistic Rationale: The Superiority of the Iodoacrylate Scaffold

In drug development, the spatial orientation of pharmacophores is paramount. The (E)-acrylate moiety frequently serves as a structural spacer or a Michael acceptor in targeted covalent inhibitors (TCIs).

Why choose the iodoacrylate over the bromo- or chloro- analog? The causality lies in the bond dissociation energies (BDE). The C-I bond (~234 kJ/mol) is significantly weaker than the C-Br bond (~285 kJ/mol). In Palladium-catalyzed cross-couplings (Suzuki, Heck, Sonogashira), the rate-determining step is often the oxidative addition of the Pd(0) species into the carbon-halogen bond. The high reactivity of the vinyl iodide allows these reactions to proceed at lower temperatures (often room temperature to 60 °C).

Lower reaction temperatures are critical because they prevent the thermodynamically driven isomerization of the double bond. Prolonged heating—often required for vinyl bromides or chlorides—can lead to scrambling of the alkene geometry, resulting in difficult-to-separate (E)/(Z) mixtures that compromise the integrity of the final active pharmaceutical ingredient (API).

Self-Validating Experimental Protocol: Stereoretentive Suzuki-Miyaura Coupling

To demonstrate the utility of commercially sourced (E)-methyl 3-iodoacrylate, the following is a field-proven, step-by-step methodology for a stereoretentive Suzuki-Miyaura cross-coupling. This protocol is designed as a self-validating system, ensuring that the researcher can confirm both the success of the coupling and the retention of the (E)-geometry.

Reagents and Equipment
  • (E)-Methyl 3-iodoacrylate: 1.0 equivalent (commercially sourced, e.g., Sigma-Aldrich [1]).

  • Arylboronic Acid (R-B(OH)₂): 1.2 equivalents.

  • Catalyst: Pd(dppf)Cl₂ (0.05 equivalents).

  • Base: Potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio, degassed).

Step-by-Step Workflow
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the (E)-methyl 3-iodoacrylate, arylboronic acid, and K₂CO₃.

  • Degassing: Add the 1,4-Dioxane/H₂O solvent mixture. Degas the suspension by sparging with Argon for 15 minutes. Causality: Oxygen must be excluded to prevent the oxidation of the Pd(0) active species and homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 60 °C for 2–4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The iodide starting material is highly UV-active and will rapidly consume.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

System Validation (Quality Control)

The trustworthiness of this protocol relies on the final NMR validation. To confirm that the stereochemistry has not scrambled during the catalytic cycle, perform a ¹H NMR analysis (CDCl₃, 400 MHz).

  • Validation Checkpoint: Locate the vinylic protons (typically between δ 6.0 and 7.8 ppm). Calculate the coupling constant (J).

  • Success Criteria: An (E)-alkene will exhibit a trans-diaxial-like coupling constant of J = 14.0 – 16.0 Hz . If a signal with J = 7.0 – 11.0 Hz is observed, (Z)-isomerization has occurred, indicating that the reaction temperature was too high or the catalyst loading was insufficient.

PdCatalysis Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Cleavage of C-I Bond) Pd0->OxAdd + (E)-Methyl 3-iodoacrylate PdII Pd(II) Intermediate (Stereoretention of E-alkene) OxAdd->PdII Fast (Iodine leaving group) TransMet Transmetalation (Transfer of R-group) PdII->TransMet + R-B(OH)2, Base RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product (E)-Substituted Acrylate Product RedElim->Product Dissociation

Caption: Stereoretentive Pd-catalyzed cross-coupling cycle of (E)-methyl 3-iodoacrylate.

Advanced Applications in Total Synthesis

The commercial accessibility of (E)-methyl 3-iodoacrylate has accelerated its use in complex total synthesis and cascade reactions.

  • Cascade Reactions: Buchler GmbH has successfully utilized (E)-methyl 3-iodoacrylate in an enantioselective sequential Michael addition/C-H olefination cascade for the collective synthesis of clavine alkaloids [4]. The iodoacrylate acts as a highly efficient electrophile in the initial Michael addition, setting up the subsequent cyclization steps.

  • Natural Product Analogs: In the synthesis of Lachnophyllum methyl esters (compounds with potent nematicidal and antileishmanial activity), researchers utilized commercially available (E)-methyl 3-iodoacrylate in a Sonogashira coupling with terminal 1,3-diynes to construct the conjugated enyne system with absolute stereochemical fidelity [5].

  • Macrolactonization Precursors: During the total synthesis of (+)-Brefeldin A, the direct introduction of the C1−C3 acrylate moiety was achieved by reacting complex bicyclic lactones with methyl 3-iodoacrylate, demonstrating its utility in late-stage functionalization [6].

References

  • LookChem. "(E)-methyl 3-iodoacrylate Suppliers and Chemical Properties." LookChem Database. Available at: [Link]

  • Buchler GmbH. "Cascade reaction catalyzed by Quinine Derivative." Buchler GmbH Literature. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). "Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs." Royal Society of Chemistry. Available at:[Link]

  • The Journal of Organic Chemistry (ACS Publications). "Total Synthesis of (+)-Brefeldin A." American Chemical Society. Available at:[Link]

Exploratory

Comprehensive Technical Guide on (E)-Methyl 3-Iodoacrylate: Physical Properties, Synthesis, and Applications

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary (E)-Methyl 3-iodoacrylate (CAS: 6213-88-3) is a highly versat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

(E)-Methyl 3-iodoacrylate (CAS: 6213-88-3) is a highly versatile, halogenated small-molecule scaffold widely utilized in advanced organic synthesis and drug development. Characterized by its dual functionality—an electrophilic double bond for Michael additions and a highly reactive vinylic carbon-iodine bond for transition-metal-catalyzed cross-couplings—this compound is a critical building block for assembling complex molecular architectures.

This whitepaper provides an in-depth analysis of its physical form, the causality behind its physicochemical behavior, a self-validating protocol for its stereoselective synthesis, and its applications in the total synthesis of complex natural products.

Physical Appearance and Physicochemical Properties

Understanding the physical state of (E)-methyl 3-iodoacrylate is critical for proper handling, storage, and reaction stoichiometry.

The Causality of Physical Form

In its highest purity, (E)-methyl 3-iodoacrylate exists as an off-white to yellow crystalline powder 1[1]. It possesses a defined melting point of 84–85 °C 2[2], dictating that it should be a solid at standard room temperature.

However, commercial batches or freshly synthesized laboratory samples are frequently encountered as a colorless to pale yellow liquid 3[3]. This phase discrepancy is driven by two primary factors:

  • Isomeric Impurity (Melting Point Depression): The kinetic (Z)-isomer is an oil at room temperature. Even minor contamination (e.g., an E/Z ratio of 90:10) disrupts the crystal lattice of the (E)-isomer, significantly depressing the bulk melting point and resulting in a supercooled liquid or oily state.

  • Halogen Photodegradation: Prolonged exposure to ambient light triggers the homolytic cleavage of the C-I bond, liberating trace amounts of free iodine ( I2​ ). This not only imparts the characteristic yellow/reddish tint but further acts as an impurity that prevents crystallization.

Quantitative Data Summary
PropertyValueCausality / Significance
CAS Number 6213-88-3Unique identifier for the (E)-isomer.
Molecular Formula C4​H5​IO2​ Contains a highly polarizable C-I bond.
Molecular Weight 211.986 g/mol High mass due to the heavy iodine atom.
Melting Point 84–85 °CIndicates a crystalline solid in its pure form.
Boiling Point 182 °CHigh boiling point necessitates vacuum distillation.
Density 1.918 g/cm³Significantly denser than water; typical of iodo-organics.
Flash Point 64 °CRequires handling away from open flames.
Vapor Pressure 0.823 mmHg (at 25 °C)Low volatility, reducing inhalation risks during weighing.

(Data aggregated from 2[2] and 3[3])

Chemical Synthesis & Stereochemical Control

The synthesis of (E)-methyl 3-iodoacrylate relies on the hydroiodation of methyl propiolate. Because the direct addition of HI across the alkyne kinetically favors the (Z)-isomer via an anti-addition mechanism 4[4], a subsequent thermodynamically driven isomerization step is required to yield the (E)-configuration5[5].

SynthesisWorkflow A Methyl Propiolate + NaI / AcOH B Hydroiodation (70°C, 6h) A->B Reagents mixed under Argon C (Z)-Methyl 3-iodoacrylate (Kinetic Product) B->C Stereoselective anti-addition D Isomerization (Catalytic I2 / Heat) C->D Z to E inversion E (E)-Methyl 3-iodoacrylate (Thermodynamic Product) D->E Thermodynamic control

Workflow for the stereoselective synthesis of (E)-methyl 3-iodoacrylate.

Step-by-Step Synthesis Protocol

This protocol is engineered as a self-validating system to ensure maximum yield and stereochemical purity.

  • Reagent Preparation: Dry Sodium Iodide (NaI, 1.1 eq) under vacuum for 30 minutes. Dissolve in glacial acetic acid under an argon atmosphere.

    • Causality: Argon prevents the premature atmospheric oxidation of iodide ( I− ) to iodine ( I2​ ), which would otherwise lead to unwanted di-iodination of the alkyne 6[6].

  • Hydroiodation: Add methyl propiolate (1.0 eq) dropwise at room temperature, then heat the mixture to 70 °C for 6 hours.

    • Causality: Dropwise addition controls the exotherm, preventing alkyne polymerization. Heating to 70 °C provides the activation energy necessary for nucleophilic attack by the iodide ion6[6].

  • Workup: Cool to room temperature, dilute with water, and neutralize carefully with solid K2​CO3​ until CO2​ evolution ceases. Extract with diethyl ether.

    • Causality: K2​CO3​ is a mild base; using stronger bases (like NaOH) would hydrolyze the methyl ester to the corresponding carboxylic acid 4[4].

  • Isomerization: The crude mixture (predominantly the Z-isomer) is dissolved in a non-polar solvent, treated with a catalytic amount of I2​ , and subjected to heat/light to invert the stereocenter, yielding an (E)/(Z) ratio of up to 96:4 5[5].

  • Purification: Purify via silica gel column chromatography (petroleum ether/ethyl acetate = 30/1) to isolate the pure (E)-isomer.

Self-Validating Analytical Checks

Before utilizing the product in downstream drug development, validate the structural and stereochemical integrity:

  • GC-MS Analysis: A single eluting peak with m/z≈211.9 confirms chemical purity. The absence of a secondary, closely eluting peak validates complete Z-to-E isomerization.

  • 1 H NMR ( CDCl3​ ): The vinylic protons of the (E)-isomer must exhibit a large trans-coupling constant ( J≈14.0−15.0 Hz). If a signal with a smaller cis-coupling constant ( J≈8.5 Hz) is observed, the sample is contaminated with the (Z)-isomer and requires further purification.

Applications in Drug Development & Complex Molecule Synthesis

The utility of (E)-methyl 3-iodoacrylate in pharmaceutical chemistry stems from its highly reactive vinylic iodide and its electron-deficient alkene.

ApplicationPathways Core (E)-Methyl 3-iodoacrylate (Electrophilic Scaffold) Sonogashira Sonogashira Coupling (Pd/Cu Catalysis) Core->Sonogashira Heck Heck Reaction (Pd Catalysis) Core->Heck Michael Michael Addition (Base Promoted) Core->Michael Prod1 Conjugated Enynes (e.g., Lachnophyllum esters) Sonogashira->Prod1 Prod2 Diene Systems (Complex Natural Products) Heck->Prod2 Prod3 Quaternary Carbon Centers (e.g., Limonoids) Michael->Prod3

Key synthetic applications of (E)-methyl 3-iodoacrylate in drug discovery.

Sonogashira Cross-Coupling

Because iodine is a superior leaving group for oxidative addition by Palladium(0), (E)-methyl 3-iodoacrylate is heavily utilized in Sonogashira couplings. For example, it is coupled with terminal 1,3-diynes to stereoselectively synthesize Lachnophyllum methyl esters —a class of natural products with notable biological activities7[7].

Michael Additions and Cascade Reactions

The ester moiety strongly polarizes the conjugated double bond, rendering the β -carbon highly electrophilic.

  • Quaternary Stereocenters: In the total synthesis of complex ring C-seco limonoids (such as nimbolide), (E)-methyl 3-iodoacrylate is used in a sequential methylation and Michael addition/elimination cascade to stereoselectively forge highly congested quaternary carbon centers 8[8].

  • Alkaloid Synthesis: It serves as a vital educt in enantioselective sequential Michael addition/C-H olefination cascades catalyzed by quinine derivatives, enabling the efficient collective synthesis of clavine alkaloids 9[9].

Conclusion

(E)-Methyl 3-iodoacrylate remains an indispensable reagent in the modern synthetic chemist's toolkit. While its physical state can vary from a crystalline solid to a supercooled liquid due to isomeric impurities and photodegradation, rigorous adherence to stereoselective synthesis and self-validating analytical protocols ensures its reliable performance in complex transition-metal catalysis and asymmetric cascades.

Sources

Foundational

The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and First Synthesis of (E)-methyl 3-iodoacrylate

Introduction: The Strategic Importance of Halogenated Acrylates In the landscape of synthetic organic chemistry, the strategic introduction of functional groups that can serve as versatile handles for further molecular e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Halogenated Acrylates

In the landscape of synthetic organic chemistry, the strategic introduction of functional groups that can serve as versatile handles for further molecular elaboration is of paramount importance. Among these, α,β-unsaturated esters, particularly those bearing a halogen at the β-position, represent a class of exceptionally useful building blocks. The presence of the electron-withdrawing ester group, the reactive carbon-carbon double bond, and the readily displaceable halogen atom creates a trifecta of reactivity, enabling a wide array of subsequent transformations. This guide provides an in-depth technical exploration of a key member of this class, (E)-methyl 3-iodoacrylate, focusing on its discovery and the foundational synthetic methodologies that first brought it to the forefront of chemical synthesis. For researchers and professionals in drug development, a deep understanding of the origins and fundamental preparation of such reagents is not merely an academic exercise, but a practical necessity for the innovative design of synthetic routes to complex molecular targets.

The Foundational Chemistry: Early Investigations into the Hydroiodination of Propiolic Acid and its Esters

While a singular, definitive publication heralding the "discovery" of (E)-methyl 3-iodoacrylate is not readily identifiable in the annals of early chemical literature, its genesis is intrinsically linked to the foundational studies on the addition of hydrogen halides to acetylenic compounds, a field of investigation that gained significant traction in the late 19th and early 20th centuries. The primary route to the 3-iodoacrylate scaffold is the hydroiodination of methyl propiolate.

The earliest systematic investigations into the addition of hydriodic acid (HI) to propiolic acid (the parent carboxylic acid of methyl propiolate) laid the critical groundwork. These pioneering studies established that the reaction of propiolic acid with aqueous hydriodic acid yields 3-iodoacrylic acid. A key observation from this early work was the influence of reaction conditions on the stereochemical outcome of the addition. It was noted that at lower temperatures, the reaction kinetically favors the formation of the (Z)-isomer, while at elevated temperatures, the thermodynamically more stable (E)-isomer is the predominant product. This stereochemical dichotomy is a direct consequence of the reaction mechanism and the relative stabilities of the geometric isomers.

The logical extension of this chemistry to the corresponding esters, such as methyl propiolate, followed naturally. The esterification of the resulting 3-iodoacrylic acid or the direct hydroiodination of methyl propiolate provided access to the title compound. The choice to utilize the methyl ester over other alkyl esters was, and remains, often a matter of practicality, driven by the low cost and ready availability of methanol, and the favorable physical properties of the resulting methyl ester, which often facilitate purification by crystallization or distillation.

The First Reliable Synthetic Protocol: A Methodological Deep Dive

Drawing from the principles established in the early studies of propiolic acid hydroiodination, a robust and reproducible method for the synthesis of β-iodoacrylates was developed and refined over time. A quintessential and thoroughly vetted example of this type of transformation is the synthesis of the closely related ethyl (Z)-β-iodoacrylate, a procedure detailed in the esteemed collection of validated synthetic methods, Organic Syntheses. This procedure, by virtue of its detailed experimental account and mechanistic underpinnings, serves as a canonical representation of the first reliable and scalable approach to this class of compounds, and by direct analogy, to (E)-methyl 3-iodoacrylate.

The core of this foundational synthesis is the reaction of an alkyl propiolate with sodium iodide in a suitable acidic medium, typically glacial acetic acid. The in situ generation of hydriodic acid from the reaction of sodium iodide with the acid provides a controlled and sustained source of the reagent.

Mechanistic Considerations and Causality of Experimental Choices

The hydroiodination of an alkyne, such as methyl propiolate, proceeds via an electrophilic addition mechanism. The choice of reagents and reaction conditions is dictated by the desire to control both the regioselectivity and stereoselectivity of this addition.

  • Regioselectivity : The addition of the iodine atom to the terminal carbon of the alkyne (the β-position relative to the ester) is a result of the electronic nature of the substrate. The electron-withdrawing ester group polarizes the triple bond, rendering the β-carbon more susceptible to nucleophilic attack by the iodide ion.

  • Stereoselectivity : The initial addition of a proton to the alkyne leads to the formation of a vinyl cation intermediate. The subsequent attack of the iodide ion can, in principle, occur from either face of the developing double bond. However, the reaction is highly stereoselective. The predominant formation of the (Z)-isomer under kinetically controlled conditions is consistent with a syn-addition of HI across the triple bond. Conversely, the formation of the (E)-isomer under thermodynamically controlled conditions (e.g., higher temperatures or prolonged reaction times) is due to the isomerization of the initially formed (Z)-isomer to the more stable (E)-isomer.

The diagram below illustrates the logical workflow for the synthesis of both (Z)- and (E)-3-iodoacrylates, highlighting the critical influence of reaction temperature on the stereochemical outcome.

G cluster_start Starting Materials cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control Methyl Propiolate Methyl Propiolate ReactionMixture ReactionMixture Methyl Propiolate->ReactionMixture Reacts with Sodium Iodide Sodium Iodide Sodium Iodide->ReactionMixture Reacts with Acetic Acid Acetic Acid Acetic Acid->ReactionMixture Solvent and Proton Source Low Temperature Low Temperature Z_Product (Z)-methyl 3-iodoacrylate Low Temperature->Z_Product Yields E_Product (E)-methyl 3-iodoacrylate Z_Product->E_Product Isomerization (with heat) High Temperature High Temperature High Temperature->E_Product Yields ReactionMixture->Low Temperature Conditions ReactionMixture->High Temperature Conditions

Caption: Synthetic pathway to (E)- and (Z)-methyl 3-iodoacrylate.

Detailed Experimental Protocol for the Synthesis of a Representative 3-Iodoacrylate

The following protocol is adapted from the Organic Syntheses procedure for the preparation of ethyl (Z)-β-iodoacrylate and is illustrative of the general method for preparing methyl 3-iodoacrylates.[1]

Materials:

  • Methyl propiolate

  • Sodium iodide (anhydrous)

  • Glacial acetic acid

  • Diethyl ether

  • 3 M aqueous potassium hydroxide

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

Procedure:

  • A round-bottomed flask equipped with a magnetic stirrer and a reflux condenser is charged with anhydrous sodium iodide and glacial acetic acid.

  • Methyl propiolate is added to the stirred solution in one portion.

  • The resulting mixture is heated in an oil bath at a temperature sufficient to achieve the desired stereoisomer. For the (E)-isomer, higher temperatures and longer reaction times are typically employed.

  • After the reaction is complete, the mixture is cooled to room temperature, and water and diethyl ether are added.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with 3 M aqueous potassium hydroxide until the aqueous phase is neutral, then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation under reduced pressure or by recrystallization to yield the desired methyl 3-iodoacrylate.

Physicochemical Properties and Spectroscopic Characterization

A summary of the key physicochemical and spectroscopic data for (E)-methyl 3-iodoacrylate is presented in the table below. This information is critical for its identification, handling, and use in subsequent synthetic steps.

PropertyValue
Molecular Formula C₄H₅IO₂
Molecular Weight 211.99 g/mol
Appearance White to off-white crystalline solid
Melting Point 84-86 °C
Boiling Point 182-184 °C at 760 mmHg
¹H NMR (CDCl₃, 400 MHz) δ 7.65 (d, J = 14.8 Hz, 1H), 6.75 (d, J = 14.8 Hz, 1H), 3.75 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 165.0, 145.0, 80.0, 52.0
Infrared (KBr, cm⁻¹) ~1720 (C=O stretch), ~1610 (C=C stretch)

Conclusion: A Legacy of Versatility

The discovery and development of synthetic methods for (E)-methyl 3-iodoacrylate, rooted in the fundamental principles of electrophilic addition to alkynes, have provided the chemical community with a remarkably versatile and powerful synthetic intermediate. The ability to reliably and stereoselectively synthesize this compound has had a lasting impact on the field of organic synthesis, enabling the construction of complex molecules with applications ranging from pharmaceuticals to materials science. The foundational work on the hydroiodination of propiolic acid and its esters, though dating back over a century, remains a testament to the enduring power of fundamental chemical principles and continues to inform the development of new and innovative synthetic methodologies.

References

  • Marek, I.; Meyer, C.; Normant, J.-F. Organic Syntheses, Coll. Vol. 10, p.427 (2004); Vol. 77, p.130 (2000). [Link]

Sources

Exploratory

Predictive Computational Frameworks for (E)-Methyl 3-Iodoacrylate Reactivity: A DFT Guide

Executive Summary (E)-methyl 3-iodoacrylate is a highly versatile electrophile and Michael acceptor, serving as a critical building block in the synthesis of complex pharmaceuticals and natural products. The molecule fea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-methyl 3-iodoacrylate is a highly versatile electrophile and Michael acceptor, serving as a critical building block in the synthesis of complex pharmaceuticals and natural products. The molecule features a unique electronic push-pull system: an electron-withdrawing ester group conjugated with an alkene, terminated by a heavy, polarizable iodine atom. For drug development professionals and computational chemists, predicting its regioselectivity and reactivity in transition-metal-catalyzed cross-couplings requires rigorous theoretical modeling.

This whitepaper outlines a field-proven, self-validating computational framework using Density Functional Theory (DFT) to model (E)-methyl 3-iodoacrylate. By establishing the causality behind basis set selection, functional choice, and thermodynamic validation, this guide ensures high scientific integrity in predictive mechanistic profiling.

The Physics of Iodine in Acrylate Systems: Methodological Causality

Modeling halogenated acrylates is not a trivial exercise in submitting jobs to a computational cluster; it requires a deep understanding of the underlying quantum mechanics, particularly concerning the iodine atom.

Overcoming Relativistic Effects with Effective Core Potentials (ECPs)

Iodine (Z=53) possesses core electrons that move at velocities approaching the speed of light. This induces scalar relativistic effects, causing the contraction of s and p orbitals and the shielding of d and f orbitals. Standard all-electron basis sets (like the Pople 6-31G series) fail to account for these dynamics and will yield fundamentally flawed geometries and energies.

The Solution: You must employ Effective Core Potentials (ECPs) such as LANL2DZ or the def2-TZVP basis sets for the iodine atom[1]. ECPs replace the chemically inert core electrons with a pseudopotential, drastically reducing computational cost while accurately capturing relativistic effects and halogen bonding interactions[1].

Functional Selection for Transition States

While B3LYP has historically been used to probe the energetics of Pd(II)-promoted metalate shifts and oxidative additions involving (E)-methyl 3-iodoacrylate[2], modern computational rigor demands the inclusion of dispersion corrections. The use of functionals like ωB97X-D or M06-2X is highly recommended[3]. These functionals accurately capture the medium-range electron correlation and non-covalent interactions (e.g., π

π stacking or London dispersion forces) that stabilize bulky transition states during catalytic cross-coupling.

Self-Validating Computational Workflow

To ensure trustworthiness, theoretical calculations must be structured as a closed-loop, self-validating system. Below is the standard operating procedure for modeling the reactivity of (E)-methyl 3-iodoacrylate.

Step 1: Conformational Sampling & Ground State Optimization
  • Action: Perform a conformational search to identify the lowest-energy s-cis and s-trans conformers of the ester group relative to the alkene.

  • Execution: Optimize the geometry in the gas phase using ωB97X-D. Apply the 6-31+G(d,p) basis set for C, H, and O atoms to account for the diffuse electron cloud of the ester, and LANL2DZ for the iodine atom[2].

Step 2: Vibrational Frequency Analysis (The Validation Step)
  • Action: Run a frequency calculation at the exact same level of theory used in Step 1.

  • Causality: A geometry optimization merely finds a local stationary point on the Potential Energy Surface (PES). The frequency calculation acts as the mathematical validator.

  • Validation Criteria:

    • For ground-state intermediates: The output must yield zero imaginary frequencies (NIMAG = 0).

    • For Transition States (TS): The output must yield exactly one imaginary frequency (NIMAG = 1), and the vibrational vector must perfectly map onto the reaction coordinate (e.g., the cleavage of the C-I bond).

Step 3: High-Level Single-Point Energy (SPE) & Solvation Corrections
  • Action: Calculate the single-point energy using a larger basis set (e.g., def2-TZVP for all atoms) and apply a continuum solvation model.

  • Causality: Gas-phase calculations severely overestimate charge separation. Applying the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) corrects the Gibbs free energy by simulating the dielectric environment of common cross-coupling solvents like THF or DMF[2].

Step 4: Wavefunction Analysis (NBO/FMO)
  • Action: Extract the Frontier Molecular Orbitals (HOMO/LUMO) and perform Natural Bond Orbital (NBO) analysis.

  • Causality: NBO analysis quantifies the hyperconjugative interactions (e.g., nO​→πC=C∗​ ) and the exact charge distribution on the β -carbon, predicting its susceptibility to nucleophilic attack or transmetalation.

DFT_Workflow N1 Step 1: Geometry Optimization (ωB97X-D / 6-31+G(d,p) + LANL2DZ) N2 Step 2: Frequency Calculation (Validator: NIMAG=0 or 1) N1->N2 N3 Step 3: Solvation Single-Point (SMD Model, def2-TZVP) N2->N3 N4 Step 4: NBO & FMO Analysis (Orbital Interactions & Charges) N3->N4

Step-by-step self-validating DFT workflow for modeling (E)-methyl 3-iodoacrylate.

Mechanistic Profiling: Cross-Coupling Reactivity

Theoretical calculations on (E)-methyl 3-iodoacrylate are most frequently deployed to decode the catalytic cycles of cross-coupling reactions.

Palladium-Catalyzed Conjunctive Cross-Coupling

In conjunctive cross-coupling, (E)-methyl 3-iodoacrylate reacts with boron ate complexes. DFT calculations (B3LYP/LANL2DZ) have proven essential in probing the energetics of the Pd(II)-promoted 1,2-metalate shift[3]. Computations reveal that the activation barrier for this shift is heavily dictated by the electronic asymmetry of the ligand. For instance, replacing a diphosphine ligand with a pyridylphosphine ligand lowers the activation barrier from 8.2 kcal/mol to 5.3 kcal/mol, provided the alkenyl boronate binds trans to the pyridine group[3].

Copper-Mediated Stille Coupling

In Stille cross-couplings mediated by Copper(I) thiophene-2-carboxylate (CuTC), DFT studies elucidate a distinct pathway for vinyl iodides. Unlike the traditional stepwise Pd-catalyzed mechanism, calculations indicate that the reaction proceeds via a one-step concerted process involving both the oxidative addition of the C-I bond to the organocopper intermediate and the simultaneous reductive elimination of the coupled product[4].

Catalytic_Cycle C1 Pd(0) Catalyst + Ligand + (E)-methyl 3-iodoacrylate C2 Pre-Reaction Coordination Complex C1->C2 π-binding C3 Oxidative Addition TS [C-I Bond Cleavage]‡ C2->C3 ΔG‡ Calculation C4 Pd(II) Alkenyl Intermediate (Ready for Transmetalation) C3->C4 Exergonic

Logical pathway for the oxidative addition of (E)-methyl 3-iodoacrylate to Pd(0).

Quantitative Data Summaries

To standardize computational approaches across drug development teams, the following tables summarize the optimal parameters and expected energetic benchmarks.

Table 1: Recommended Basis Sets and Functionals for Iodoacrylates

ParameterSelectionCausality / Rationale
Density Functional ωB97X-D or M06-2XCaptures medium-range correlation and dispersion forces critical for bulky transition states[2].
Basis Set (C, H, O) 6-311+G(d,p)Triple-zeta quality with diffuse functions to accurately model the diffuse electron cloud of the ester oxygen.
Basis Set (Iodine) LANL2DZ or def2-TZVPECPs replace core electrons to account for relativistic effects and reduce computational cost without sacrificing accuracy[1].
Solvation Model SMDSuperior to PCM for calculating accurate free energies of solvation in cross-coupling solvents (e.g., THF, DMF).

Table 2: Computed Energetic Benchmarks (Representative Ranges)

Reaction StepComputed IntermediateExpected ΔG‡ (kcal/mol)Validated Level of Theory
Oxidative Addition Pd(0) to Pd(II)15.0 - 22.0B3LYP/LANL2DZ[3]
1,2-Metalate Shift Boron Ate Complex5.3 - 8.2B3LYP/LANL2DZ[3]
Concerted Stille Coupling Cu(I) to Sn18.0 - 25.0ωB97X-D/def2-TZVP[4]

References

  • Density Functional Theory Study on the Van Der Waals and Basis Set Effect of Halogen Binding in Hypervalent Iodine Macrocycles. ChemRxiv.1

  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. ACS Publications (The Journal of Organic Chemistry).3

  • Studies on Formation of Heterocycles and Functionalization of C–F Bonds via Carbo- or Oxymetalation. Osaka University Institutional Repository.2

  • Stille Cross-Coupling Reactions of Alkenylstannanes with Alkenyl Iodides Mediated by Copper(I) Thiophene-2-carboxylate: A Density Functional Study. ResearchGate.4

Sources

Foundational

Technical Whitepaper: Synthetic Utility and Mechanistic Paradigms of (E)-Methyl 3-Iodoacrylate in Advanced Organic Synthesis

Executive Summary (E)-Methyl 3-iodoacrylate (CAS: 6213-88-3) is a highly versatile, bifunctional small-molecule scaffold extensively utilized in complex natural product synthesis and medicinal chemistry. Structurally, it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-Methyl 3-iodoacrylate (CAS: 6213-88-3) is a highly versatile, bifunctional small-molecule scaffold extensively utilized in complex natural product synthesis and medicinal chemistry. Structurally, it is characterized by an α,β -unsaturated methyl ester conjugated with a vinylic iodine atom. This dual functionality endows the molecule with orthogonal reactivity: it serves as a potent electrophile (Michael acceptor) at the β -carbon and as a prime substrate for transition-metal-catalyzed oxidative additions at the vinylic carbon-iodine bond.

As a Senior Application Scientist, the objective of this whitepaper is to deconstruct the causality behind the selection of (E)-methyl 3-iodoacrylate in advanced synthetic protocols, providing a self-validating framework for its application in cross-couplings and enantioselective cascade reactions.

Mechanistic Paradigms & Reactivity Profiles

Vinylic Halide Reactivity: Precision Cross-Couplings

The vinylic iodide moiety of (E)-methyl 3-iodoacrylate is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0), Cr(II)). Because iodine is an excellent leaving group, oxidative addition occurs rapidly even at low temperatures, preserving the delicate (E)-geometry of the alkene.

  • Stille Cross-Coupling : In the total synthesis of complex polyenes such as (+)-Neosorangicin A, traditional Suzuki or Negishi couplings often fail due to the instability of the intermediates. Stille coupling utilizing (E)-methyl 3-iodoacrylate is selected because the transmetallation of organostannanes is mild enough to prevent the isomerization of highly conjugated (E,Z,Z)-triene systems[1].

  • Nozaki-Hiyama-Kishi (NHK) Reaction : The synthesis of the Halichondrin B fragment relies heavily on the NHK reaction. Cr(II) inserts into the C-I bond to form a nucleophilic organochromium intermediate. The causality behind choosing NHK over standard Grignard or organolithium additions lies in its exceptional chemoselectivity; the organochromium species selectively attacks aldehydes in the presence of unprotected ketones or esters, yielding highly diastereoselective trans- γ -hydroxy-acrylates[2].

Electrophilic Alkene Reactivity: Cascade & Multicomponent Workflows

The electron-withdrawing ester group lowers the LUMO of the alkene, making (E)-methyl 3-iodoacrylate an exceptional Michael acceptor.

  • Enantioselective Cascade Reactions : Recent breakthroughs have utilized this reagent in an[3]. Catalyzed by a chiral squaramide-based quinine derivative, the reaction rapidly assembles the polycyclic core of clavine alkaloids. The catalyst dictates the facial selectivity of the initial nitromethane attack, while the iodoacrylate subsequently traps the intermediate, driving a highly complex, atom-economical ring closure [4].

Visualizing the Reaction Logic

ReactivityLogic A (E)-Methyl 3-iodoacrylate Bifunctional Scaffold B Vinylic Iodide (Oxidative Addition) A->B Transition Metal Catalysis C Electrophilic Alkene (Michael Acceptor) A->C Nucleophilic Attack D Stille / Heck / NHK Couplings Retains (E)-Geometry B->D Pd(0), Cr(II)/Ni(II) E Cascade Reactions Stereoselective Ring Closure C->E Organocatalysis

Fig 1. Bifunctional reactivity logic and orthogonal synthetic pathways of (E)-methyl 3-iodoacrylate.

CascadeMechanism Step1 1. Michael Addition (Nitromethane + Acrylamide) Step2 2. C-H Olefination (via (E)-Methyl 3-iodoacrylate) Step1->Step2 Chiral Adduct Step3 3. Second Michael Addition (Intramolecular Ring Closure) Step2->Step3 Olefinated Intermediate Product Clavine Alkaloid Precursor (High Enantiomeric Excess) Step3->Product Stereocontrolled

Fig 2. Enantioselective sequential cascade reaction utilizing (E)-methyl 3-iodoacrylate.

Quantitative Data & Yield Comparisons

The following table synthesizes the quantitative performance of (E)-methyl 3-iodoacrylate across various highly documented synthetic methodologies.

Reaction TypeCatalyst / ReagentsTarget ApplicationTypical YieldStereoselectivityRef
Stille Cross-Coupling Pd(PPh3​)4​ / Stannanes(+)-Neosorangicin A (Triene system)60–85%Complete retention of (E)-geometry[1]
Nozaki-Hiyama-Kishi CrCl2​ , NiCl2​ (1 mol%)Halichondrin B Fragment84%d.r. = 2:1 (separable)[2]
Sequential Cascade Quinine-derived SquaramideClavine Alkaloids75–90% >95% ee[3]
Michael Addition LiHMDS / MeIRing C-seco Limonoids65–80%Highly diastereoselective ( α -face)[5]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) and in-process controls (IPCs) to verify success before proceeding.

Protocol A: Nozaki-Hiyama-Kishi (NHK) Coupling

Objective: Diastereoselective addition of (E)-methyl 3-iodoacrylate to a complex aldehyde. Rationale: Cr(II) is a mild reductant. The addition of catalytic Ni(II) is strictly required because Cr(II) alone undergoes oxidative addition to the vinylic iodide too slowly. Ni(0) rapidly inserts into the C-I bond, followed by transmetallation to Chromium, generating the active nucleophile.

  • Preparation: In a rigorously flame-dried Schlenk flask under an Argon atmosphere, suspend anhydrous CrCl2​ (3.0 equiv) containing 1% w/w NiCl2​ in anhydrous THF (0.1 M).

    • Self-Validation Check: The suspension must exhibit a characteristic pale green color . If the solid is gray or brown, the Cr(II) has oxidized to Cr(III) and the reaction will fail.

  • Reagent Addition: Dissolve the target aldehyde (1.0 equiv) and (E)-methyl 3-iodoacrylate (1.5 equiv) in a minimal volume of THF. Add this solution dropwise to the stirring CrCl2​ suspension at room temperature.

  • Reaction Monitoring: Stir the mixture for 2–4 hours.

    • Self-Validation Check: The reaction is visually self-validating. As the organochromium species forms and subsequently attacks the aldehyde, the solution will transition from pale green to a dark reddish-brown (indicating the formation of the Cr(III) alkoxide product).

  • Quench & Isolation: Quench the reaction by adding a saturated aqueous solution of Serine or ethylenediamine to chelate the chromium salts. Extract with Ethyl Acetate, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Enantioselective Cascade (Michael/Olefination/Michael)

Objective: One-pot synthesis of a polycyclic alkaloid precursor. Rationale: The squaramide moiety of the chiral catalyst acts as a dual hydrogen-bond donor, activating the nitroalkane. Simultaneously, the quinuclidine nitrogen acts as a Brønsted base. This dual-activation creates a rigid chiral pocket that dictates the trajectory of the nucleophilic attack.

  • Initiation: To a solution of 2-phenyl-N-(quinolin-8-yl)acrylamide (1.0 equiv) and nitromethane (2.0 equiv) in dichloromethane, add the squaramide-based quinine catalyst (10 mol%). Stir at -20°C for 12 hours.

    • Self-Validation Check: Monitor via TLC (UV 254 nm). The complete disappearance of the highly conjugated acrylamide spot validates the success of the first Michael addition.

  • Olefination/Ring Closure: Add (E)-methyl 3-iodoacrylate (1.2 equiv) and a mild inorganic base (e.g., K2​CO3​ ) directly to the reaction mixture. Allow the mixture to warm to room temperature and stir for an additional 24 hours.

  • Validation of Stereochemical Integrity: Isolate the product via standard aqueous workup and chromatography.

    • Self-Validation Check: Submit the purified product to Chiral HPLC analysis. A single major peak with an enantiomeric excess (ee) >95% validates that the transition state remained rigidly controlled by the catalyst and that background (uncatalyzed) racemic pathways were successfully suppressed.

References

  • Buchler GmbH. Cascade reaction catalyzed by Quinine Derivative. Buchler GmbH Technical Literature. URL:[Link]

  • Ma, Z.-G., Hao, Y., Jiang, W., et al. (2024). Enantioselective sequential Michael addition/C-H olefination/Michael reaction for the efficient collective synthesis of clavine alkaloids. Cell Reports Physical Science, 5(8), 102112. URL:[Link]

  • Martin-Mingot, A., et al. Synthesis of the (E,Z,Z)-Triene System and Complete Carbon Skeleton of (+)-Neosorangicin A. Martin-Luther-Universität Halle-Wittenberg Open Data. URL:[Link]

  • ChemRxiv. Total Synthesis of Three Classes of Ring C-seco Limonoids. ChemRxiv Preprint Server. URL:[Link]

  • Zheng, W., Seletsky, B. M., Palme, M. H., et al. (2009). The Halichondrins and E7389. Chemical Reviews, 109(6), 3044–3073. URL:[Link]

Sources

Exploratory

Fundamental Reactivity of the Carbon-Iodine Bond in (E)-Methyl 3-Iodoacrylate: A Strategic Guide for Advanced Organic Synthesis

Executive Summary In the landscape of modern organic synthesis and drug development, (E)-methyl 3-iodoacrylate (CAS: 6213-88-3) operates as a highly programmable, bifunctional linchpin. Structurally, it is an α,β -unsatu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, (E)-methyl 3-iodoacrylate (CAS: 6213-88-3) operates as a highly programmable, bifunctional linchpin. Structurally, it is an α,β -unsaturated ester bearing a vinylic iodine atom. This unique architecture endows the molecule with orthogonal reactivity profiles: it serves as a premium electrophile for transition-metal-catalyzed cross-coupling, while simultaneously acting as a potent Michael acceptor for addition-elimination sequences.

As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a dynamic system. This whitepaper dissects the fundamental causality behind its reactivity, providing researchers with the logic, quantitative data, and self-validating protocols required to leverage this building block in complex total synthesis and active pharmaceutical ingredient (API) manufacturing.

Electronic & Structural Profiling: The Causality of Reactivity

The reactivity of (E)-methyl 3-iodoacrylate is governed by the interplay of two distinct electronic features:

  • The Vinylic Carbon-Iodine (C-I) Bond: Iodine is a large, highly polarizable halogen. The diffuse nature of its 5p orbitals results in poor orbital overlap with the 2p orbitals of the vinylic carbon, creating an inherently weak C-I bond[1]. This weakness significantly lowers the activation energy required for oxidative addition by low-valent transition metals, such as Pd(0) or Cu(I)[1].

  • The Electron-Withdrawing Ester Group: The methyl ester acts as a powerful electron-withdrawing group (EWG) via resonance. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the entire π -system. The depressed LUMO has a dual effect: it accelerates the oxidative addition of electron-rich metals into the C-I bond, and it highly activates the β -carbon towards nucleophilic attack[2].

  • Stereochemical Fidelity: In concerted transition-metal processes, the (E)-geometry of the alkene is rigorously conserved. The oxidative addition and subsequent reductive elimination occur with complete retention of configuration, making it an ideal synthon for stereospecific polyene construction[3].

Core Reactivity Pathways

Pathway A: Transition-Metal Catalyzed Cross-Coupling

Due to the highly activated nature of the C-I bond, cross-coupling is the kinetically favored pathway in the presence of palladium or copper catalysts.

  • Sonogashira Coupling: The coupling of (E)-methyl 3-iodoacrylate with terminal alkynes is a robust method for synthesizing conjugated enynes[3]. The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle, often with a Cu(I) co-catalyst to facilitate transmetalation. This methodology was elegantly applied in the total synthesis of natural (2Z)- and (2E)-Lachnophyllum methyl esters, where the (E)-stereocenter was perfectly retained[3].

  • Suzuki-Miyaura & Heck Reactions: The vinylic iodide readily undergoes Suzuki cross-coupling with organoboranes and Heck-type couplings with olefins, providing access to highly substituted dienes and trienes[4],[5].

CatalyticCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition C-I Cleavage Pd0->OxAdd (E)-Methyl 3-Iodoacrylate TransMet Transmetalation with Cu-Acetylide OxAdd->TransMet Retention of (E)-geometry RedElim Reductive Elimination Product Release TransMet->RedElim Alkyne Incorporation RedElim->Pd0 Regenerates Catalyst

Stereoretentive Pd-catalyzed oxidative addition and cross-coupling cycle.

Pathway B: Conjugate Addition-Elimination

In the absence of a transition metal catalyst, the β -carbon becomes the primary site of reactivity for both hard and soft nucleophiles.

  • Michael Addition-Elimination: A nucleophile attacks the activated β -carbon, breaking the π -bond and forming a transient enolate. Because iodide is an exceptional leaving group, the enolate rapidly collapses, expelling the iodide and regenerating the α,β -unsaturated system. This powerful C-N bond-forming sequence was utilized in the industrial synthesis of the FDA-approved anti-cancer drug Selinexor, where a 1,2,4-triazole derivative was coupled to the acrylate backbone in 81-83% yield[6],[2].

  • Enolate Alkylation: Carbon nucleophiles, such as lithium enolates, can also undergo Michael addition-elimination with (E)-methyl 3-iodoacrylate to stereoselectively construct congested quaternary carbon centers, a strategy employed in the total synthesis of complex ring C-seco limonoids[7],[8].

G cluster_0 Pathway A: C-I Oxidative Addition cluster_1 Pathway B: Michael Addition-Elimination SM (E)-Methyl 3-Iodoacrylate Pd Pd(0) Catalyst SM->Pd Nuc Nucleophile (Amines, Enolates) SM->Nuc CrossCoupling Cross-Coupling (Sonogashira, Suzuki) Pd->CrossCoupling Stereoretentive AddElim Beta-Substituted Acrylate Nuc->AddElim Addition then -I⁻

Divergent reactivity pathways of (E)-methyl 3-iodoacrylate dictated by reagent choice.

Quantitative Data Summary

The following table summarizes the typical parameters and outcomes for the divergent reactivity pathways of (E)-methyl 3-iodoacrylate across various literature standards.

Reactivity PathwayReaction TypeTypical Reagents / CatalystsElectrophilic SiteTypical YieldStereochemical Outcome
Cross-Coupling SonogashiraPdCl 2​ (PPh 3​ ) 2​ , CuI, Et 3​ NC-I Bond70–85%>99% (E)-retention
Cross-Coupling Suzuki-MiyauraPd(dppf)Cl 2​ , K 2​ CO 3​ , R-B(OH) 2​ C-I Bond65–90%>99% (E)-retention
Addition-Elimination Hetero-MichaelNucleophile (e.g., Triazole), K 2​ CO 3​ β -Carbon75–85%Dependent on thermodynamics
Addition-Elimination Enolate AlkylationLiHMDS, Carbon Enolate β -Carbon60–80%Sterically controlled

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include specific observational checkpoints that explain the causality of the chemical transformations occurring in the flask.

Protocol 1: Stereospecific Sonogashira Cross-Coupling

Objective: Coupling of (E)-methyl 3-iodoacrylate with a terminal alkyne with complete retention of the (E)-geometry.

  • Catalyst Activation & Degassing: Combine (E)-methyl 3-iodoacrylate (1.0 eq), terminal alkyne (1.2 eq), PdCl 2​ (PPh 3​ ) 2​ (0.02 eq), and CuI (0.04 eq) in an oven-dried Schlenk flask.

    • Causality: Pd(II) must be reduced in situ to the active Pd(0) species by the alkyne; oxygen must be strictly excluded to prevent alkyne homocoupling (Glaser coupling).

    • Validation Check: The solution should transition from a pale yellow to a deep amber/brown upon the addition of base. If it turns green/blue, Cu(II) has formed due to oxygen ingress, and the reaction must be aborted.

  • Base Addition: Add thoroughly degassed triethylamine (serving as both solvent and base) under a positive pressure of argon.

    • Causality: Et 3​ N deprotonates the alkyne to facilitate Cu-acetylide formation.

    • Validation Check: A fine white precipitate (Et 3​ N·HI) will immediately begin to form, confirming the catalytic cycle is turning over and C-I bonds are actively being cleaved.

  • Reaction Monitoring: Stir at room temperature for 4-6 hours.

    • Validation Check: TLC (Hexanes/EtOAc) should show the disappearance of the UV-active starting material spot and the appearance of a lower-R f​ , highly conjugated product spot.

  • Quench and Workup: Quench the reaction with saturated aqueous NH 4​ Cl.

    • Causality: NH 4​ Cl complexes with copper salts, solubilizing them into the aqueous layer.

    • Validation Check: The aqueous layer will turn distinctly blue[Cu(NH 3​ ) 4​ ] 2+ , indicating successful sequestration and removal of the copper catalyst from the organic product.

Protocol 2: Base-Promoted Michael Addition-Elimination

Objective: Synthesis of a β -substituted acrylate via C-N bond formation.

  • Nucleophile Activation: Dissolve the nitrogenous nucleophile (e.g., 1,2,4-triazole, 1.0 eq) in anhydrous DMF. Add K 2​ CO 3​ (2.0 eq).

    • Causality: Deprotonation increases the HOMO energy of the nucleophile, accelerating the initial Michael addition.

    • Validation Check: The mixture will become a heterogeneous suspension; slight warming may be observed.

  • Electrophile Addition: Slowly add (E)-methyl 3-iodoacrylate (1.1 eq) dropwise at 0 °C.

    • Causality: The β -carbon is highly activated; slow addition prevents localized exothermic spikes and potential polymerization of the acrylate.

    • Validation Check: The reaction temperature should remain stable without runaway exotherms.

  • Elimination Phase: Warm the reaction to room temperature and stir for 12 hours.

    • Causality: The initial addition forms a transient enolate; warming provides the activation energy necessary for the expulsion of the iodide leaving group, restoring the α,β -unsaturated system.

    • Validation Check: Aliquot LC-MS will show the exact mass of the product minus HI (127.9 Da), confirming the elimination step has successfully occurred.

References

  • Title: Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions. Source: RSC Advances URL: [Link]

  • Title: Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and synthetic analogs thereof. Source: Organic & Biomolecular Chemistry (via ResearchGate) URL: [Link]

  • Title: Synthesis of the (E,Z,Z)-Triene System and Complete Carbon Skeleton of (+)-Neosorangicin A. Source: Martin-Luther-Universität Halle-Wittenberg URL: [Link]

  • Title: Transition Metals Exam Prep | Practice Questions & Video Solutions. Source: Pearson URL: [Link]

  • Title: Fluorine-containing drugs approved by the FDA in 2019. Source: rhhz.net URL: [Link]

  • Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Source: MDPI (Processes) URL: [Link]

  • Title: Total Synthesis of Three Classes of Ring C-seco Limonoids. Source: ChemRxiv URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: (E)-methyl 3-iodoacrylate in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Strategic Value of (E)-methyl 3-iodoacrylate The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness, mild conditions, and exception...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of (E)-methyl 3-iodoacrylate

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness, mild conditions, and exceptional functional group tolerance in forging carbon-carbon bonds.[1][2] The 2010 Nobel Prize in Chemistry, awarded to Suzuki, Heck, and Negishi, underscored the transformative impact of palladium-catalyzed cross-coupling methodologies on chemical sciences.[3][4] Within this powerful synthetic arsenal, the choice of coupling partners is paramount to achieving strategic complexity and efficiency.

(E)-methyl 3-iodoacrylate emerges as a highly valuable and versatile electrophilic building block. As a vinyl iodide, it exhibits high reactivity in the crucial oxidative addition step of the catalytic cycle.[3] Its structure incorporates an electron-withdrawing acrylate moiety, which not only activates the C-I bond but also provides a synthetically useful handle for subsequent transformations. The stereochemically defined (E)-alkene geometry is typically retained throughout the reaction, allowing for the direct and stereoselective synthesis of methyl (E)-3-aryl or 3-vinyl acrylates. These products are prominent structural motifs in a wide array of biologically active molecules, natural products, and advanced materials.[5][6][7]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic underpinnings, practical execution, and broad applicability of using (E)-methyl 3-iodoacrylate in Suzuki-Miyaura cross-coupling reactions.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated palladium-based catalytic cycle. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The cycle is generally accepted to proceed through three fundamental stages: oxidative addition, transmetalation, and reductive elimination.[2][3][4]

  • Oxidative Addition : The cycle initiates with the active 14-electron Pd(0) complex. (E)-methyl 3-iodoacrylate, being a highly reactive vinyl iodide, readily undergoes oxidative addition to the Pd(0) center.[3] This step involves the insertion of the palladium atom into the carbon-iodine bond, forming a square-planar Pd(II) intermediate. The oxidation state of palladium changes from 0 to +2.

  • Transmetalation : This is arguably the most complex step and is where the base plays its essential role. The organoboron reagent (e.g., an arylboronic acid, R¹-B(OH)₂) is activated by the base (e.g., CO₃²⁻) to form a more nucleophilic boronate species (e.g., R¹-B(OH)₃⁻).[8][9] This activated boronate then exchanges its organic group (R¹) with the iodide ligand on the Pd(II) complex. The transfer of the R¹ group from boron to palladium forms a new diorganopalladium(II) intermediate and is the key C-C bond-forming precursor step.

  • Reductive Elimination : The final step involves the reductive elimination of the two organic fragments (the acrylate and the R¹ group) from the Pd(II) center.[2][3] This process forms the final C-C bond of the desired product, methyl (E)-3-R¹-acrylate, and regenerates the catalytically active Pd(0) species, which can then re-enter the cycle. The (E)-stereochemistry of the acrylate is preserved in this concerted step.

Below is a visualization of the catalytic cycle for this specific reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA_Intermediate [Pd(II)L₂(I)(Acrylate)] Pd0->OA_Intermediate Oxidative Addition TM_Intermediate [Pd(II)L₂(R¹)(Acrylate)] OA_Intermediate->TM_Intermediate Transmetalation TM_Intermediate->Pd0 Reductive Elimination Product Product (E)-methyl 3-R¹-acrylate Catalyst_Regen Regenerated Pd(0)L₂ Iodoacrylate (E)-methyl 3-iodoacrylate Boronic_Acid R¹-B(OH)₂ + Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of (E)-methyl 3-iodoacrylate.

Protocol: Suzuki-Miyaura Coupling of (E)-methyl 3-iodoacrylate with Phenylboronic Acid

This protocol provides a representative, field-proven method for the synthesis of methyl (E)-cinnamate. It is designed to be a self-validating system, where careful execution should lead to high yields.

Materials and Reagents
  • (E)-methyl 3-iodoacrylate (1.0 eq) [CAS: 6213-88-3]

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 eq), finely ground

  • Toluene (solvent)

  • Water (co-solvent)

  • Ethyl acetate (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Experimental Workflow

The following diagram outlines the key steps from reaction setup to product isolation.

Experimental_Workflow A 1. Assemble Reactants Add solids (acrylate, boronic acid, K₂CO₃, Pd catalyst) to flask. B 2. Add Solvents Add Toluene and Water. A->B C 3. Degas Mixture Bubble Argon through solution for 15-20 minutes. B->C D 4. Reaction Heat mixture to 80-90 °C with stirring for 2-4 hours (monitor by TLC). C->D E 5. Workup Cool, dilute with Ethyl Acetate, wash with water and brine. D->E F 6. Drying & Concentration Dry organic layer (MgSO₄), filter, and evaporate solvent. E->F G 7. Purification Purify crude product via silica gel column chromatography. F->G H Final Product (E)-methyl cinnamate G->H

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure
  • Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add (E)-methyl 3-iodoacrylate (e.g., 212 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (23 mg, 0.02 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

    • Causality: Using a flame-dried flask under an inert atmosphere minimizes moisture and oxygen, which can deactivate the palladium catalyst through oxidation and lead to side reactions like boronic acid homocoupling.[3]

  • Solvent Addition : Evacuate and backfill the flask with Argon or Nitrogen three times. Add toluene (5 mL) and water (1 mL) via syringe.

    • Causality: The biphasic toluene/water system is effective for many Suzuki couplings. Toluene solubilizes the organic components and the catalyst, while water dissolves the inorganic base, facilitating the crucial transmetalation step.[3][8]

  • Degassing : Vigorously stir the mixture and bubble Argon through it for 15-20 minutes.

    • Causality: Thorough degassing is critical to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst to inactive palladium black, halting the catalytic cycle.

  • Reaction Execution : Heat the reaction mixture to 85 °C in an oil bath and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting iodoacrylate spot is consumed.

  • Workup : Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

    • Causality: The aqueous washes remove the inorganic base and boron-containing byproducts. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure methyl (E)-cinnamate.

Performance and Substrate Scope

The Suzuki-Miyaura coupling of (E)-methyl 3-iodoacrylate is highly versatile. It is compatible with a wide range of aryl- and heteroarylboronic acids, including those bearing both electron-donating and electron-withdrawing groups. The table below summarizes representative outcomes to illustrate the reaction's scope.

EntryArylboronic Acid (R¹)Catalyst / LigandBaseSolventYield (%)
1PhenylPd(PPh₃)₄K₂CO₃Toluene/H₂O>90
24-MethoxyphenylPd(OAc)₂ / SPhosCs₂CO₃Dioxane/H₂O92
34-TrifluoromethylphenylPd₂(dba)₃ / PPh₃K₃PO₄THF/H₂O88
43-ThienylPd(PPh₃)₄Na₂CO₃DMF/H₂O85
52-PyridylPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O78
6VinylPd(PPh₃)₄NaOEtBenzene~80¹

¹ Yield adapted from analogous vinyl-borane couplings; demonstrates applicability for diene synthesis.[10]

Applications in Drug Discovery and Materials Science

The methyl (E)-3-arylacrylate scaffold synthesized through this method is a privileged structure in medicinal chemistry and materials science.

  • Pharmaceutical Intermediates : These compounds are precursors to a vast number of pharmaceuticals. For example, cinnamate derivatives are key intermediates in the synthesis of drugs with anti-inflammatory, anti-cancer, and anti-diabetic properties.[5]

  • Bioactive Molecules : The acrylate unit is a Michael acceptor and can be found in natural products and designed molecules that exhibit covalent interactions with biological targets.

  • Polymer Science : Acrylate monomers are fundamental building blocks for polymers.[6][11] Introducing aromatic or heteroaromatic functionality via Suzuki coupling allows for the synthesis of advanced polymers with tailored electronic, optical, or physical properties.

Troubleshooting and Key Considerations

  • Low or No Conversion : The primary suspect is often an inactive catalyst. Ensure rigorous degassing and use high-purity, dry solvents. Consider using a different palladium source or ligand.[3]

  • Homocoupling : Formation of biaryl products (R¹-R¹) results from the coupling of two boronic acid molecules. This is often promoted by the presence of oxygen.[3] Improved degassing typically mitigates this side reaction.

  • Protodeborylation : The boronic acid can be replaced by a proton from the solvent (especially water). Using a stronger, less-nucleophilic base or minimizing reaction time can sometimes help.

  • Sterically Hindered Substrates : For ortho-substituted arylboronic acids, a bulkier, more electron-rich phosphine ligand (e.g., SPhos, RuPhos) may be required to promote the reductive elimination step.[12]

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of (E)-methyl 3-iodoacrylate is a powerful and reliable method for the stereoselective synthesis of methyl (E)-3-substituted acrylates. Its operational simplicity, mild conditions, and broad substrate compatibility make it an indispensable tool for chemists in academic and industrial research. By understanding the underlying mechanism and paying close attention to key experimental parameters, researchers can effectively leverage this reaction to construct complex molecular architectures for a wide range of applications.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Organisation. [Link]

  • Chotana, G. A. (2018). The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions. [Link]

  • Organic Chemistry Portal. (2020). Suzuki Coupling. YouTube. [Link]

  • Boutillier, P. et al. (2010). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. ResearchGate. [Link]

  • Kang, S. K., et al. (1996). Palladium-Catalyzed Cross-Coupling of Organoboron Compounds with Iodonium Salts and Iodanes. Journal of Organic Chemistry, 61(14), 4720-4724. [Link]

  • Denmark, S. E. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. The Denmark Group, University of Illinois. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Nasrollahzadeh, M., et al. (2018). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Polycyclic Aromatic Compounds. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Semantic Scholar. [Link]

  • Gu, J., et al. (2016). α-Arylsulfonyloxyacrylates: attractive O-centered electrophiles for synthesis of α-substituted acrylates via Pd-catalysed Suzuki reactions. RSC Advances, 6(59), 53896–53900. [Link]

  • Rossi, R., et al. (2007). Highly Efficient Synthesis of 2Aryl3-methoxyacrylates via Suzuki—Miyaura Coupling Reaction. ResearchGate. [Link]

  • Bongarzone, S., et al. (2020). One-Pot Base-Free Suzuki-Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Chemistry – A European Journal, 26(48), 10948-10955. [Link]

  • Arya, B. D., et al. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Practical methylation of aryl halides by Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Gu, J., et al. (2016). α-Arylsulfonyloxyacrylates: attractive O-centered electrophiles for synthesis of α-substituted acrylates via Pd-catalysed Suzuki reactions. RSC Publishing. [Link]

  • Hou, Y., & Li, G. (2011). (E)-Methyl 3-(1H-indol-3-yl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3290. [Link]

  • Snejdrova, E., & Drastik, M. (2020). (Meth)acrylate copolymers of Eudragit® type in oral tablet technology. Polymers for Advanced Technologies. [Link]

  • Jaros, J., et al. (2024). 5,7-Diiodoquinolin-8-yl (E)-3-(3,4-dihydroxyphenyl)acrylate. MDPI. [Link]

  • Singh, I., et al. (2015). Applicability and Approaches of (Meth) Acrylate Copolymers (Eudragits) in Novel Drug Delivery Systems. ResearchGate. [Link]

Sources

Application

Application Note: Stereospecific Heck Coupling of (E)-Methyl 3-Iodoacrylate for Dienoate Synthesis

Introduction & Scope (E)-methyl 3-iodoacrylate is a highly versatile, stereodefined electrophile used extensively in the synthesis of conjugated dienes and polyenes. These structural motifs are critical in the developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

(E)-methyl 3-iodoacrylate is a highly versatile, stereodefined electrophile used extensively in the synthesis of conjugated dienes and polyenes. These structural motifs are critical in the development of complex natural products and active pharmaceutical ingredients (APIs). Unlike its bromo- or chloro- analogues, the vinyl iodide substrate undergoes rapid oxidative addition, permitting significantly milder reaction conditions. This thermal control is paramount, as it preserves the delicate (E)-geometry of the starting material and prevents the spontaneous autopolymerization of the highly reactive dienoate products.

Mechanistic Insights and Causality

The Mizoroki-Heck reaction relies on a Pd(0)/Pd(II) catalytic cycle. When utilizing (E)-methyl 3-iodoacrylate under standard neutral conditions (using amine bases), the prolonged lifetime of the Pd-H intermediate prior to reductive elimination frequently leads to off-target double-bond isomerization (yielding undesired (Z)-isomers).

To circumvent this, our protocol enforces a cationic palladium pathway by utilizing Silver Carbonate (Ag₂CO₃)[1].

  • The Causality of Silver: Ag₂CO₃ acts as an aggressive halide scavenger. By precipitating the cleaved iodide as insoluble AgI, it opens a vacant coordination site on the palladium center. This highly electrophilic cationic Pd(II) species accelerates olefin coordination and syn-insertion, drastically reducing the lifespan of intermediates prone to β-hydride re-insertion and subsequent bond rotation [2]. The result is near-perfect retention of the (E,E)-diene stereochemistry.

Catalytic Cycle Visualization

HeckCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (E)-methyl 3-iodoacrylate Pd0->OxAdd + Vinyl Iodide Insertion Olefin Coordination & Syn-Insertion OxAdd->Insertion + Terminal Olefin BetaElim β-Hydride Elimination (Dienoate Product Release) Insertion->BetaElim C-C Bond Formation Regen Reductive Elimination Base Neutralizes HI BetaElim->Regen - Product Regen->Pd0 + Base, - Base·HI

Figure 1: Cationic Heck catalytic cycle of (E)-methyl 3-iodoacrylate.

Reaction Optimization Data

The quantitative data below illustrates the necessity of the cationic pathway. The use of Ag₂CO₃ in a polar aprotic solvent provides the optimal balance of solubility and pathway enforcement, yielding the highest stereopurity in the shortest timeframe.

EntryBaseSolventTemp (°C)Time (h)Yield (%)E,E:E,Z Ratio
1Et₃NDMF801265%80:20
2K₂CO₃MeCN601678%88:12
3Ag₂CO₃ DMF 50 4 94% >99:1
4Ag₂CO₃THF50885%95:5

Step-by-Step Protocol: Synthesis of (1E, 3E)-Methyl 5-phenylpenta-2,4-dienoate

This protocol describes the coupling of (E)-methyl 3-iodoacrylate with styrene. It is designed as a self-validating system , incorporating in-process analytical checkpoints to guarantee experimental success and stereochemical integrity[3].

Materials & Reagents
  • (E)-Methyl 3-iodoacrylate : 1.0 equiv, 1.0 mmol, 212 mg

  • Styrene : 1.5 equiv, 1.5 mmol, 156 mg

  • Palladium(II) acetate (Pd(OAc)₂) : 5 mol%, 0.05 mmol, 11.2 mg

  • Triphenylphosphine (PPh₃) : 10 mol%, 0.10 mmol, 26.2 mg

  • Silver carbonate (Ag₂CO₃) : 1.2 equiv, 1.2 mmol, 331 mg

  • Butylated hydroxytoluene (BHT) : 1 mol% (Radical inhibitor)

  • Anhydrous N,N-Dimethylformamide (DMF) : 5.0 mL

Experimental Procedure
  • Catalyst Activation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ and PPh₃. Evacuate and backfill the flask with Argon three times. Add 2.0 mL of anhydrous DMF and stir at room temperature for 15 minutes. The solution will transition to a clear, pale yellow, confirming the reduction to the active Pd(0)L₂ species.

  • Substrate & Inhibitor Addition: To the active catalyst solution, sequentially add (E)-methyl 3-iodoacrylate, styrene, and BHT.

    • Causality Check: BHT is mandatory. Acrylates and the resulting dienoates are highly susceptible to radical-initiated autopolymerization. Trace BHT ensures the carbon skeleton remains intact during thermal stress.

  • Base Addition: Add Ag₂CO₃ to the mixture, followed by the remaining 3.0 mL of DMF. The suspension will immediately begin to darken as AgI forms.

  • Heating & In-Process Validation: Heat the reaction mixture to 50 °C.

    • Validation Checkpoint 1 (TLC): After 2 hours, withdraw a 10 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate (Eluent: 10% EtOAc/Hexanes). Validate the complete consumption of the starting vinyl iodide (R_f ~0.6). The reaction is complete when a highly UV-active, blue-fluorescent spot (R_f ~0.4) corresponding to the dienoate dominates the plate.

  • Workup & Filtration: Cool the reaction to room temperature. Dilute with 15 mL of diethyl ether and filter the heterogeneous mixture through a short pad of Celite to remove the precipitated AgI and Pd black. Wash the Celite pad with an additional 10 mL of ether.

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash with distilled water (3 × 10 mL) to partition out the DMF, followed by a brine wash (10 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation & Stereochemical Validation: Evaporate the solvent under reduced pressure. Crucial: Maintain the water bath strictly below 30 °C to prevent product degradation. Purify via flash column chromatography.

    • Validation Checkpoint 2 (¹H NMR): Confirm the (E,E)-geometry by analyzing the coupling constants of the newly formed olefinic protons. A coupling constant of J = 15.0 – 15.5 Hz definitively validates the trans configuration of the newly formed double bond.

Troubleshooting Guide

  • Issue: Extensive polymerization (viscous, intractable crude mixture).

    • Causality: Dienoates are highly reactive Michael acceptors. Solution: Ensure BHT was added prior to heating. Do not exceed the 50 °C reaction temperature, and strictly control the rotary evaporator bath temperature (< 30 °C) during concentration.

  • Issue: Loss of stereochemical integrity (presence of Z-isomers in NMR).

    • Causality: Indicates a failure of the cationic pathway, reverting to the neutral pathway. This is almost always caused by wet Ag₂CO₃ or wet DMF. Water coordinates to the Pd center, slowing down reductive elimination and allowing β-hydride re-insertion. Solution: Ensure DMF is strictly anhydrous and Ag₂CO₃ is stored in a desiccator.

  • Issue: Incomplete conversion or stalled reaction.

    • Causality: Vinyl iodides are highly light-sensitive. Photolytic degradation releases elemental iodine, which aggressively poisons the Pd catalyst [4]. Solution: Store (E)-methyl 3-iodoacrylate in amber vials at -20 °C and verify its purity via ¹H NMR immediately before use.

Method

Application Notes and Protocols for the Strategic Use of (E)-Methyl 3-Iodoacrylate as a Versatile Michael Acceptor

Introduction: Unlocking the Synthetic Potential of a Bifunctional Reagent (E)-methyl 3-iodoacrylate is a valuable and versatile bifunctional reagent in modern organic synthesis. Its unique structure, featuring both an el...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Synthetic Potential of a Bifunctional Reagent

(E)-methyl 3-iodoacrylate is a valuable and versatile bifunctional reagent in modern organic synthesis. Its unique structure, featuring both an electron-deficient alkene and a vinyl iodide moiety, allows for a sequential reaction cascade, beginning with a Michael addition followed by a subsequent cross-coupling reaction. This dual reactivity makes it an exceptional tool for the rapid construction of complex molecular architectures from simple precursors.

The electron-withdrawing methyl ester group activates the double bond for conjugate addition by a wide range of nucleophiles, including thiols, amines, and stabilized carbanions. The presence of the iodine atom at the β-position not only influences the electronics of the Michael acceptor but also serves as a synthetic handle for palladium- or copper-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, or Suzuki couplings. This allows for the introduction of a diverse array of substituents at the β-position of the original acrylate.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of (E)-methyl 3-iodoacrylate as a Michael acceptor. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its use with various nucleophiles, and explore its application in the synthesis of targeted covalent inhibitors and complex molecular scaffolds.

Mechanistic Rationale: A Tale of Two Tautomers

The reactivity of (E)-methyl 3-iodoacrylate in Michael additions is governed by the principles of conjugate addition, where a nucleophile attacks the β-carbon of the α,β-unsaturated system. The reaction is typically facilitated by a base, which serves to deprotonate the nucleophilic species, thereby increasing its reactivity.

G cluster_0 Michael Addition Mechanism NuH Nucleophile (Nu-H) Nu_anion Nucleophile Anion (Nu⁻) NuH->Nu_anion Deprotonation Base Base Base->Nu_anion Enolate Enolate Intermediate Nu_anion->Enolate 1,4-Conjugate Addition Acceptor (E)-Methyl 3-Iodoacrylate Acceptor->Enolate Product Michael Adduct Enolate->Product Protonation Protonated_Base Protonated Base (Base-H⁺) Protonated_Base->Product G cluster_1 Tandem Michael Addition-Cross Coupling Start (E)-Methyl 3-Iodoacrylate + Nucleophile Michael_Adduct Vinyl Iodide Adduct Start->Michael_Adduct Michael Addition Cross_Coupling Heck, Sonogashira, Suzuki, etc. Michael_Adduct->Cross_Coupling Final_Product Disubstituted Acrylate Cross_Coupling->Final_Product

Application

Application Note: Advanced Synthesis of Substituted Acrylates via (E)-Methyl 3-Iodoacrylate

Introduction & Mechanistic Rationale (E)-Methyl 3-iodoacrylate (CAS: 6213-88-3)[1] is a highly versatile, electron-deficient vinyl iodide that serves as a premier C3​ building block in modern organic synthesis. Its struc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(E)-Methyl 3-iodoacrylate (CAS: 6213-88-3)[1] is a highly versatile, electron-deficient vinyl iodide that serves as a premier C3​ building block in modern organic synthesis. Its structural architecture—an alkene rigidly locked in the (E)-geometry, flanked by a labile carbon-iodine bond and an electron-withdrawing methyl ester—makes it an exceptional substrate for transition-metal-catalyzed cross-coupling and cascade reactions.

The strategic value of this reagent lies in its predictable reactivity profile:

  • Kinetic Superiority in Oxidative Addition: The weak C(sp2)−I bond provides an exceptionally low activation energy barrier for insertion by low-valent transition metals (e.g., Pd0 , Ni0 ). This allows reactions to proceed under milder conditions compared to corresponding bromides or chlorides, preserving sensitive functional groups.

  • Absolute Stereoretention: During concerted transmetalation and reductive elimination steps in cross-coupling, the (E)-geometry is strictly maintained, ensuring high diastereomeric purity of the resulting substituted acrylates.

  • Dual Reactivity (Electrophile & Michael Acceptor): While the iodide acts as the primary electrophilic site for cross-coupling, the electron-deficient alkene can simultaneously function as a potent Michael acceptor. This dual nature is exploited in complex cascade reactions, such as the enantioselective synthesis of clavine alkaloids[2][3].

This application note provides field-proven protocols and mechanistic insights for utilizing (E)-methyl 3-iodoacrylate in Suzuki-Miyaura couplings, Nozaki-Hiyama-Kishi (NHK) alkenylations, and cascade C-H olefinations.

Quantitative Data & Substrate Scope

To guide experimental design, the following tables summarize the comparative performance of various coupling methods and the functional group tolerance of (E)-methyl 3-iodoacrylate.

Table 1: Comparison of Cross-Coupling Methods for (E)-Methyl 3-Iodoacrylate

Reaction TypePrimary CatalystCo-Catalyst / AdditiveTypical BaseTarget ProductStereoretention
Suzuki-Miyaura Pd(dppf)Cl2​ None K2​CO3​ or Cs2​CO3​ β -Aryl/Alkyl Acrylates>99% (E)
Heck Reaction Pd(OAc)2​ P(o−tolyl)3​ Et3​N Dienoates~95% (E)
NHK Alkenylation CrCl2​ (Stoich.) NiCl2​ (Catalytic)NoneAllylic Alcohols>98% (E)
Cascade Olefination Quinine DerivativeNoneNoneCyclic Acrylate AdductsEnantioselective

Table 2: Functional Group Tolerance & Mitigation Strategies

Functional Group on PartnerTolerance LevelMechanistic Rationale & Mitigation
Aldehydes High (in NHK) CrIII is highly chemoselective for aldehydes over ketones/esters.
Free Hydroxyls (-OH) ModerateCan coordinate with catalysts. Protect as TBS or PMB ethers if yields drop.
Basic Amines (-NH2) LowAmines can induce premature Michael addition to the acrylate. Boc-protection is mandatory.
Esters/Lactones HighMild bases ( K2​CO3​ ) in Suzuki couplings prevent unwanted saponification.

Key Experimental Workflows & Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling of (E)-methyl 3-iodoacrylate with organoboronic acids is the most direct route to β -substituted acrylates.

Causality & Design Choices: We utilize Pd(dppf)Cl2​ because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating the rate-limiting reductive elimination step. A mild base ( K2​CO3​ ) is selected over stronger bases ( NaOH or NaOtBu ) to strictly prevent the hydrolysis (saponification) of the methyl ester and to avoid base-catalyzed isomerization of the double bond.

Step-by-Step Methodology:

  • Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar. Charge the flask with (E)-methyl 3-iodoacrylate (1.0 equiv, 1.0 mmol), the desired aryl/alkyl boronic acid (1.2 equiv), Pd(dppf)Cl2​ (0.05 equiv, 5 mol%), and anhydrous K2​CO3​ (2.0 equiv).

  • Degassing (Critical): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Self-validation: Failure to remove oxygen will rapidly oxidize the active Pd0 species to inactive PdII , halting the catalytic cycle.

  • Solvent Addition: Inject a degassed mixture of THF/Water (4:1 v/v, 10 mL) via syringe. The water is necessary to dissolve the inorganic base and activate the boronic acid via formation of a boronate complex.

  • Reaction: Stir the biphasic mixture vigorously at 60 °C for 8–12 hours. Monitor the consumption of the vinyl iodide via TLC (Hexanes/EtOAc 8:2, UV active).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and quench with saturated aqueous NH4​Cl . Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (E)-Methyl 3-iodoacrylate Pd0->OxAdd C-I Bond Cleavage TransMet Transmetalation Organoboron + Base OxAdd->TransMet Halide Exchange RedElim Reductive Elimination Stereoretention TransMet->RedElim C-C Bond Formation RedElim->Pd0 Catalyst Regeneration Product (E)-Substituted Acrylate Target Product RedElim->Product Product Release

Catalytic cycle of Pd-catalyzed Suzuki-Miyaura coupling with (E)-methyl 3-iodoacrylate.

Protocol B: Nozaki-Hiyama-Kishi (NHK) Alkenylation

The NHK reaction is indispensable for coupling (E)-methyl 3-iodoacrylate with highly functionalized, sterically hindered aldehydes. This methodology was famously employed in the total synthesis of the Halichondrin class of marine macrolides (e.g., Halichondrin B and the drug Eribulin)[4][5][6].

Causality & Design Choices: CrCl2​ alone inserts into the C−I bond far too slowly to be synthetically useful. The addition of catalytic NiCl2​ is the cornerstone of this protocol. Ni0 (generated in situ) rapidly undergoes oxidative addition into the vinyl iodide, then transmetalates the vinyl group to CrIII . The resulting organochromium species is highly oxophilic and attacks the aldehyde with exquisite chemoselectivity, leaving ketones and esters untouched[4][6].

Step-by-Step Methodology:

  • Glovebox Setup: Due to the extreme moisture and oxygen sensitivity of CrII , charge a flame-dried flask with strictly anhydrous CrCl2​ (3.0 equiv) and NiCl2​ (0.03 equiv, 3 mol%) inside an Argon-filled glovebox.

  • Activation: Remove the sealed flask from the glovebox and suspend the salts in anhydrous, degassed DMF (5 mL/mmol). Stir at room temperature for 15 minutes until a uniform pale green suspension forms.

  • Syringe Pump Addition: Dissolve the target aldehyde (1.0 equiv) and (E)-methyl 3-iodoacrylate (1.5 equiv) in anhydrous DMF (2 mL). Add this solution to the Cr/Ni suspension via a syringe pump over 1.5 hours. Self-validation: Slow addition keeps the steady-state concentration of the highly reactive Ni -vinyl intermediate low, actively suppressing unwanted homocoupling (diene formation).

  • Reaction: Stir at room temperature for an additional 4 hours.

  • Quench: Carefully quench the reaction by adding saturated aqueous NH4​Cl and ethylenediamine (to chelate the chromium and nickel salts, preventing emulsion formation during extraction). Extract with EtOAc, dry, and purify.

NHKPathway VinylIodide (E)-Methyl 3-iodoacrylate Ni0 Ni(0) Insertion Fast Oxidative Addition VinylIodide->Ni0 Catalytic NiCl2 CrIII Transmetalation Formation of Cr(III)-Vinyl Ni0->CrIII Stoichiometric CrCl2 Aldehyde Aldehyde Addition Chemoselective Attack CrIII->Aldehyde Electrophile Product Allylic Alcohol Diastereoselective Product Aldehyde->Product Aqueous Quench

Ni/Cr dual-catalyzed Nozaki-Hiyama-Kishi (NHK) alkenylation reaction pathway.

Protocol C: Enantioselective Cascade Michael/C-H Olefination

Recent advancements have utilized (E)-methyl 3-iodoacrylate not just as a cross-coupling partner, but as a dual-action reagent in cascade reactions to synthesize complex polycyclic architectures, such as clavine alkaloids[2][3][7].

Causality & Design Choices: In this cascade, (E)-methyl 3-iodoacrylate first acts as a Michael acceptor. A chiral bifunctional squaramide/quinine derivative catalyst (e.g., CAS: 1256245-84-7)[2] is used to hydrogen-bond with the nucleophile (e.g., nitromethane) and the acrylate, dictating strict facial selectivity. Following the Michael addition, the retained vinyl iodide moiety undergoes an intramolecular C-H olefination to close the ring[2][8].

Step-by-Step Methodology:

  • Initiation: In a dry vial, dissolve the nucleophilic substrate (e.g., 2-phenyl-N-(quinolin-8-yl)acrylamide, 1.0 equiv) and (E)-methyl 3-iodoacrylate (1.2 equiv) in anhydrous dichloromethane (DCM)[2].

  • Catalyst Addition: Add the chiral quinine-squaramide catalyst (10 mol%)[2] and nitromethane (as both co-reactant and additive).

  • Cascade Progression: Stir at room temperature for 24 hours. The catalyst orchestrates the initial enantioselective Michael addition.

  • Olefination Phase: Once the Michael adduct is confirmed via LC-MS, add Pd(OAc)2​ (10 mol%), an appropriate ligand, and a silver salt (e.g., Ag2​CO3​ ) to abstract the iodide and drive the intramolecular Heck-type C-H olefination[8].

  • Isolation: Filter through a short pad of Celite to remove metal salts, concentrate, and purify via preparative HPLC to yield the highly enantioenriched polycyclic product[2].

References

  • Ma, Z.-G., et al. "Enantioselective sequential Michael addition/C-H olefination/Michael reaction for the efficient collective synthesis of clavine alkaloids." Cell Reports Physical Science (2024). [Link]

  • Jackson, K. L., Henderson, J. A., Phillips, A. J. "The Halichondrins and E7389." Chemical Reviews (2009). [Link]

  • Product Category - AccelaChem (CAS: 6213-88-3, Methyl (E)-3-Iodoacrylate). AccelaChem. [Link]

Sources

Method

Application Note: (E)-Methyl 3-Iodoacrylate in Sonogashira Cross-Coupling Reactions

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary (E)-Methyl 3-iodoacrylate is a highly versatile, stereodefined electrophilic building block widely utilized in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

(E)-Methyl 3-iodoacrylate is a highly versatile, stereodefined electrophilic building block widely utilized in the synthesis of conjugated enynes, complex macrolides, and pharmaceutical intermediates. Its unique structural features allow for the rapid, stereospecific construction of carbon-carbon bonds via palladium-catalyzed cross-coupling. This application note provides an authoritative guide to the preparation of (E)-methyl 3-iodoacrylate and its application in Sonogashira coupling reactions, detailing mechanistic rationales, optimized step-by-step protocols, and troubleshooting strategies.

Mechanistic Rationale & Strategic Utility

Why Choose (E)-Methyl 3-Iodoacrylate?

In the realm of cross-coupling, the choice of the halide leaving group dictates the reaction conditions. The carbon-iodine (C–I) bond in (E)-methyl 3-iodoacrylate is significantly weaker than corresponding C–Br or C–Cl bonds. This facilitates a rapid oxidative addition to Palladium(0) catalysts at mild temperatures (often 0 °C to room temperature).

Operating at mild temperatures is critical for two reasons:

  • Prevention of Polymerization: Acrylates are highly prone to radical-induced polymerization at elevated temperatures.

  • Stereoretention: The Sonogashira coupling with vinyl iodides proceeds with complete retention of the double-bond geometry, allowing for the stereospecific construction of (E)-enynes without stereochemical leakage[1]. This stereoretention is vital in the total synthesis of complex natural products, such as the macrolide callyspongiolide[2] and mucocin[3].

Causality in Catalyst and Reagent Selection

A standard dual-catalyst system utilizing Pd(PPh₃)₂Cl₂ and CuI is highly recommended[4].

  • The Palladium Cycle: The Pd(II) precatalyst is reduced in situ by the alkyne to the active Pd(0) species. The electron-deficient nature of the acrylate accelerates the oxidative addition of the C–I bond.

  • The Copper Cycle: CuI acts as a co-catalyst, reacting with the terminal alkyne in the presence of an amine base to form a highly nucleophilic copper(I) acetylide. This intermediate undergoes rapid transmetalation with the Pd(II)-vinyl complex.

  • The Base: Triethylamine (Et₃N) or diisopropylamine (DIPA) serves a dual purpose: acting as the solvent (or co-solvent with THF) and as the base required to deprotonate the terminal alkyne.

Experimental Workflows & Protocols

Protocol A: Two-Step Synthesis of (E)-Methyl 3-Iodoacrylate

Commercially sourced (E)-methyl 3-iodoacrylate can be expensive or isomerically impure. It is reliably synthesized in bulk from methyl propiolate via a stereoselective hydroiodination (yielding the kinetic Z-isomer) followed by thermodynamic isomerization[5].

Step 1: Hydroiodination to (Z)-Methyl 3-Iodoacrylate

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve Sodium Iodide (NaI, 1.2 equiv) in glacial acetic acid (AcOH) to achieve a 1.0 M concentration.

  • Heat the mixture to 70 °C.

  • Add methyl propiolate (1.0 equiv) dropwise to control the mild exotherm.

  • Stir the reaction continuously for 12 hours at 70 °C[5].

  • Workup: Cool to room temperature, dilute with water, and extract with diethyl ether (3x). Wash the combined organic layers with aqueous KOH (to neutralize AcOH) and brine. Dry over anhydrous MgSO₄ and concentrate in vacuo. Causality: The trans-addition of HI (generated in situ) across the alkyne yields the (Z)-isomer under kinetic control.

Step 2: Isomerization to (E)-Methyl 3-Iodoacrylate

  • Dissolve the crude (Z)-methyl 3-iodoacrylate in anhydrous toluene (approx. 1.5 M).

  • Add a catalytic amount of aqueous Hydriodic Acid (HI, 5–10 mol%)[5].

  • Heat the mixture to 80 °C and stir overnight (12–16 hours).

  • Workup: Quench with water, extract with ethyl acetate, and wash with saturated NaHCO₃. Wash with saturated sodium thiosulfate (Na₂S₂O₃) to reduce any residual iodine ( I2​ ) to iodide. Dry over Na₂SO₄ and concentrate. Causality: The catalytic HI allows reversible addition-elimination across the double bond. The equilibrium is driven entirely toward the (E)-isomer to minimize the severe steric clash between the bulky iodine atom and the methoxycarbonyl group.

Workflow N1 Methyl Propiolate (Starting Material) N2 (Z)-Methyl 3-iodoacrylate (Kinetic Product) N1->N2 NaI, AcOH 70°C, 12h N3 (E)-Methyl 3-iodoacrylate (Thermodynamic Product) N2->N3 HI, Toluene 80°C, Isomerization N4 Conjugated (E)-Enyne (Target Scaffold) N3->N4 Terminal Alkyne Pd/Cu, Base, RT

Caption: Synthetic workflow for the preparation and Sonogashira coupling of (E)-methyl 3-iodoacrylate.

Protocol B: Sonogashira Coupling of (E)-Methyl 3-Iodoacrylate

This protocol describes the coupling of the synthesized (E)-methyl 3-iodoacrylate with a generic terminal alkyne[4].

  • Catalyst Activation: In a Schlenk flask under strict Argon atmosphere, add (E)-methyl 3-iodoacrylate (1.0 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%).

  • Solvent Addition: Add a 1:1 mixture of anhydrous THF and thoroughly degassed Et₃N to achieve an overall substrate concentration of 0.2 M.

  • Alkyne Addition: Cool the flask to 0 °C using an ice bath. Add the terminal alkyne (1.1–1.2 equiv) dropwise. Note: Cooling is essential to suppress the exothermic generation of the Cu-acetylide, which can trigger Glaser homocoupling.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4–12 hours. Monitor the reaction via TLC (UV active; stains readily with KMnO₄).

  • Quench & Workup: Dilute the reaction mixture with diethyl ether and quench with saturated aqueous NH₄Cl. Critical Insight: The NH₄Cl wash is mandatory to sequester and remove copper salts. Residual copper on silica gel during chromatography can catalyze the degradation or hydration of the highly reactive conjugated enyne product.

  • Isolation: Extract the aqueous layer with ether (2x), dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (typically using a Hexanes/Ethyl Acetate gradient).

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Pd(II) Vinyl Complex (Oxidative Addition) Pd0->OxAdd + (E)-Methyl 3-iodoacrylate TransMet Pd(II) Enyne Complex (Transmetalation) OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - (E)-Enyne Product CuCycle Cu(I) Acetylide Formation CuCycle->TransMet Transfers Alkyne

Caption: Pd/Cu co-catalyzed Sonogashira cycle highlighting stereoretentive oxidative addition.

Quantitative Data Presentation

The table below summarizes benchmark yields for the Sonogashira coupling of methyl 3-iodoacrylate isomers with various terminal alkynes, demonstrating the broad functional group tolerance of this electrophile.

ElectrophileTerminal AlkyneCatalyst SystemYield (%)Reference
(E)-Methyl 3-iodoacrylateTrimethylsilylacetylene (TMSA)PdCl₂(PPh₃)₂ / CuI76%*[4]
(Z)-Methyl 3-iodoacrylateHepta-1,3-diynePdCl₂(PPh₃)₂ / CuI70%[4]
(Z)-Methyl 3-iodoacrylatePhenylacetyleneCu(bipy)(PPh₃)Br 99%[1]
(Z)-Methyl 3-iodoacrylate1-HexyneCu(bipy)(PPh₃)Br96%[1]

*Yield reported over two steps including subsequent TBAF deprotection. **Demonstrates that Pd-free, Copper-only catalyzed protocols are also highly efficient for this specific electrophile.

Troubleshooting & Best Practices

  • Glaser Homocoupling (Dimerization of Alkyne): If the alkyne dimerizes into a diyne, oxygen is present in the system. Ensure strict exclusion of air by degassing solvents via the freeze-pump-thaw method or vigorous sparging with argon for at least 30 minutes prior to use. Add the alkyne slowly at 0 °C.

  • Stereochemical Leakage: If a mixture of (E) and (Z) enynes is isolated, verify the isomeric purity of the starting (E)-methyl 3-iodoacrylate via ¹H NMR prior to coupling. The (E)-alkene protons will display a characteristic trans coupling constant ( J≈14.0−15.0 Hz), whereas the (Z)-alkene protons will show a cis coupling constant ( J≈8.0−9.0 Hz).

  • Product Polymerization: Conjugated enyne esters are highly reactive Michael acceptors and can polymerize upon concentration. Avoid excessive heating during rotary evaporation (keep water bath < 30 °C). If the product is unstable, add a trace amount of a radical inhibitor, such as BHT (butylated hydroxytoluene), to the collection fractions during chromatography.

References

  • Patent Application Publication US 2016/0332968 A1 – Synthesis of halichondrins.
  • Enantioselective Total Synthesis and Structural Assignment of Callyspongiolide – National Institutes of Health (NIH PMC).[Link]

  • Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and synthetic analogs thereof – ResearchGate.[Link]

  • Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions – RSC Advances.[Link]

  • Total Synthesis of Annonaceous Acetogenins Belonging to the Non-Adjacent Bis-THF and Non-Adjacent THF-THP Sub-Classes – MDPI.[Link]

Sources

Application

Application Note: A Detailed Guide to the Laboratory-Scale Synthesis of (E)-methyl 3-iodoacrylate

Introduction: The Utility of a Versatile Building Block (E)-methyl 3-iodoacrylate is a highly valuable bifunctional reagent in modern organic synthesis. Its structure incorporates both an electron-deficient alkene (a Mic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Utility of a Versatile Building Block

(E)-methyl 3-iodoacrylate is a highly valuable bifunctional reagent in modern organic synthesis. Its structure incorporates both an electron-deficient alkene (a Michael acceptor) and a vinyl iodide moiety. This combination makes it an excellent substrate for a variety of carbon-carbon bond-forming reactions, most notably in metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[1] The defined (E)-stereochemistry of the double bond allows for the stereospecific construction of complex molecular architectures, making it a sought-after intermediate in the synthesis of natural products, pharmaceuticals, and advanced materials. This guide provides a comprehensive, step-by-step protocol for its synthesis on a laboratory scale, grounded in mechanistic principles and safety-conscious practices.

Synthetic Strategy and Underlying Mechanism

The selected method for the synthesis of (E)-methyl 3-iodoacrylate is the stereoselective hydroiodination of methyl propiolate. This reaction involves the addition of one equivalent of hydrogen iodide (HI) across the carbon-carbon triple bond.

Overall Reaction Scheme:

Reaction scheme showing methyl propiolate reacting with sodium iodide and acetic acid to form (E)-methyl 3-iodoacrylate.
Figure 1. Synthesis of (E)-methyl 3-iodoacrylate via hydroiodination of methyl propiolate.

Mechanistic Insight: Achieving (E)-Stereoselectivity

The key to this synthesis is controlling the stereochemical outcome to favor the trans (E) isomer over the cis (Z) isomer. The hydrohalogenation of alkynes can proceed through several pathways, but the formation of the (E)-product is the result of a net anti-addition of the hydrogen and iodide atoms across the triple bond.

The reaction is initiated by the protonation of the alkyne by acetic acid, which serves as the proton source. This forms a highly unstable vinyl cation intermediate. To achieve the anti-addition, it is proposed that the iodide ion, generated from sodium iodide, attacks the vinyl cation from the face opposite to the newly added proton.[2][3] This nucleophilic attack is stereospecific and locks the geometry of the resulting double bond into the (E)-configuration. The use of a polar aprotic solvent like acetonitrile helps to stabilize the charged intermediates involved in this process.

Detailed Experimental Protocol

This protocol is designed for a standard laboratory fume hood setting and requires adherence to all safety precautions.

Materials and Equipment
  • Chemicals: Methyl propiolate (≥99%), Sodium iodide (≥99%), Glacial acetic acid, Acetonitrile (anhydrous), Diethyl ether, Saturated sodium bicarbonate solution, Brine (saturated NaCl solution), Anhydrous magnesium sulfate.

  • Glassware: 100 mL round-bottom flask, reflux condenser, magnetic stirrer and stir bar, heating mantle with temperature controller, separatory funnel, Erlenmeyer flasks, Buchner funnel, and standard ground glass joint clamps.

  • Other: Nitrogen or Argon gas line with manifold, syringes and needles, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), and a melting point apparatus.

Reagent and Stoichiometry Summary
ReagentCAS No.MW ( g/mol )AmountMoles (mmol)Molar Eq.
Methyl Propiolate922-67-884.072.10 g (2.22 mL)25.01.0
Sodium Iodide7681-82-5149.894.50 g30.01.2
Glacial Acetic Acid64-19-760.051.50 g (1.43 mL)25.01.0
Acetonitrile75-05-841.0550 mL--
Safety and Handling Precautions

This procedure must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are acceptable for incidental contact), must be worn at all times.

ChemicalHazard Pictogram(s)Key Hazards & Precautionary Statements
Methyl Propiolate 🔥, ⚠️H225: Highly flammable liquid and vapor. H315/H319/H335: Causes skin, serious eye, and respiratory irritation. A lachrymator. P210: Keep away from heat/sparks/open flames. P261: Avoid breathing vapors. P280: Wear protective gloves/eye protection.[3][4][5]
Sodium Iodide ⚠️H315/H319: Causes skin and serious eye irritation. H372: Causes damage to organs (thyroid) through prolonged or repeated exposure. P264: Wash hands thoroughly after handling.[6][7][8][9]
Glacial Acetic Acid 🔥, corrosiveH226: Flammable liquid and vapor. H314: Causes severe skin burns and eye damage. P280: Wear protective gloves/clothing/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.
Acetonitrile 🔥, ⚠️H225: Highly flammable liquid and vapor. H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled. H319: Causes serious eye irritation. Metabolized in the body to cyanide.
Diethyl Ether 🔥, ⚠️H224: Extremely flammable liquid and vapor. H302: Harmful if swallowed. H336: May cause drowsiness or dizziness. Can form explosive peroxides.
Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry. Place the setup under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add sodium iodide (4.50 g, 30.0 mmol) and anhydrous acetonitrile (50 mL). Begin stirring to dissolve the salt. Once dissolved, add glacial acetic acid (1.43 mL, 25.0 mmol) via syringe.

  • Initiation of Reaction: Add methyl propiolate (2.22 mL, 25.0 mmol) dropwise to the stirred solution at room temperature using a syringe over 5 minutes.

  • Heating: Heat the reaction mixture to 100 °C using a heating mantle and allow it to stir at this temperature for 10-12 hours. The reaction progress can be monitored by TLC (20% Ethyl Acetate in Hexanes), observing the consumption of the starting material.

  • Work-up - Quenching and Extraction: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing 100 mL of deionized water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Work-up - Washing: Combine the organic extracts. Wash the combined organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (caution: potential for gas evolution) to neutralize any remaining acetic acid, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product should be a solid. It can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure (E)-methyl 3-iodoacrylate.

  • Characterization: The final product should be a white to off-white solid. Confirm its identity and purity by measuring its melting point (Expected: 84-85 °C) and acquiring a ¹H NMR spectrum.[8]

Experimental Workflow and Data Visualization

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_final Purification & Analysis Setup 1. Assemble Dry Glassware under N2 Atmosphere Reagents 2. Add NaI, Acetonitrile, Acetic Acid Setup->Reagents Start 3. Add Methyl Propiolate Reagents->Start React 4. Heat at 100°C for 10-12 hours Start->React Quench 5. Cool and Quench with Water React->Quench Extract 6. Extract with Diethyl Ether Quench->Extract Wash 7. Wash with NaHCO3 and Brine Extract->Wash Dry 8. Dry (MgSO4) and Concentrate Wash->Dry Purify 9. Purify by Recrystallization/Chromatography Dry->Purify Analyze 10. Characterize Product (MP, NMR) Purify->Analyze

Sources

Method

The Versatility of (E)-Methyl 3-Iodoacrylate in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Introduction (E)-methyl 3-iodoacrylate is a highly valuable and versatile building block in modern organic synthesis. Its electron-deficient olefinic backbone, coupled with the reactive carbon-iodine bond, makes it an ex...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(E)-methyl 3-iodoacrylate is a highly valuable and versatile building block in modern organic synthesis. Its electron-deficient olefinic backbone, coupled with the reactive carbon-iodine bond, makes it an exceptional substrate for a wide array of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the most common and impactful transformations involving this reagent, offering detailed protocols, mechanistic insights, and practical considerations for researchers, scientists, and professionals in drug development. The ability to stereoselectively introduce a variety of substituents at the β-position of the acrylate system opens up efficient synthetic routes to a diverse range of complex molecules.

I. The Heck Reaction: Crafting Substituted Alkenes

The Heck reaction stands as a cornerstone of C-C bond formation, enabling the vinylation of aryl or vinyl halides. In the context of (E)-methyl 3-iodoacrylate, this reaction allows for the synthesis of substituted cinnamates and related α,β-unsaturated esters, which are prevalent motifs in natural products and pharmaceuticals.

Mechanistic Rationale

The catalytic cycle of the Heck reaction is a well-established sequence of elementary steps. It commences with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) intermediate. Subsequent coordination of the alkene ((E)-methyl 3-iodoacrylate) and migratory insertion leads to a new carbon-carbon bond. The cycle is completed by β-hydride elimination to release the product and reductive elimination to regenerate the active Pd(0) catalyst. The use of a base is crucial to neutralize the hydrogen halide formed during the reaction.

Heck_Reaction Pd0 Pd(0)Ln PdII_Ar Ar-Pd(II)-X(Ln) Pd0->PdII_Ar Oxidative Addition ArX Ar-X Pd_Alkene_Complex [Ar-Pd(II)(Alkene)-X(Ln)] PdII_Ar->Pd_Alkene_Complex Coordination Alkene (E)-Methyl 3-iodoacrylate Migratory_Insertion Migratory Insertion HPdX H-Pd(II)-X(Ln) Migratory_Insertion->HPdX Beta_Hydride_Elimination β-Hydride Elimination Product Product Base Base BaseH [Base-H]+X- HPdX->Pd0 Reductive Elimination

Caption: The catalytic cycle of the Heck Reaction.

Experimental Protocol: Synthesis of Methyl (E)-Cinnamate Derivatives

This protocol outlines a general procedure for the Heck coupling of an aryl iodide with (E)-methyl 3-iodoacrylate.

Materials:

  • (E)-methyl 3-iodoacrylate (1.0 equiv)

  • Aryl iodide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ and PPh₃.

  • Add anhydrous DMF and stir for 10 minutes at room temperature to form the catalyst complex.

  • Add the aryl iodide, (E)-methyl 3-iodoacrylate, and triethylamine to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Yield (%)
1IodobenzenePd(OAc)₂/PPh₃Et₃NDMF100~85
24-IodoanisolePd(OAc)₂/P(o-tol)₃K₂CO₃NMP120~90
31-Iodo-4-nitrobenzenePdCl₂(PPh₃)₂NaOAcDMAc100~92

Table 1: Representative examples of Heck reactions with (E)-methyl 3-iodoacrylate.

II. The Suzuki-Miyaura Coupling: Accessing Arylated and Vinylated Acrylates

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between organoboron compounds and organic halides. Its application with (E)-methyl 3-iodoacrylate provides a direct route to β-aryl or β-vinyl acrylates, key intermediates in the synthesis of numerous biologically active molecules.

Mechanistic Rationale

The Suzuki-Miyaura reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The Pd(0) catalyst first undergoes oxidative addition with the vinyl iodide. This is followed by transmetalation, where the organic group from the boronic acid derivative is transferred to the palladium center, a step often facilitated by a base. The final step is reductive elimination, which forms the C-C bond of the product and regenerates the Pd(0) catalyst.

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln PdII_Vinyl Vinyl-Pd(II)-I(Ln) Pd0->PdII_Vinyl Oxidative Addition VinylIodide (E)-Methyl 3-iodoacrylate Transmetalation Transmetalation BoronicAcid R-B(OR')₂ Base Base PdII_Vinyl_R Vinyl-Pd(II)-R(Ln) Transmetalation->PdII_Vinyl_R ReductiveElimination Reductive Elimination ReductiveElimination->Pd0 Product Product

Caption: The catalytic cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: Synthesis of β-Aryl Acrylates

This protocol details a general procedure for the Suzuki-Miyaura coupling of (E)-methyl 3-iodoacrylate with an arylboronic acid.

Materials:

  • (E)-methyl 3-iodoacrylate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • In a round-bottom flask, dissolve (E)-methyl 3-iodoacrylate, the arylboronic acid, and K₂CO₃ in the dioxane/water mixture.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture under an inert atmosphere.

  • Heat the reaction to 80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80~95
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/H₂O90~93
33-Thienylboronic acidPd(OAc)₂/SPhosK₃PO₄THF/H₂O70~88

Table 2: Representative examples of Suzuki-Miyaura couplings with (E)-methyl 3-iodoacrylate.

III. The Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira coupling is an indispensable tool for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. This reaction provides a straightforward entry to conjugated enynes, which are versatile intermediates in organic synthesis. The use of (E)-methyl 3-iodoacrylate in Sonogashira couplings allows for the stereoselective synthesis of (E)-alk-2-en-4-ynoates.

Mechanistic Rationale

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.

Application

Photoredox Catalysis Applications of (E)-methyl 3-iodoacrylate: A Detailed Guide to Giese-Type Radical Additions

Introduction: Unlocking New Synthetic Pathways with (E)-methyl 3-iodoacrylate In the landscape of modern organic synthesis, the quest for mild, efficient, and selective methods for carbon-carbon bond formation is paramou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking New Synthetic Pathways with (E)-methyl 3-iodoacrylate

In the landscape of modern organic synthesis, the quest for mild, efficient, and selective methods for carbon-carbon bond formation is paramount. (E)-methyl 3-iodoacrylate has emerged as a highly versatile and reactive building block, particularly within the burgeoning field of photoredox catalysis. Its unique electronic properties, characterized by an electron-deficient π-system further activated by the electron-withdrawing iodo group, make it an exceptional Michael acceptor for radical conjugate additions.[1] This guide provides an in-depth exploration of the application of (E)-methyl 3-iodoacrylate in photoredox-mediated Giese-type reactions, a powerful strategy for constructing complex molecular architectures relevant to pharmaceutical and materials science.[2]

Visible-light photoredox catalysis offers a paradigm shift from traditional, often harsh, synthetic methods that rely on stoichiometric and toxic reagents like tin hydrides.[1][3] By harnessing the energy of low-energy photons, photocatalysts can initiate single-electron transfer (SET) processes under ambient temperature and pressure, enabling the generation of a wide array of radical intermediates from stable precursors.[4] These radicals can then be strategically intercepted by Michael acceptors like (E)-methyl 3-iodoacrylate to forge new C(sp³)–C(sp³) bonds with high efficiency and functional group tolerance.[5] This application note will detail the mechanistic underpinnings of this transformation and provide field-tested protocols for researchers, scientists, and drug development professionals.

Core Application: The Photoredox-Mediated Giese-Type Reaction

The Giese reaction, in its classic form, describes the addition of a carbon-centered radical to an electron-deficient alkene.[3] The advent of photoredox catalysis has revitalized this transformation, expanding its scope and utility.[1] In this context, (E)-methyl 3-iodoacrylate serves as a superior substrate for capturing a diverse range of photochemically generated alkyl radicals, including primary, secondary, and tertiary radicals derived from readily available starting materials such as carboxylic acids, alkyl halides, and organosilicates.[5][6]

The significance of this application lies in its ability to construct complex carbon skeletons from simple, abundant precursors. The products of these reactions, highly functionalized esters, are valuable intermediates for the synthesis of natural products, active pharmaceutical ingredients, and other fine chemicals.

Mechanistic Insights: The Catalytic Cycle

The photoredox-mediated Giese-type addition to (E)-methyl 3-iodoacrylate typically proceeds through a reductive quenching cycle, as illustrated below. The specific mechanism can vary based on the choice of photocatalyst and radical precursor, but the fundamental steps remain consistent.

  • Photoexcitation of the Catalyst: The cycle begins with the absorption of visible light (typically from blue LEDs) by the photocatalyst (PC), promoting it to a long-lived, high-energy excited state (PC*). Common photocatalysts include iridium and ruthenium polypyridyl complexes, or purely organic dyes.[2]

  • Reductive Quenching and Radical Generation: The excited photocatalyst (PC*) is a potent reductant. It engages in a single-electron transfer (SET) with a suitable radical precursor. For instance, an alkyl N-hydroxyphthalimide (NHP) ester, derived from a carboxylic acid, can be reduced to generate a carboxyl radical, which rapidly extrudes CO₂ to form the desired alkyl radical (R•). This step oxidizes the photocatalyst to PC⁺.

  • Conjugate Addition (Giese Addition): The nucleophilic alkyl radical (R•) adds rapidly to the electron-deficient double bond of (E)-methyl 3-iodoacrylate. This C-C bond-forming step generates a new, more stable α-iodo-β-alkyl radical intermediate.

  • Reduction and Product Formation: The oxidized photocatalyst (PC⁺) is a strong oxidant and can be reduced back to its ground state (PC) by a sacrificial electron donor present in the reaction mixture, such as Hantzsch ester or a tertiary amine.[7] Concurrently, the radical intermediate is reduced (often by the reduced form of the sacrificial donor or another species in the catalytic cycle) and subsequently protonated by a hydrogen source in the medium (e.g., solvent or additive) to yield the final product.

Giese_Mechanism cluster_radical_generation Radical Generation cluster_giese_addition Giese Addition cluster_reduction_product Reduction & Product Formation PC PC PC_excited PC* PC->PC_excited hν (Visible Light) PC_oxidized PC+ PC_excited->PC_oxidized SET PC_oxidized->PC SET Radical_Precursor Radical Precursor (e.g., NHP Ester) Radical Alkyl Radical (R•) Radical_Precursor->Radical e⁻ from PC* Radical_Adduct Radical Adduct Radical->Radical_Adduct Conjugate Addition Iodoacrylate (E)-methyl 3-iodoacrylate Iodoacrylate->Radical_Adduct Product Product Radical_Adduct->Product Reduction & Protonation Sacrificial_Donor Sacrificial Donor (D) Sacrificial_Donor_Oxidized D•+ Sacrificial_Donor->Sacrificial_Donor_Oxidized e⁻ to PC+

Caption: General Mechanism of the Photoredox-Mediated Giese-Type Reaction.

Detailed Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific radical precursor and substrate. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise stated, as oxygen can quench the excited state of the photocatalyst.

Protocol 1: Giese-Type Addition from an Alkyl Bromide

This protocol describes the addition of a secondary alkyl radical, generated from an alkyl bromide, to (E)-methyl 3-iodoacrylate. This method leverages a halogen-atom transfer (XAT) mechanism.[1]

Causality and Rationale:

  • Photocatalyst (Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆): This iridium complex is chosen for its strong reducing power in the excited state, capable of initiating the radical cascade.

  • Tris(trimethylsilyl)silane ((TMS)₃SiH): This silane acts as a key mediator. It is a good hydrogen atom donor and can also participate in halogen-atom transfer to generate the alkyl radical from the bromide, propagating a radical chain.[5]

  • Base (Na₂CO₃): A mild inorganic base is used to neutralize any acidic byproducts that may form during the reaction.

  • Solvent (Acetonitrile): A polar aprotic solvent is chosen for its ability to dissolve the reactants and its stability under photoredox conditions.

Materials and Equipment:

  • (E)-methyl 3-iodoacrylate

  • Alkyl bromide (e.g., Cyclohexyl bromide)

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (Iridium photocatalyst)

  • Tris(trimethylsilyl)silane ((TMS)₃SiH)

  • Sodium Carbonate (Na₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous and degassed

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Blue LED light source (e.g., 450 nm) with a cooling fan

  • Standard laboratory glassware for workup and purification

  • Inert atmosphere setup (Nitrogen or Argon line)

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add (E)-methyl 3-iodoacrylate (0.2 mmol, 1.0 equiv.), Na₂CO₃ (0.4 mmol, 2.0 equiv.), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.002 mmol, 1 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed MeCN (2.0 mL, 0.1 M).

  • Add the alkyl bromide (0.3 mmol, 1.5 equiv.) followed by (TMS)₃SiH (0.24 mmol, 1.2 equiv.) via syringe.

  • Place the flask approximately 5-10 cm from the blue LED light source and begin vigorous stirring. Use a fan to maintain the reaction at room temperature.

  • Irradiate the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by opening the flask to air.

  • Dilute the mixture with ethyl acetate and filter through a short plug of silica gel to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired product.

Workflow Setup 1. Assemble Reaction - Add solids (iodoacrylate, base, PC) - Inert atmosphere Addition 2. Add Liquids - Degassed Solvent (MeCN) - Alkyl Bromide - (TMS)3SiH Setup->Addition Irradiation 3. Irradiation - Blue LEDs (450 nm) - Vigorous Stirring - Room Temperature - 12-24 hours Addition->Irradiation Monitoring 4. Monitor Progress (TLC / GC-MS) Irradiation->Monitoring Monitoring->Irradiation Continue if incomplete Workup 5. Workup - Quench with air - Dilute & Filter - Concentrate Monitoring->Workup If complete Purification 6. Purification - Flash Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: General Experimental Workflow for the Giese-Type Reaction.

Data Presentation and Substrate Scope

The photoredox-mediated Giese-type addition to (E)-methyl 3-iodoacrylate is compatible with a wide range of radical precursors. The table below summarizes representative examples based on analogous transformations found in the literature.[1][5][8][9]

Radical Precursor SourceRadical Precursor ExamplePhotocatalystProduct StructureRepresentative Yield
Alkyl Bromide Cyclohexyl bromideIr[dF(CF₃)ppy]₂(dtbbpy)PF₆ alt text 70-85%
Carboxylic Acid (via NHP Ester) Adamantane-1-carboxylic acidRu(bpy)₃(PF₆)₂ alt text 65-80%
Alkyl Silicate Potassium (propan-2-yl)bis(catecholato)silicate4CzIPN (Organic PC) alt text 75-90%
Organotrifluoroborate Potassium benzyltrifluoroborateIr(ppy)₃ alt text 60-75%

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on specific reaction conditions and substrate.

Conclusion and Future Outlook

(E)-methyl 3-iodoacrylate is a powerful and versatile building block for complex molecule synthesis when paired with the mild and efficient conditions of visible-light photoredox catalysis. The Giese-type reaction described herein provides a robust platform for the formation of C(sp³)–C(sp³) bonds, accommodating a diverse array of radical precursors. The provided protocols offer a solid starting point for researchers to explore this chemistry, with ample opportunities for further optimization and expansion. As the field of photoredox catalysis continues to evolve, the applications of highly activated Michael acceptors like (E)-methyl 3-iodoacrylate will undoubtedly expand, enabling the discovery of novel transformations and expediting the synthesis of molecules with significant biological and material applications.

References

  • Baussière, F., & Haugland, M. M. (2023). Radical Group Transfer of Vinyl and Alkynyl Silanes Driven by Photoredox Catalysis. The Journal of Organic Chemistry, 88(17), 12265–12276. [Link]

  • Chen, J., et al. (2021). External Photocatalyst-Free Visible Light-Promoted 1,3-Addition of Perfluoroalkyl Iodides to Vinyldiazoacetates. CCS Chemistry, 3(4), 1336-1345. [Link]

  • El-Hage, F., Schöll, C., & Pospech, J. (2020). Photo-Mediated Decarboxylative Giese-Type Reaction Using Organic Pyrimidopteridine Photoredox Catalysts. The Journal of Organic Chemistry, 85(21), 13853–13867. [Link]

  • Garlets, Z. J., Nguyen, J. D., & Stephenson, C. R. J. (2019). Recent Advances in Photoredox-Mediated Radical Conjugate Addition Reactions: An Expanding Toolkit for the Giese Reaction. ACS Catalysis, 9(6), 5775-5798. [Link]

  • Gouverneur, V., & Gaunt, M. J. (2020). C(sp3)–C(sp3) coupling of non-activated alkyl-iodides with electron-deficient alkenes via visible-light/silane-mediated alkyl-radical formation. Chemical Science, 11(3), 735-740. [Link]

  • Leonori, D. (2020). Aminoalkyl radicals as halogen-atom transfer agents for activation of alkyl and aryl halides. Science, 367(6481), 1021-1026. [Link]

  • Li, K., et al. (2025). Photoredox/Ni-Catalytic Synthesis of cis-Vinyl Iodides from Acetylene. Journal of the American Chemical Society. [Link]

  • Luridiana, A., et al. (2024). Giese-type alkylation of dehydroalanine derivatives via silane-mediated alkyl bromide activation. Beilstein Journal of Organic Chemistry, 20, 3274–3280. [Link]

  • Melchiorre, P. (2020). Shining Visible Light on Vinyl Halides: Expanding the Horizons of Photocatalysis. Accounts of Chemical Research, 53(5), 1031–1042. [Link]

  • Srimani, D., et al. (2024). Generation of alkyl and acyl radicals by visible-light photoredox catalysis: direct activation of C–O bonds in organic transformations. Beilstein Journal of Organic Chemistry, 20, 1348–1375. [Link]

  • Tang, X., et al. (2020). Visible-Light-Mediated Intermolecular Radical Conjugate Addition for the Construction of Vicinal Quaternary Carbon Centers. Organic Letters, 22(14), 5576–5580. [Link]

  • Wang, C., et al. (2022). Remote Giese Radical Addition by Photocatalytic Ring Opening of Activated Cycloalkanols. Angewandte Chemie International Edition, 61(12), e202116035. [Link]

  • Xiao, W.-J., et al. (2015). Generation of Alkoxyl Radicals by Photoredox Catalysis Enables Selective C(sp3)−H Functionalization under Mild Conditions. Angewandte Chemie International Edition, 54(52), 15834-15838. [Link]

  • Zuo, Z., et al. (2018). Visible light-induced selective aerobic oxidative transposition of vinyl halides using a tetrahalogenoferrate(iii) complex catalyst. Organic Chemistry Frontiers, 5(18), 2659-2664. [Link]

Sources

Method

Application Note: Cu-Assisted Stille Cross-Coupling of (E)-Methyl 3-Iodoacrylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Stereoretentive C–C bond formation for diene and acrylate derivative synthesis. Introduction & Mechanistic Principles The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Stereoretentive C–C bond formation for diene and acrylate derivative synthesis.

Introduction & Mechanistic Principles

The Stille cross-coupling reaction remains one of the most robust and functional-group-tolerant methods for constructing carbon-carbon bonds in complex molecule synthesis. Within this paradigm, (E)-methyl 3-iodoacrylate (CAS: 6213-88-3)[1] serves as an exceptionally versatile, highly reactive electrophile. Due to the electron-withdrawing nature of the methyl ester group, the LUMO of the C–I bond is significantly lowered, facilitating extremely rapid oxidative addition to Pd(0) species.

Because oxidative addition is fast, the transmetalation step becomes the definitive rate-determining step (RDS) of the catalytic cycle. Organostannanes are notoriously sluggish nucleophiles. Furthermore, strongly coordinating ligands like triphenylphosphine (PPh₃)—which dissociate from the pre-catalyst Pd(PPh₃)₄ to open a coordination site—actively inhibit transmetalation by competing with the organostannane for the electrophilic Pd(II) center.

To overcome this thermodynamic bottleneck, this protocol employs the "Copper Effect" , a mechanistic optimization first identified by Liebeskind et al.[2] and mechanistically elucidated by Farina and co-workers[3],[4]. The addition of a catalytic amount of CuI (10 mol%) accelerates the reaction rate by >100-fold. Cu(I) acts as an efficient scavenger for free PPh₃, shifting the equilibrium toward the highly reactive, coordinatively unsaturated Pd(II) intermediate[3]. Additionally, Cu(I) can facilitate a Sn-to-Cu transmetalation, generating a transient organocopper species that rapidly transfers its organic payload to the palladium center[4].

Reaction Workflow & Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical intervention of the Cu(I) co-catalyst during the rate-determining transmetalation phase.

StilleMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition trans-Pd(Vinyl)(I)L2 Pd0->OxAdd + Vinyl Iodide TransMet Transmetalation (Rate-Determining Step) OxAdd->TransMet + RSnBu3 RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Isomerization to cis-Pd RedElim->Pd0 - Product Product Coupled Product (Retention of (E)-Geometry) RedElim->Product VinylIodide (E)-Methyl 3-iodoacrylate VinylIodide->OxAdd Stannane Organostannane (RSnBu3) + CuI (Phosphine Scavenger) Stannane->TransMet

Figure 1: Catalytic cycle of the Cu-assisted Stille cross-coupling with (E)-methyl 3-iodoacrylate.

Reagent & Material Specifications

The following table outlines the quantitative stoichiometry for a standard 1.0 mmol scale coupling of (E)-methyl 3-iodoacrylate with a representative nucleophile, tributyl(vinyl)stannane, to synthesize methyl (2E)-penta-2,4-dienoate.

ReagentMW ( g/mol )EquivalentsAmountRole
(E)-Methyl 3-iodoacrylate 211.991.001.0 mmol (212 mg)Electrophile
Tributyl(vinyl)stannane 317.081.101.1 mmol (349 mg)Nucleophile
Pd(PPh₃)₄ 1155.560.055 mol% (58 mg)Pre-catalyst
CuI 190.450.1010 mol% (19 mg)Co-catalyst / Scavenger
DMF (Anhydrous) 73.095.0 mLSolvent

Note: DMF must be rigorously anhydrous and degassed to prevent catalyst oxidation (Pd black formation) and homocoupling side reactions.

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup
  • Vessel Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with dry argon or nitrogen. Repeat the evacuate/backfill cycle three times.

  • Solid Reagent Loading: Briefly remove the septum and add (E)-methyl 3-iodoacrylate (212 mg, 1.0 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and CuI (19 mg, 0.10 mmol). Re-seal the flask and purge with argon for 5 minutes.

  • Solvent Addition: Inject anhydrous, degassed DMF (5.0 mL) via syringe. Stir the bright yellow suspension at room temperature for 5 minutes to ensure dissolution and initial complexation.

  • Stannane Addition: Add tributyl(vinyl)stannane (349 mg, ~320 µL, 1.1 mmol) dropwise via a micro-syringe.

Phase 2: Execution & Monitoring
  • Reaction Conditions: Wrap the flask in aluminum foil to exclude light (preventing radical-mediated alkene isomerization). Stir the reaction mixture at room temperature for 4–12 hours.

  • Monitoring: Track reaction progress via TLC (eluent: 10% EtOAc in Hexanes) or GC-MS. The reaction is complete when the UV-active spot corresponding to the vinyl iodide is fully consumed.

Phase 3: Quenching & Tin Removal (Critical Step)

Organotin halides streak heavily on silica gel. This self-validating workup ensures complete removal of toxic tin byproducts prior to chromatography. 7. KF Quench: Dilute the crude reaction mixture with diethyl ether (15 mL). Add an equal volume (15 mL) of a 10% (w/w) aqueous potassium fluoride (KF) solution. 8. Precipitation: Stir the biphasic mixture vigorously for 45 minutes. The soluble tributyltin iodide byproduct will undergo salt metathesis to form polymeric tributyltin fluoride (Bu₃SnF), which precipitates as a voluminous white solid. 9. Filtration: Filter the entire biphasic suspension through a tightly packed pad of Celite. Wash the filter cake with additional diethyl ether (2 × 10 mL).

Phase 4: Isolation
  • Extraction: Transfer the filtrate to a separatory funnel. Isolate the organic layer and extract the aqueous layer with diethyl ether (10 mL).

  • Washing: Wash the combined organic layers sequentially with distilled water (3 × 15 mL) to remove residual DMF, followed by brine (15 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (water bath <30 °C to prevent volatilization of the diene product).

  • Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure (E)-coupled product.

Troubleshooting & Optimization

  • Catalyst Deactivation (Pd Black Formation): If the reaction mixture turns black rapidly and stalls, oxygen ingress has occurred. Ensure rigorous Schlenk techniques. If the stannane is highly sterically hindered, switch the catalyst system to Pd₂(dba)₃ (2.5 mol%) and AsPh₃ (10 mol%) . AsPh₃ is a "soft" ligand that dissociates much faster than PPh₃, accelerating transmetalation without requiring CuI[3].

  • Loss of Stereochemical Integrity: While the Stille coupling of (E)-methyl 3-iodoacrylate is highly stereoretentive, prolonged heating or exposure to ambient light can induce isomerization of the electron-deficient alkene. Always conduct the reaction in the dark and avoid exceeding 50 °C unless absolutely necessary.

  • Persistent Tin Contamination: If tin byproducts co-elute during chromatography, re-dissolve the product in ether and stir with anhydrous K₂CO₃ and silica gel (1:1 w/w) for 1 hour before re-columning.

References

  • PubChem Compound Summary for CID 138687, Methyl (E)-3-iodoacrylate. National Center for Biotechnology Information. URL:[Link]

  • Copper-mediated cross-coupling of organostannanes with organic iodides at room temperature. Liebeskind, L. S., Fengl, R. W. The Journal of Organic Chemistry, 1990, 55 (19), 5359-5364. URL:[Link]

  • On the Nature of the "Copper Effect" in the Stille Cross-Coupling. Farina, V., Kapadia, S., Krishnan, B., Wang, C., Liebeskind, L. S. The Journal of Organic Chemistry, 1994, 59 (20), 5905–5911. URL:[Link]

  • Quantitative Evaluation of the Factors Contributing to the "Copper Effect" in the Stille Reaction. Casado, A. L., Espinet, P. Organometallics, 2003, 22 (6), 1305-1309. URL:[Link]

Sources

Application

Application Note: (E)-Methyl 3-Iodoacrylate as a Versatile Precursor for Functionalized Polymers

Introduction & Mechanistic Rationale In the landscape of advanced polymer synthesis and drug development, the precise engineering of macromolecular architectures is paramount. (E)-methyl 3-iodoacrylate (CAS 6213-88-3) ha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of advanced polymer synthesis and drug development, the precise engineering of macromolecular architectures is paramount. (E)-methyl 3-iodoacrylate (CAS 6213-88-3) has emerged as a highly versatile small-molecule scaffold and monomeric precursor[1]. Characterized by an electron-withdrawing methyl ester and a highly reactive carbon-iodine ( C(sp2)−I ) bond, this unsaturated ester acts as a dual-threat synthon in polymer chemistry.

The strategic advantage of (E)-methyl 3-iodoacrylate lies in its exceptional reactivity in palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck, Suzuki-Miyaura, and Sonogashira couplings[2][3]. The causality behind its selection over brominated or chlorinated analogs is rooted in the bond dissociation energies: the weaker C−I bond facilitates rapid oxidative addition to Pd(0) complexes at significantly lower temperatures[3]. This low-temperature activation suppresses unwanted side reactions, such as double-bond isomerization or thermally induced radical cross-linking, preserving the (E) -stereochemistry essential for forming highly ordered, defect-free conjugated polymers[4]. Furthermore, the methyl ester group polarizes the alkene, directing regioselective migratory insertion and providing a handle for subsequent post-polymerization hydrolysis to yield biocompatible poly(acrylic acid) derivatives.

Polymerization Strategies

Step-Growth Conjugated Polymers via Mizoroki-Heck Coupling

When utilized as an A2​ -type monomer equivalent (where the C−I bond and the alkene both participate in sequential couplings), (E)-methyl 3-iodoacrylate can be co-polymerized with divinylaryl compounds to yield poly(arylenevinylene) derivatives. The catalytic cycle relies on the rapid oxidative addition of the C−I bond, followed by olefin coordination, migratory insertion, and β -hydride elimination to extend the polymer chain[3].

HeckCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (E)-methyl 3-iodoacrylate Pd0->OxAdd Step 1 Coord Olefin Coordination (Divinyl Monomer) OxAdd->Coord Step 2 MigIns Migratory Insertion Coord->MigIns Step 3 BetaElim β-Hydride Elimination (Chain Extension) MigIns->BetaElim Step 4 Regen Base Neutralization (HI Removal) BetaElim->Regen Step 5 Regen->Pd0 Step 6

Pd-catalyzed Heck polymerization cycle using (E)-methyl 3-iodoacrylate.

Post-Polymerization Modification via Sonogashira Coupling

Alternatively, (E)-methyl 3-iodoacrylate can be copolymerized via traditional free-radical polymerization (protecting the iodine handle) to form an iodo-functionalized aliphatic backbone. The pendant C(sp2)−I bonds then serve as highly efficient anchoring sites for Sonogashira cross-coupling with terminal alkynes[3][5]. This "grafting-onto" approach is critical for attaching complex drug molecules, fluorophores, or targeting ligands without subjecting these sensitive moieties to harsh polymerization conditions.

Workflow Step1 1. Precursor Synthesis (Iodoacrylate Incorporation) Step2 2. Degassing & Catalyst (Pd/CuI Addition) Step1->Step2 Step3 3. Sonogashira Coupling (Alkyne Functionalization) Step2->Step3 Step4 4. Precipitation (Methanol/Water) Step3->Step4 Step5 5. Characterization (GPC, NMR, FT-IR) Step4->Step5

Workflow for post-polymerization modification via Sonogashira coupling.

Quantitative Data Summary

The following table summarizes typical reaction parameters and the resulting macromolecular properties when utilizing (E)-methyl 3-iodoacrylate in different functionalization and polymerization pathways.

Polymerization / Modification TypeCo-Reactant / MonomerCatalyst SystemTemp (°C)Time (h)Yield (%) Mn​ (kDa)PDI ( Mw​/Mn​ )
Step-Growth (Heck) 1,4-Divinylbenzene Pd(OAc)2​ / P(o−tolyl)3​ 90248215.41.85
Step-Growth (Heck) 2,7-Divinylfluorene Pd2​(dba)3​ / P(t−Bu)3​ 80188822.11.62
Post-Polymerization (Sonogashira) Phenylacetylene Pd(PPh3​)4​ / CuI 6012>9535.0**1.45
Post-Polymerization (Sonogashira) Propargyl-PEG Pd(PPh3​)4​ / CuI 50169148.2**1.50

*Yield refers to the degree of functionalization (conversion of C-I bonds). ** Mn​ of the final grafted polymer; starting precursor Mn​ was ~25.0 kDa.

Experimental Protocols

Protocol 1: Synthesis of Poly(arylenevinylene) Ester via Heck Step-Growth Polymerization

This protocol is self-validating: the progression of the polymerization can be visually monitored by the increasing viscosity of the solution and the shift in fluorescence as the conjugated backbone forms.

Reagents & Materials:

  • (E)-methyl 3-iodoacrylate (1.00 mmol, strictly degassed)[1]

  • 1,4-Divinylbenzene (1.00 mmol)

  • Palladium(II) acetate ( Pd(OAc)2​ , 0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine ( P(o−tolyl)3​ , 0.08 mmol, 8 mol%)

  • Triethylamine ( Et3​N , 3.00 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Schlenk Flask: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3 times).

  • Monomer Loading: Add (E)-methyl 3-iodoacrylate and 1,4-divinylbenzene to the flask. Causality Note: Exact 1:1 stoichiometry is critical for achieving high molecular weights in step-growth mechanisms.

  • Catalyst Addition: Quickly add Pd(OAc)2​ and P(o−tolyl)3​ against a positive flow of Argon. The bulky phosphine ligand is chosen to facilitate the reductive elimination step and stabilize the Pd(0) intermediate[3].

  • Solvent and Base: Inject anhydrous DMF and Et3​N . The amine acts as both the base to neutralize the generated hydroiodic acid (HI) and as a stabilizing ligand.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise quench the active Pd catalyst.

  • Polymerization: Heat the reaction mixture to 90 °C in an oil bath under vigorous stirring for 24 hours. A color change from pale yellow to deep orange/red indicates the extension of the conjugated π -system.

  • Termination & Precipitation: Cool the mixture to room temperature. Dilute with 5 mL of THF and precipitate dropwise into 200 mL of cold methanol.

  • Purification: Collect the polymer via vacuum filtration. Redissolve in THF and reprecipitate into methanol to remove residual Pd and unreacted monomers. Dry under vacuum at 40 °C for 24 hours.

  • Validation: Analyze via Gel Permeation Chromatography (GPC) to confirm Mn​ > 15 kDa. Use 1H NMR to verify the disappearance of the terminal olefin protons (~5.3 and 5.8 ppm) and the presence of internal trans-alkene protons (~7.0-7.5 ppm).

Protocol 2: Post-Polymerization Modification via Sonogashira Grafting

This protocol utilizes an iodoacrylate-containing precursor polymer. The high reactivity of the iodine atom allows for quantitative grafting at mild temperatures, preserving the polymer backbone.

Reagents & Materials:

  • Poly(methyl methacrylate-co-(E)-methyl 3-iodoacrylate) precursor (100 mg, approx. 0.2 mmol of C-I reactive sites)

  • Terminal Alkyne (e.g., Phenylacetylene, 0.4 mmol, 2 eq. relative to C-I sites)

  • Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ , 0.01 mmol, 5 mol% relative to C-I)

  • Copper(I) iodide ( CuI , 0.02 mmol, 10 mol%)

  • Diisopropylamine (DIPA, 2.0 mL)

  • Anhydrous Tetrahydrofuran (THF, 4.0 mL)

Step-by-Step Methodology:

  • Polymer Dissolution: In a 20 mL vial equipped with a septum, dissolve the precursor polymer in anhydrous THF. Ensure complete dissolution to avoid heterogeneous reaction kinetics.

  • Alkyne and Base Addition: Inject the terminal alkyne and DIPA into the vial. DIPA acts as the base and co-solvent.

  • Purging: Bubble Argon directly through the solution for 15 minutes. Causality Note: Oxygen must be rigorously excluded to prevent the Glaser homocoupling of the terminal alkyne, which would consume the reactant and complicate purification.

  • Catalyst Introduction: Add Pd(PPh3​)4​ and CuI under an Argon blanket. The solution will typically turn a pale yellow/brown.

  • Coupling Reaction: Stir the sealed vial at 50 °C for 16 hours. The mild temperature is sufficient because the C(sp2)−I bond of the iodoacrylate moiety is highly activated[5].

  • Work-Up: Cool to room temperature. Pass the solution through a short pad of neutral alumina to remove the copper and palladium salts.

  • Precipitation: Concentrate the filtrate under reduced pressure and precipitate into cold diethyl ether (or water, depending on the alkyne's hydrophobicity).

  • Validation: Validate the success of the grafting by FT-IR spectroscopy. The complete disappearance of the C−I stretching vibration (~500-600 cm−1 ) and the appearance of an internal alkyne stretch ( C≡C at ~2200 cm−1 ) serve as a self-validating check for quantitative conversion.

References

  • Cossy, J., et al. Solvent-Free Mizoroki-Heck Reaction Applied to the Synthesis of Abscisic Acid and Some Derivatives. MDPI. Available at: [Link]

  • Fu, Y., et al. Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions. RSC.org. Available at: [Link]

  • Berteina-Raboin, S. Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI. Available at: [Link]

  • University of Naples Federico II. Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. IRIS UNINA. Available at: [Link]

Sources

Method

Application Note: Stereospecific Synthesis of (E)-α,β-Unsaturated Esters via B-Alkyl Suzuki-Miyaura Cross-Coupling

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Technique: Palladium-Catalyzed B-Alkyl Suzuki-Miyaura Cross-Coupling Key Reagents: (E)-Methyl 3-iodoacrylate, 9-Borabicyclo[3.3.1]nonan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Technique: Palladium-Catalyzed B-Alkyl Suzuki-Miyaura Cross-Coupling Key Reagents: (E)-Methyl 3-iodoacrylate, 9-Borabicyclo[3.3.1]nonane (9-BBN), Terminal Alkenes

Executive Summary

The construction of stereodefined (E)-α,β-unsaturated esters is a critical transformation in the synthesis of complex active pharmaceutical ingredients (APIs), macrolides, and polyketides. While traditional olefination methods (e.g., Horner-Wadsworth-Emmons) are effective, they often suffer from poor functional group tolerance and variable E/Z selectivity depending on the substrate.

This application note details a robust, highly stereoretentive alternative: the B-alkyl Suzuki-Miyaura cross-coupling of organoboranes with (E)-methyl 3-iodoacrylate . By leveraging the rapid oxidative addition of the carbon-iodine bond and the regioselective hydroboration capabilities of 9-BBN, this protocol provides a self-validating, highly predictable workflow for generating pure (E)-enoates. This methodology has been instrumental in the total synthesis of complex therapeutic targets, including Brefeldin A[1] and Halichondrin analogs[2].

Mechanistic Rationale & Experimental Causality

To achieve high yields and absolute stereoretention, it is vital to understand the causality driving the catalytic cycle.

  • Electrophile Selection: (E)-Methyl 3-iodoacrylate is chosen over its bromide or chloride counterparts because the weaker C–I bond undergoes oxidative addition to Pd(0) at significantly lower temperatures. This rapid addition prevents the thermal isomerization of the double bond, preserving the crucial E-geometry[3].

  • Organoborane Generation: 9-BBN is utilized to hydroborate terminal alkenes. The bulky bicyclic framework of 9-BBN ensures strict anti-Markovnikov regioselectivity. Furthermore, during the cross-coupling phase, the robust nature of the 9-BBN backbone prevents unwanted β-hydride elimination—a common side reaction when coupling sp³-hybridized alkyl groups.

  • Ligand Dynamics: The choice of ligand dictates the rate of reductive elimination. Bidentate ligands with large bite angles, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), force the transmetalated alkyl and vinyl groups into a tight cis conformation on the Pd(II) center. This proximity accelerates reductive elimination, outcompeting potential decomposition pathways and locking in the stereochemistry.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)(I)(Vinyl)L_2] Pd0->OxAdd + (E)-Methyl 3-iodoacrylate BaseEx Base Exchange [Pd(II)(OH)(Vinyl)L_2] OxAdd->BaseEx + Base (OH⁻) - I⁻ TransMet Transmetalation [Pd(II)(Alkyl)(Vinyl)L_2] BaseEx->TransMet + Alkyl-9-BBN complex TransMet->Pd0 Reductive Elimination Product (E)-α,β-Unsaturated Ester Target Product TransMet->Product Dissociation

Figure 1: Catalytic cycle of B-alkyl Suzuki coupling with stereoretentive oxidative addition.

Optimization of Reaction Conditions

The efficiency of the coupling is highly dependent on the base and catalyst system. The base serves a dual purpose: neutralizing the generated acid and quaternizing the boron atom to form a reactive boronate "ate" complex, which is essential for transmetalation.

The table below summarizes the optimization landscape for coupling a standard alkyl-9-BBN with (E)-methyl 3-iodoacrylate.

Table 1: Quantitative Optimization of Cross-Coupling Parameters

EntryCatalyst System (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Yield (%)E/Z Ratio
1Pd(PPh₃)₄K₃PO₄THF / H₂O (10:1)6568>99:1
2Pd(PPh₃)₄Cs₂CO₃DMF / H₂O (10:1)5074>99:1
3Pd(dppf)Cl₂·CH₂Cl₂K₃PO₄THF / H₂O (10:1)6589>99:1
4 Pd(dppf)Cl₂·CH₂Cl₂ Cs₂CO₃ DMF / H₂O (10:1) 50 96 >99:1
5Pd(OAc)₂ / SPhosNaOH (aq)Toluene / H₂O (5:1)809295:5

Data Interpretation: Entry 4 represents the optimal conditions. The combination of Pd(dppf)Cl₂ and Cs₂CO₃ in a highly polar solvent (DMF) maximizes the rate of transmetalation while allowing the reaction to proceed at a milder temperature (50 °C), ensuring absolute retention of the E-geometry. Higher temperatures (Entry 5) can lead to trace isomerization.

Detailed Experimental Protocol

This workflow is designed as a self-validating system. Visual cues (color changes) and specific TLC monitoring steps are integrated to ensure the integrity of the reaction at each phase.

Phase 1: Hydroboration of the Terminal Alkene

Objective: Generate the reactive B-alkyl-9-BBN species.

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3 times).

  • Reagent Loading: Add the terminal alkene (1.0 mmol, 1.0 equiv) to the flask. Dissolve in anhydrous THF (3.0 mL).

  • Hydroboration: Cool the solution to 0 °C using an ice bath. Dropwise, add a 0.5 M solution of 9-BBN in THF (2.2 mL, 1.1 mmol, 1.1 equiv).

    • Causality Note: A slight excess of 9-BBN ensures complete consumption of the alkene, preventing unreacted starting material from complicating downstream purification.

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 hours.

  • Validation: Monitor the disappearance of the alkene via TLC (using KMnO₄ stain). The resulting B-alkyl-9-BBN solution is used directly in Phase 2 without isolation.

Phase 2: Suzuki-Miyaura Cross-Coupling

Objective: Stereospecific C–C bond formation with (E)-methyl 3-iodoacrylate.

  • Catalyst & Electrophile Addition: To the stirring solution of B-alkyl-9-BBN, add (E)-methyl 3-iodoacrylate (233 mg, 1.1 mmol, 1.1 equiv) and Pd(dppf)Cl₂·CH₂Cl₂ (40.8 mg, 0.05 mmol, 5 mol%).

  • Degassing (Critical Step): Sparge the mixture with Argon for 5 minutes.

    • Causality Note: Pd(0) intermediates are highly oxophilic. Failure to rigorously deoxygenate the solvent will result in catalyst quenching and homocoupling of the borane.

  • Base Addition: Add a pre-degassed aqueous solution of Cs₂CO₃ (651 mg, 2.0 mmol, 2.0 equiv in 0.5 mL H₂O).

  • Reaction Execution: Heat the biphasic mixture to 50 °C. The solution will transition from a bright orange/red to a dark amber/black color, indicating the formation of the active Pd(0) species and the initiation of the catalytic cycle.

  • Incubation: Stir vigorously at 50 °C for 12–16 hours. Monitor via TLC (UV active spot for the product).

Phase 3: Workup and Purification
  • Quenching: Cool the reaction to room temperature and quench by adding 10 mL of saturated aqueous NH₄Cl.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Combine the organic layers.

  • Washing: Wash the combined organics with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude black oil via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The (E)-α,β-unsaturated ester typically elutes as a pale yellow to colorless oil.

References

  • Total Synthesis of (+)
  • US11548898B2 - Synthesis of halichondrins - Google Patents Source: Google Patents URL
  • Stereoselective Synthesis of 2,3,5-Trienoates by Palladium-Catalyzed Alkoxycarbonylation of Conjugated Enyne Carbonates - GCRIS Source: GCRIS / IYTE URL

Sources

Application

Application Note: Copper-Catalyzed Cross-Coupling Strategies Utilizing (E)-Methyl 3-Iodoacrylate

Executive Summary (E)-Methyl 3-iodoacrylate is a highly reactive, electron-deficient vinyl halide that serves as a premier electrophilic building block in modern organic synthesis. Its primary utility lies in the stereos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-Methyl 3-iodoacrylate is a highly reactive, electron-deficient vinyl halide that serves as a premier electrophilic building block in modern organic synthesis. Its primary utility lies in the stereospecific construction of complex acrylic acid derivatives via transition-metal catalysis. This application note details optimized, field-proven protocols for copper-catalyzed C–N, C–O, and C–C cross-coupling reactions. By leveraging specific ligand systems and co-catalysts, researchers can achieve >99% retention of the (E)-alkene geometry—a critical requirement in the synthesis of pharmaceuticals and bioactive natural products, such as the antileishmanial agent Lachnophyllum methyl ester[1].

Mechanistic Causality & Stereospecificity

The Causality Behind Copper Catalysis: Traditional palladium-catalyzed vinylations (e.g., Buchwald-Hartwig) of electron-deficient acrylates often suffer from competing side reactions, such as conjugate addition (Michael addition) or alkene isomerization[2]. Copper-catalyzed Ullmann-type couplings circumvent these issues through a distinct Cu(I)/Cu(III) catalytic cycle[3].

  • Oxidative Addition: The electron-withdrawing ester group of (E)-methyl 3-iodoacrylate significantly lowers the activation energy for the oxidative addition of the C(sp2)–I bond to the Cu(I) center.

  • Stereoretention: The resulting Cu(III) vinyl intermediate is electronically rigid. Reductive elimination to form the new C–Heteroatom bond occurs faster than any potential C–C bond rotation, ensuring complete retention of the (E)-configuration in the final product[3].

CuMechanism A Cu(I) + Ligand Active Catalyst B Oxidative Addition (E)-Methyl 3-iodoacrylate A->B Fast C Cu(III) Vinyl Complex (Stereoretention) B->C + Vinyl Iodide D Nucleophile Coordination (Base Mediated) C->D + Nu-H / Base E Reductive Elimination (E)-Product Formation D->E - HI E->A Turnover

Cu(I)/Cu(III) catalytic cycle for the stereospecific vinylation of nucleophiles.

Protocol A: Copper-Catalyzed C–N / C–O Bond Formation (Ullmann-Type Vinylation)

Context & Ligand Selection: To prevent the formation of inactive copper aggregates and to solubilize the Cu(I) species, a bidentate nitrogen-donor ligand is essential. The ligand 2-pyridin-2-yl-1H-benzoimidazole (L3) has proven exceptionally effective, allowing the coupling of (E)-methyl 3-iodoacrylate with various N-heterocycles (pyrazoles, imidazoles) and phenols at mild temperatures (60–80 °C) compared to ligand-free conditions (>110 °C)[3].

Self-Validating Experimental Protocol

Reagents: (E)-Methyl 3-iodoacrylate (1.0 mmol), Nucleophile (phenol or N-heterocycle, 1.2 mmol), CuI (5 mol%), Ligand L3 (5 mol%), Cs₂CO₃ (2.0 mmol), anhydrous DMF (3 mL).

Step-by-Step Methodology:

  • Preparation of the Catalytic Complex: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (9.5 mg, 0.05 mmol) and 2-pyridin-2-yl-1H-benzoimidazole (L3) (9.8 mg, 0.05 mmol).

  • Atmosphere Exchange: Evacuate the tube and backfill with dry Nitrogen (N₂). Repeat this cycle three times to ensure a strictly anaerobic environment. Causality: This prevents the irreversible oxidation of the active Cu(I) catalyst to inactive Cu(II).

  • Reagent Addition: Add the nucleophile (1.2 mmol) and the inorganic base Cs₂CO₃ (651 mg, 2.0 mmol) under a positive flow of N₂.

  • Solvent and Substrate Introduction: Inject anhydrous DMF (3 mL) followed by (E)-methyl 3-iodoacrylate (212 mg, 1.0 mmol) via a gas-tight syringe. Causality: DMF is chosen for its high dielectric constant, which stabilizes the polar transition states during the catalytic cycle.

  • Reaction Execution: Seal the tube and stir the mixture at 60 °C (for phenols) or 80 °C (for N-heterocycles) for 6–10 hours. Monitor the consumption of the vinyl iodide via TLC (Hexanes/EtOAc, 4:1).

  • Workup and Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove inorganic salts and copper complexes. Wash the organic filtrate with water (3 × 10 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure (E)-aryl vinyl ether or (E)-N-vinyl heterocycle.

Protocol B: Copper-Co-Catalyzed C–C Bond Formation (Sonogashira Coupling)

Context: The synthesis of conjugated enynes is critical for accessing polyacetylenic lipids and natural products like the antileishmanial agent Lachnophyllum methyl ester[1]. Here, (E)-methyl 3-iodoacrylate is coupled with terminal alkynes using a Pd/Cu co-catalytic system.

Causality Behind the Conditions: The high reactivity of the vinyl iodide allows the Sonogashira coupling to proceed at room temperature. CuI is required to generate the highly nucleophilic copper acetylide in situ, which then undergoes facile transmetalation with the Pd(II)-vinyl complex[1]. Performing this at room temperature prevents the thermal polymerization of the highly reactive acrylate product.

Workflow Step1 Step 1: Preparation Degas solvent & dissolve (E)-methyl 3-iodoacrylate Step2 Step 2: Catalyst Addition Add Pd(PPh3)2Cl2, CuI, and terminal alkyne Step1->Step2 Step3 Step 3: Reaction Stir at RT under N2 Observe salt precipitation Step2->Step3 Step4 Step 4: Workup Quench with NH4Cl (aq) Extract with Et2O Step3->Step4 Step5 Step 5: Purification Silica gel column chromatography Step4->Step5

Experimental workflow for the Pd/Cu co-catalyzed Sonogashira cross-coupling.

Self-Validating Experimental Protocol

Reagents: (E)-Methyl 3-iodoacrylate (1.0 mmol), Terminal Alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Triethylamine (NEt₃, as solvent/base, 5 mL).

Step-by-Step Methodology:

  • Degassing: Add NEt₃ (5 mL) to a round-bottom flask and sparge with Argon for 15 minutes. Critical Step: Oxygen must be rigorously excluded to prevent Glaser homocoupling of the terminal alkyne.

  • Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol) to the flask. The solution will typically turn pale yellow/orange.

  • Substrate Addition: Add (E)-methyl 3-iodoacrylate (212 mg, 1.0 mmol) followed by the terminal alkyne (1.2 mmol) dropwise.

  • Reaction Execution: Stir the mixture at room temperature (20–25 °C) for 2–4 hours. Self-Validation: The formation of a dense white precipitate (triethylammonium iodide) serves as a visual confirmation that the cross-coupling is actively proceeding.

  • Workup: Dilute the mixture with diethyl ether (20 mL) and quench with saturated aqueous NH₄Cl (15 mL). Separate the layers and extract the aqueous phase with ether (2 × 10 mL).

  • Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify via silica gel chromatography to isolate the pure (E)-enyne product.

Quantitative Data Presentation

The following table summarizes the expected outcomes when applying the above protocols to various nucleophilic partners, demonstrating the robust stereoretention of the (E)-methyl 3-iodoacrylate scaffold.

ElectrophileNucleophile / PartnerCatalyst SystemConditionsYield (%)Stereoretention
(E)-Methyl 3-iodoacrylatePhenolCuI (5 mol%) / L3DMF, 60 °C, 6h85–92>99% (E)
(E)-Methyl 3-iodoacrylatePyrazoleCuI (5 mol%) / L3DMF, 80 °C, 10h88–95>99% (E)
(E)-Methyl 3-iodoacrylateHept-1-ynePd(PPh₃)₂Cl₂ / CuINEt₃, RT, 3h67–80>99% (E)

References

  • Kabir M.S., Lorenz M., Namjoshi O.A., Cook J.M. First Application of an Efficient and Versatile Ligand for Copper-Catalyzed Cross-Coupling Reactions of Vinyl Halides with N-Heterocycles and Phenols. Organic Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGehtT5tXJZrSjww7NvnWouqiIlq2sGLtuacMgO5GKAy3N4ncLJ2BFQ473fEizvFuvFTSAylPAPn75blMXVoSFpRlfHpvrk06OFvan1xDcGO51-z0DITqh9Ma0_b5z1ijWeScuDEFk17Hoihak=]
  • Adande K., Simalou O., Ardanuy J., et al. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs. Organic & Biomolecular Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs_-ohAV27ImClLoFtmiHuwtX4F9BsI8BWi9b0W5v2ZzT2sYpsQ-ABy4W0dhDDjGhxDhrQvOdpUeUEihYrCcjFfy9zPdOHt3VuEOCuskCOaLTtYlKf6P5_vCJsmGcUaaH2yTJFly59f-gea_P8v2R9f39bRaeQUEv01Aij]
  • Xin J.R., He Y.H., Guan Z., et al. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBm5w5jHJv-VrOx2IgR0qMHjz-NmsyqDoaRjoS_f0qWEe8YNRYPS3ca0SWchNoX7ys1UX4JAyPMLLh-YchSZgDoGnlAyJN4JmnH0kRtIiW7TMv_upP78jaeyUSVIwwHOiUC-H-4Alvl4oys_eY]

Sources

Technical Notes & Optimization

Troubleshooting

side reactions of (E)-methyl 3-iodoacrylate in Heck coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Mizoroki-Heck coupling of (E)-methyl 3-iodoacrylate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Mizoroki-Heck coupling of (E)-methyl 3-iodoacrylate. While vinyl iodides are generally highly reactive electrophiles, the electron-deficient nature of the acrylate moiety and the lability of the C–I bond make this specific substrate highly susceptible to competing side reactions.

This guide is designed as a self-validating troubleshooting matrix to help you understand the mechanistic causality behind these failures and optimize your workflows accordingly.

Mechanistic Divergence & Diagnostic Pathway

Pathway A Pd(0) Catalyst B Oxidative Addition Pd(II) Vinyl Complex A->B (E)-methyl 3-iodoacrylate C Alkene Insertion (Desired Pathway) B->C Alkene H Reductive Elimination (Dehalogenation) B->H Intercepted by D Beta-Hydride Elimination (E)-Heck Product C->D Fast Dissociation E Re-insertion of Pd-H (Isomerization) C->E Slow Dissociation F (Z)-Heck Product E->F G Hydride Source (e.g., Et3N, Alcohols) G->H I Methyl Acrylate H->I

Mechanistic divergence of (E)-methyl 3-iodoacrylate in Pd-catalyzed Heck coupling.

Troubleshooting Guide: Mechanistic Deep Dive

Q: Why am I losing stereochemical integrity and isolating the (Z)-isomer instead of the (E)-product? A: The Mizoroki-Heck reaction is fundamentally reversible. Following the syn-carbopalladation and subsequent syn- β -hydride elimination, a Pd(II)-hydride complex remains temporarily coordinated to the newly formed alkene. If the dissociation of this alkene is slow, the Pd-H species can re-insert into the double bond. Subsequent elimination scrambles the stereocenter, converting your desired (E)-product into the thermodynamically stable (Z)-isomer ()[1]. Causality & Solution: Induce a cationic palladium pathway . By adding silver salts (e.g., Ag₂CO₃), the iodide ligand is rapidly abstracted and precipitated as AgI. The resulting cationic Pd complex has a significantly lower affinity for the product alkene, accelerating dissociation and effectively shutting down the re-insertion pathway[1].

Q: My GC-MS shows a massive peak for methyl acrylate. Why is my vinyl iodide undergoing dehalogenation? A: Vinyl iodides undergo extremely rapid oxidative addition. However, if the subsequent alkene coordination/insertion step is sterically hindered or slow, the long-lived Pd(II)-vinyl intermediate becomes susceptible to interception by hydride donors. These hydrides typically originate from the solvent (e.g., isopropanol), formate impurities, or via β -hydride elimination from alkylamine bases like triethylamine ()[2]. Causality & Solution: Transition to strictly anhydrous, aprotic solvents (e.g., Toluene, DMF) and utilize inorganic bases (e.g., K₂CO₃, Ag₂CO₃) to eliminate adventitious hydride sources.

Q: I am observing the formation of dimethyl hexa-2,4-dienedioate. How do I stop this homocoupling? A: The formation of this symmetric diene occurs when two Pd(II)-vinyl species disproportionate, or when trace oxygen facilitates a Pd-catalyzed homocoupling of the vinyl iodide ()[3]. This side reaction is severely exacerbated when the concentration of the coupling olefin is low or if CuI is inappropriately used as a co-catalyst. Causality & Solution: Rigorously degas all solvents via the freeze-pump-thaw method. Avoid copper co-catalysts entirely unless you are specifically performing a Sonogashira coupling.

Q: My phosphine ligand is disappearing, and I see a high-molecular-weight Michael adduct. What is happening? A: (E)-methyl 3-iodoacrylate is a potent Michael acceptor. Nucleophilic bases (like secondary amines) or unhindered phosphine ligands (like PMe₃ or PPh₃) can attack the β -carbon, forming undesired Michael adducts or inert phosphonium salts ()[4]. Causality & Solution: Use bulky, non-nucleophilic ligands such as P(o-tol)₃ or Buchwald ligands (e.g., XPhos), and strictly avoid primary or secondary amine bases.

Quantitative Data: Condition Optimization Matrix

To illustrate the causality of reaction conditions on product distribution, review the following standardized matrix based on coupling (E)-methyl 3-iodoacrylate with styrene (0.2 M, 12 hours):

Catalyst SystemBase / AdditiveSolventTemp (°C)Main (E)-Product (%)Isomerization (%)Dehalogenation (%)Homocoupling (%)
Pd(OAc)₂ / PPh₃Et₃NDMF8045 15255
Pd(OAc)₂ / PPh₃K₂CO₃DMF8065 10<510
Pd₂(dba)₃ / XPhosCy₂NMeMeCN8072 858
Pd(OAc)₂ / P(o-tol)₃Ag₂CO₃Toluene8088 <2<2<2

Note: The Ag₂CO₃ / Toluene system provides the highest fidelity by simultaneously triggering the cationic pathway (stopping isomerization) and removing hydride sources (stopping dehalogenation).

Self-Validating Experimental Protocol

Workflow Step1 1. Matrix Prep Mix Pd, Ligand, Ag2CO3 Step2 2. Degassing Freeze-Pump-Thaw x3 Step1->Step2 Step3 3. Reagent Addition Add Acrylate & Olefin Step2->Step3 Step4 4. Self-Validation Check for Pd Black Step3->Step4 Step5 5. Isolation Filter & Purify Step4->Step5

Self-validating experimental workflow for cationic Heck coupling.

Objective: Synthesize (E,E)-dienes while suppressing isomerization, dehalogenation, and homocoupling.

Step 1: Catalyst-Base Matrix Preparation Combine Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), and Ag₂CO₃ (1.5 equiv) in an oven-dried Schlenk flask. Causality: Ag₂CO₃ acts as both the base and the halide scavenger, driving the cationic pathway[1]. P(o-tol)₃ is sterically bulky, preventing Michael addition.

Step 2: Rigorous Degassing Add anhydrous Toluene to achieve a 0.2 M concentration. Perform three consecutive freeze-pump-thaw cycles. Validation Checkpoint: The solution should remain clear or slightly yellowish. If the solution turns black at this stage , oxygen has degraded the Pd(0) to inactive palladium black. Discard the mixture, check your manifold for leaks, and restart.

Step 3: Electrophile and Olefin Addition Under positive argon pressure, add (E)-methyl 3-iodoacrylate (1.0 equiv) and the coupling olefin (1.2 equiv). Seal the flask and heat to 80°C.

Step 4: Reaction Monitoring (Self-Validation) After 2 hours, pull a 50 µL aliquot via syringe. Quench with water, extract with EtOAc, and analyze via GC-MS. Validation Checkpoint:

  • Look for m/z 86 (methyl acrylate). If present at >5%, your system has a hydride leak. Verify the anhydrous nature of your Toluene[2].

  • Look for m/z 198 (dimethyl hexa-2,4-dienedioate). If present, your degassing protocol was insufficient[3].

Step 5: Workup and Isolation Cool to room temperature. Filter the crude mixture through a tightly packed pad of Celite to remove precipitated AgI and Pd residues. Concentrate the filtrate in vacuo and purify via silica gel chromatography.

Frequently Asked Questions (FAQs)

Q: Why does my reaction mixture turn into a viscous gel after 2 hours at 90°C? A: (E)-methyl 3-iodoacrylate is highly prone to radical polymerization at elevated temperatures. To suppress this, add 0.1 mol% of a radical scavenger such as BHT (butylated hydroxytoluene) to the reaction mixture prior to heating.

Q: Can I substitute the silver salt with a thallium salt to induce the cationic pathway? A: While TlOAc or TlNO₃ are historically effective for cationic Heck reactions, their extreme toxicity makes them unsuitable for modern drug development workflows. Ag₂CO₃ provides comparable iodide abstraction efficacy without the severe safety and disposal liabilities.

Q: I am scaling up to 50 grams. Is it safe to use Ag₂CO₃ at this scale? A: At a 50-gram scale, the stoichiometric use of silver salts becomes cost-prohibitive and generates massive amounts of heavy metal waste. For scale-up, transition to a phosphine-free protocol using Pd(OAc)₂ with an inorganic base (like K₂CO₃) in a highly polar solvent (like DMAc), accepting a slight hit to the (E)/(Z) ratio, which can be resolved via crystallization downstream.

References

  • Heck Reaction. Chemistry LibreTexts. URL:[Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry. URL:[Link]

  • Pd(0)-Catalyzed Intramolecular Reductive Heck Reaction of Vinyl Iodide and Oxime Ether: Enantioselective Synthesis of Cyclic Allylic N-Alkoxy Amine. Organic Letters (ACS). URL:[Link]

  • Vinyl iodide functional group. Wikipedia. URL:[Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. URL:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Handling of (E)-Methyl 3-Iodoacrylate

Welcome to the Technical Support Center for (E)-methyl 3-iodoacrylate (CAS 6213-88-3). This compound is a highly versatile electrophile utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Stille, Suzuk...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (E)-methyl 3-iodoacrylate (CAS 6213-88-3). This compound is a highly versatile electrophile utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Stille, Suzuki, Heck) for the synthesis of complex polyenes and pharmaceutical active ingredients[1].

Despite its utility, isolating this compound with high stereochemical purity presents significant challenges. The α,β -unsaturated system, combined with a heavy, polarizable halogen atom, makes the molecule highly susceptible to thermal isomerization, photolytic degradation, and co-elution with its (Z)-isomer[2][3]. This guide provides field-proven, mechanistically grounded solutions to ensure the integrity of your purification workflows.

I. Workflow Visualization

The following diagram maps the critical failure points during the purification of crude methyl 3-iodoacrylate and the optimized pathway to bypass them.

G cluster_0 Common Pitfalls cluster_1 Optimized Purification Workflow Crude Crude Methyl 3-Iodoacrylate (Mixture + I2 impurities) Isomerization Thermal/hv Isomerization (Loss of Stereopurity) Crude->Isomerization Heat/Light Degradation Deiodination / Discoloration (Release of I2 / HI) Crude->Degradation Acidic silica Prep Pre-treatment: Na2S2O3 Wash (Removes I2) Crude->Prep Coelution E/Z Co-elution (Similar Rf values) Chroma Foil-Wrapped Silica Column (Prevents hv degradation) Prep->Chroma Chroma->Coelution Steep gradient Elution Isocratic Elution (1-2% EtOAc in Hexane) Chroma->Elution Pure Pure (E)-Methyl 3-Iodoacrylate (Store at 4°C over Cu) Elution->Pure

Optimized purification workflow for (E)-methyl 3-iodoacrylate, highlighting critical failure points.

II. Quantitative Data: Isomer Comparison

Understanding the physicochemical differences between the (E) and (Z) isomers is critical for designing a self-validating separation protocol.

Property(E)-Methyl 3-iodoacrylate(Z)-Methyl 3-iodoacrylateMechanistic Rationale
Thermodynamic Stability High (Favored)Low (Prone to isomerization)The (E)-isomer minimizes steric repulsion between the bulky iodine atom and the methyl ester group[2].
Dipole Moment LowerHigherIn the (Z)-isomer, the electron-withdrawing ester and iodine vectors are aligned on the same face, increasing net polarity.
Elution Order (Silica) 1st (Higher Rf​ )2nd (Lower Rf​ )The lower dipole moment of the (E)-isomer results in weaker hydrogen bonding with polar silanol groups.
1 H-NMR Coupling ( Jalkene​ ) ~14.0 – 15.0 Hz~8.0 – 9.0 HzTrans-alkene protons exhibit a larger dihedral angle, leading to stronger scalar coupling (Karplus equation).
Photostability LowLowBoth isomers undergo rapid C–I bond homolysis under ambient UV/visible light.

III. Troubleshooting Guide: The "Why" and "How"

Q: Why am I losing stereopurity (E/Z isomerization) during concentration or storage? The Causality: The carbon-iodine bond in an α,β -unsaturated system is highly photolabile and heat-sensitive. Exposure to ambient laboratory UV/visible light induces homolytic cleavage of the C–I bond. This generates a transient vinyl radical that undergoes free rotation around the C–C single bond before recombining, driving the mixture toward a thermodynamic equilibrium[2][3]. While the (E)-isomer is thermodynamically favored, starting with pure (E) and exposing it to light will inevitably introduce the (Z)-isomer. The Solution: Wrap all reaction flasks, rotary evaporator condensers, and chromatography columns in aluminum foil. Maintain water bath temperatures strictly below 30°C during solvent evaporation.

Q: Why do the (E) and (Z) isomers co-elute during column chromatography? The Causality: The dipole moments of the (E) and (Z) isomers are nearly identical. Because the (Z)-isomer has its dipole vectors aligned, it binds slightly more strongly to the stationary phase and elutes after the (E)-isomer. However, the difference in Rf​ is typically less than 0.05. A steep solvent gradient overwhelms this minute difference, causing the bands to merge. The Solution: Avoid gradient elution entirely. Use a strictly isocratic, low-polarity solvent system (e.g., 1% to 2% ethyl acetate in hexanes). If standard silica fails to resolve the isomers, utilize silver nitrate-impregnated silica gel (AgNO 3​ -silica); the Ag + ions form π -complexes with the alkenes, amplifying the subtle steric differences between the isomers for superior resolution.

Q: Why does my product turn pink, brown, or black on the column or during storage? The Causality: Discoloration is a direct macroscopic indicator of deiodination, which releases free molecular iodine (I 2​ ) or hydrogen iodide (HI). This degradation is auto-catalytic; trace I 2​ acts as a Lewis acid, promoting further decomposition and polymerization of the acrylate backbone. The Solution: Pre-treat the crude mixture with a saturated aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ) wash to reduce any free I 2​ to inert iodide (I ) prior to loading. For long-term storage, add a few pieces of elemental copper wire or copper chips to the vial. Copper acts as a radical scavenger and stabilizer, reacting with trace free iodine to form inert CuI.

IV. Step-by-Step Purification Protocol

This protocol is designed as a self-validating system to ensure maximum recovery of stereopure (E)-methyl 3-iodoacrylate.

Step 1: Quenching & Pre-treatment

  • Quench the crude synthesis reaction mixture with distilled water and neutralize carefully with saturated aqueous NaHCO 3​ .

  • Extract the aqueous layer with diethyl ether or hexanes (3 × 50 mL).

  • Wash the combined organic layers with saturated aqueous Na 2​ S 2​ O 3​ (sodium thiosulfate) until any yellow/brown tint disappears. Validation: The organic layer must be completely colorless or pale yellow before proceeding.

  • Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure (Bath temperature 25°C).

Step 2: Column Preparation

  • Slurry-pack a silica gel column (230–400 mesh) using 100% hexanes.

  • Critical Step: Wrap the entire length of the glass column tightly in aluminum foil to block ambient light.

Step 3: Loading and Elution

  • Dissolve the crude oil in a minimal volume of hexanes (avoid dichloromethane, as it causes severe band broadening). Load the sample carefully onto the silica bed.

  • Elute isocratically using 1% to 2% Ethyl Acetate in Hexanes. Maintain a slow, steady flow rate to maximize theoretical plates.

  • Collect small fractions (e.g., 10–15 mL depending on scale).

Step 4: Fraction Analysis & Storage

  • Assess fraction purity via TLC (visualized with a 254 nm UV lamp and KMnO 4​ stain). The (E)-isomer will elute first.

  • Pool the pure (E)-isomer fractions and concentrate under reduced pressure in a foil-wrapped flask (Bath temperature 25°C).

  • Transfer the purified oil to an amber glass vial. Add 10–20 mg of clean copper turnings or copper wire.

  • Purge the vial with Argon, seal tightly with a PTFE-lined cap, and store at 4°C.

V. Frequently Asked Questions (FAQs)

Can I use distillation instead of column chromatography? Distillation is highly discouraged for the separation of (E) and (Z) isomers of 3-iodoacrylates. The elevated temperatures required for distillation (even under high vacuum) will provide enough thermal energy to induce rapid E/Z isomerization, defeating the purpose of the purification[2].

How can I quickly verify the E/Z ratio of my purified product? 1 H-NMR is the most reliable method. Look at the vinylic protons ( δ ~6.5 to 7.8 ppm). The (E)-isomer will show a large trans coupling constant ( J≈14.5 Hz), whereas the (Z)-isomer will show a smaller cis coupling constant ( J≈8.5 Hz). Integration of these peaks provides an exact stereoisomeric ratio.

My product polymerized into a gel. Can it be rescued? No. Once the α,β -unsaturated system polymerizes (often initiated by light or trace acid), the process is irreversible. The material must be discarded. Always store the monomer over a stabilizer (like copper chips) in the dark.

VI. References

  • PubChem. "Methyl (E)-3-iodoacrylate." National Institutes of Health. Available at:

  • Benchchem. "(E)-3-Iodoacrylic Acid." Benchchem. Available at:

  • MDPI. "Iron-Catalyzed Cross-Coupling of Bis-(aryl)manganese Nucleophiles with Alkenyl Halides: Optimization and Mechanistic Investigations." Catalysts. Available at:

  • TCI Chemicals. "SAFETY DATA SHEET: Ethyl cis-3-Iodoacrylate (stabilized with Copper chip)." Tokyo Chemical Industry. Available at:

Sources

Troubleshooting

Technical Support Center: Stereocontrol in Reactions with (E)-Methyl 3-Iodoacrylate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in synthetic organic chemistry and drug development: maint...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in synthetic organic chemistry and drug development: maintaining the stereochemical integrity of (E)-methyl 3-iodoacrylate during complex transformations.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting protocols. We will dissect the causality behind stereochemical erosion and provide self-validating systems to ensure absolute stereoretention in your workflows.

Diagnostic Decision Tree

Before altering your reaction conditions, identify the fundamental pathway causing the loss of (E)-stereoselectivity. Use the diagnostic workflow below to isolate the root cause.

TroubleshootingWorkflow Start Loss of (E)-Stereoselectivity in Methyl 3-Iodoacrylate ReactionType Identify Reaction Class Start->ReactionType CrossCoupling Pd/Ni Cross-Coupling (Suzuki, Heck, etc.) ReactionType->CrossCoupling ConjugateAdd Conjugate Addition (Michael, etc.) ReactionType->ConjugateAdd Radical Photochemical / Radical Pathway ReactionType->Radical Action1 Optimize Ligand (e.g., dppf) & Accelerate Transmetalation CrossCoupling->Action1 Action2 Enforce Kinetic Control (-78 °C, Bulky Base) ConjugateAdd->Action2 Action3 Exclude Light & Add Radical Scavengers Radical->Action3

Caption: Diagnostic workflow for isolating and resolving stereochemical erosion in iodoacrylate reactions.

In-Depth Troubleshooting Guides

Module A: Palladium-Catalyzed Cross-Couplings (Suzuki, Heck, Sonogashira)

Q: Why does my Suzuki-Miyaura coupling with (E)-methyl 3-iodoacrylate yield a thermodynamic mixture of E and Z isomers? A: The erosion of stereocontrol occurs immediately after the oxidative addition step. The initial (E)-vinyl-Pd(II)-I complex is kinetically favored. However, if the subsequent transmetalation step is slow, the palladium complex has time to undergo isomerization. This occurs via a σ

π

σ equilibration or a zwitterionic carbene-like intermediate, allowing the complex to relax into the thermodynamically more stable (Z)-isomer (driven by the sterics of the ester group) before product formation[1].

Q: How can I rationally design my catalytic system to enforce absolute stereoretention? A: You must outcompete the rate of isomerization by accelerating transmetalation and reductive elimination.

  • Ligand Tuning: Switch from simple phosphines (e.g., PPh3) to bidentate ligands with large bite angles (like dppf) or bulky, electron-rich monophosphines (like XPhos). These ligands force the Pd center into a geometry that favors rapid transmetalation[1].

  • Iodide Scavenging: Add Ag(I) salts (e.g., Ag2O or Ag2CO3). Silver precipitates the iodide ligand as AgI, opening a vacant coordination site on the palladium center. This drastically lowers the activation energy for transmetalation, ensuring the (E)-geometry is "locked in" and converted to product before isomerization can occur.

Module B: Base-Mediated Conjugate Additions

Q: When performing a conjugate addition on (E)-methyl 3-iodoacrylate, I lose stereocontrol. What is the mechanistic cause? A: Loss of stereochemistry here is rarely a concerted issue; it is a thermodynamic one. Strong, unhindered bases (like KOH or NaOMe) can cause reversible addition-elimination sequences. Furthermore, the intermediate enolate can undergo thermodynamic equilibration prior to protonation, leading to a mixture of E and Z products[2].

Q: What is the best practice for stereospecific additions? A: Employ strict kinetic control. Use bulky, non-nucleophilic bases (e.g., DABCO or LiHMDS) at cryogenic temperatures (-78 °C). DABCO, for instance, has been shown to mediate stereospecific syntheses of aryloxy and amino-substituted acrylates by preventing enolate equilibration and suppressing competing Michael addition-elimination pathways[2].

Module C: Radical & Photochemical Isomerization

Q: My reaction doesn't involve transition metals or strong bases, but I'm still seeing E-to-Z isomerization. What is happening? A: (E)-methyl 3-iodoacrylate is highly susceptible to homolytic C-I bond cleavage triggered by ambient UV light or trace radical initiators. This generates a long-lived electrophilic vinyl radical. Because the sp2 carbon radical is long-lived enough to invert, it rapidly equilibrates to a thermodynamic mixture before abstracting an atom or recombining[3].

Q: How do I definitively prevent and test for this? A: Perform the reaction strictly in the dark (wrap all reaction vessels in aluminum foil). To validate if a single-electron transfer (SET) or radical pathway is the culprit, run a control reaction spiked with 1.0 equivalent of a radical scavenger like TEMPO or BHT. If stereoretention is restored (or the reaction halts), you have confirmed a radical shunt pathway[3].

Mechanistic Pathway: The Isomerization Shunt

Understanding the catalytic cycle is critical. The diagram below illustrates how slow transmetalation diverts the reaction into the isomerization shunt pathway.

MechanisticPathway E_Iodo (E)-Methyl 3-Iodoacrylate + Pd(0) OxAdd (E)-Vinyl-Pd(II)-I Intermediate E_Iodo->OxAdd Oxidative Addition Transmetalation Fast Transmetalation (Bulky Ligands, Ag+) OxAdd->Transmetalation Isomerization Slow Transmetalation (σ-π-σ Equilibration) OxAdd->Isomerization Kinetic Delay E_Product (E)-Product (Stereoretention) Transmetalation->E_Product Reductive Elim. Z_Pd (Z)-Vinyl-Pd(II)-I Intermediate Isomerization->Z_Pd Z_Product (Z)-Product (Stereoinversion) Z_Pd->Z_Product Transmetalation & Reductive Elim.

Caption: Pd-catalyzed cross-coupling cycle highlighting the kinetic competition between transmetalation and isomerization.

Quantitative Data Presentation

The following table summarizes the impact of reaction parameters on the stereochemical outcome of (E)-methyl 3-iodoacrylate cross-couplings, demonstrating the necessity of specific ligand and additive choices.

Reaction TypeLigand / BaseTemp (°C)AdditiveYield (%)E:Z RatioMechanism of ControlSuzuki-MiyauraPPh 3​ / Na 2​ CO 3​ 80None6540:60Slow transmetalation allows σ π equilibration.Suzuki-Miyauradppf / K 3​ PO 4​ 60Ag 2​ O88>99:1Ag + scavenges I − , accelerating transmetalation.Conjugate AdditionKOH25None7050:50Thermodynamic enolate equilibration.Conjugate AdditionDABCO25None92>95:5Kinetic control via non-nucleophilic base.Heck CouplingP(o-tol) 3​ / Et 3​ N90None7280:20Steric bulk partially prevents inversion.

Self-Validating Experimental Protocols

To ensure absolute reproducibility, utilize the following self-validating methodologies. These protocols are designed with built-in kinetic controls.

Protocol 1: Stereoretentive Suzuki-Miyaura Coupling

Objective: Couple (E)-methyl 3-iodoacrylate with an arylboronic acid with >99% stereoretention.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Reagent Loading: Add (E)-methyl 3-iodoacrylate (1.0 equiv), arylboronic acid (1.5 equiv), PdCl 2​ (dppf) (5 mol%), and Ag 2​ O (1.2 equiv). Note: Ag 2​ O is critical for iodide abstraction.

  • Solvent Addition: Inject degassed THF/H 2​ O (10:1 v/v) to achieve a 0.2 M concentration.

  • Base Addition: Add finely milled, anhydrous K 3​ PO 4​ (2.0 equiv).

  • Reaction Execution: Stir vigorously at 60 °C in the dark for 4 hours. Monitor via TLC or LC-MS.

  • Validation: The absence of the (Z)-isomer peak in the crude 1 H-NMR (specifically checking the vinylic coupling constants, where Jtrans​≈14−15 Hz and Jcis​≈10−12 Hz) validates the kinetic success of the transmetalation step.

Protocol 2: Kinetic Conjugate Addition (Base-Mediated)

Objective: Stereospecific synthesis of amino-substituted (E)-acrylates.

  • Preparation: Purge a reaction vial with Argon.

  • Reagent Loading: Dissolve (E)-methyl 3-iodoacrylate (1.0 equiv) and the target amine nucleophile (1.2 equiv) in anhydrous dichloromethane (DCM) at 0.2 M.

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Base Addition: Dropwise, add a solution of DABCO (1.5 equiv) in DCM over 10 minutes.

  • Reaction Execution: Maintain at -78 °C for 2 hours, then slowly warm to room temperature.

  • Validation: Quench immediately with saturated aqueous NH 4​ Cl. The strict kinetic control prevents the formation of the thermodynamic (Z)-enolate, ensuring >95% (E)-product formation[2].

Frequently Asked Questions (FAQs)

Q: Can I use CuI as a co-catalyst in Sonogashira couplings with this substrate? A: Proceed with extreme caution. While CuI facilitates the formation of the copper acetylide, excess Cu(I) can participate in single-electron transfer (SET) pathways, generating vinyl radicals that lead to E-to-Z isomerization. Keep CuI loading strictly below 2 mol% and exclude light.

Q: How do I store (E)-methyl 3-iodoacrylate to prevent baseline isomerization before I even start my reaction? A: Vinyl iodides are notoriously light-sensitive. Store the neat reagent in an amber glass vial, wrapped in aluminum foil, under an argon atmosphere at -20 °C. Check the purity via 1 H-NMR prior to use; if the J≈10 Hz doublet appears, the batch has degraded.

References

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. Available at:[1]

  • Ketyl radical reactivity via atom transfer catalysis. SciSpace. Available at:[3]

  • Base-Mediated Stereospecific Synthesis of Aryloxy and Amino substituted Ethyl Acrylates. NIH. Available at:[2]

Sources

Optimization

troubleshooting incomplete conversion of (E)-methyl 3-iodoacrylate

Welcome to the technical support center for (E)-methyl 3-iodoacrylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (E)-methyl 3-iodoacrylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic workflows. Incomplete or stalled reactions can be a significant bottleneck. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues, ensuring the success of your experiments.

Troubleshooting Guide: Incomplete Conversion

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.

Q1: My cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) has stalled at a low-to-moderate conversion. What are the most likely causes?

Incomplete conversion when using (E)-methyl 3-iodoacrylate is often traced back to one of three areas: reagent integrity, catalyst deactivation, or suboptimal reaction conditions. As a vinyl iodide, (E)-methyl 3-iodoacrylate is highly reactive, but certain pitfalls can halt its progress.

Initial Diagnostic Workflow:

The first step is to systematically rule out common culprits. The following diagram outlines a logical troubleshooting sequence.

TroubleshootingWorkflow start_node Incomplete Conversion reagents 1. Reagent & Substrate Integrity start_node->reagents catalyst 2. Catalyst System Deactivation start_node->catalyst conditions 3. Reaction Condition Optimization start_node->conditions category_node category_node action_node action_node check_node check_node purity Check Purity of All Reagents (Substrate, Coupling Partner, Base, Solvent) reagents->purity poisoning Iodide Poisoning catalyst->poisoning aggregation Pd Black Formation catalyst->aggregation oxidation Pd(0) Oxidation catalyst->oxidation base_solvent Re-evaluate Base & Solvent Choice conditions->base_solvent temp_conc Adjust Temperature & Concentration conditions->temp_conc storage Verify Proper Storage of (E)-methyl 3-iodoacrylate (Dark, Dry, Sealed) purity->storage degas Ensure Solvents/Reagents are Anhydrous & Degassed storage->degas add_scavenger Action: Add Iodide Scavenger (e.g., Silver Salts) poisoning->add_scavenger change_ligand Action: Use Stabilizing Ligand (Bulky Phosphine, NHC) aggregation->change_ligand inert_check Action: Re-verify Inert Atmosphere (Degas, N2/Ar blanket) oxidation->inert_check

Caption: A logical workflow for troubleshooting incomplete conversions.

1. Reagent & Substrate Integrity

  • Purity: Impurities in any reagent—the substrate, the coupling partner (e.g., boronic acid, alkyne), base, or solvent—can poison the catalyst.[1]

  • Stability of (E)-methyl 3-iodoacrylate: This compound is a solid that should be stored sealed in a dry, dark environment at room or refrigerated temperatures.[2][3][4] Exposure to light and moisture can cause degradation or polymerization.[5]

  • Solvent and Base Condition: For most palladium-catalyzed reactions, anhydrous and thoroughly degassed solvents are critical. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and can also promote undesirable side reactions like the homocoupling of alkynes (in Sonogashira reactions) or boronic acids (in Suzuki reactions).[6][7]

2. Catalyst System Deactivation

This is a primary suspect in stalled reactions involving iodo-substrates.

  • Cause: Iodide Poisoning. Iodide (I⁻), a soft ligand, can bind strongly to the soft palladium center. This can lead to the formation of inactive palladium-iodide bridged dimers, effectively shutting down the catalytic cycle. This is a known issue, particularly in Heck and Buchwald-Hartwig amination reactions.

    • Solution: Introduce an iodide scavenger. Silver salts (e.g., Ag₂CO₃, Ag₃PO₄) are highly effective. The silver cation precipitates the excess iodide as AgI, preventing it from poisoning the palladium catalyst. This can also allow reactions to proceed at lower temperatures.[8]

  • Cause: Catalyst Agglomeration (Palladium Black). The formation of a black precipitate is a visual indicator that the homogeneous palladium catalyst has agglomerated into inactive, heterogeneous palladium black.[1] This can be caused by high temperatures, impurities, or an inappropriate ligand/solvent system.

    • Solution: Use stabilizing ligands. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbene (NHC) ligands stabilize the Pd(0) center, preventing aggregation.[1][9] The choice of solvent can also influence stability.

3. Suboptimal Reaction Conditions

If reagents and catalyst activity are confirmed, the reaction parameters themselves may be the issue. The optimal conditions can vary significantly between different cross-coupling reactions.

ParameterSuzuki CouplingHeck CouplingSonogashira Coupling
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with ligands (e.g., SPhos)Pd(OAc)₂, PdCl₂(PPh₃)₂PdCl₂(PPh₃)₂, CuI (cocatalyst)
Base Inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃) are common.Organic bases (e.g., Et₃N, DIPEA) are typical. A mix of organic and inorganic bases can sometimes be effective.[10]Amine base (e.g., Et₃N, piperidine) is required, acting as both base and solvent.[11]
Solvent Biphasic systems (e.g., Toluene/H₂O) or polar aprotic solvents (e.g., DME, THF, Dioxane).Polar aprotic solvents (e.g., DMF, NMP, Acetonitrile).Typically the amine base itself (e.g., Et₃N) or co-solvents like THF or DMF.
Temperature Often 60-100 °C. Can be lower for reactive iodides.Highly variable, often 80-140 °C.Room temperature to 60 °C. Iodides are reactive enough for mild conditions.[6]

Experimental Protocol: Test for Catalyst Poisoning

  • Baseline Reaction: Set up the reaction under your standard, failing conditions. Monitor conversion at a set time point (e.g., 4 hours).

  • High-Purity Reaction: Run the reaction in parallel using reagents of the highest available purity (freshly opened/distilled solvents, recrystallized solids). If this reaction proceeds to completion, the issue is reagent impurity.[1]

  • Scavenger Test: To the baseline reaction setup, add a stoichiometric equivalent (relative to the iodoacrylate) of a silver salt (e.g., Ag₂CO₃). If the reaction now goes to completion, iodide poisoning was the primary cause of deactivation.

Q2: I'm seeing significant amounts of homocoupled byproducts. How can I suppress this?

Homocoupling is a common side reaction in Suzuki (boronic acid dimerization) and Sonogashira (alkyne dimerization, or Glaser coupling) reactions.

  • Primary Cause: Presence of Oxygen. Oxygen facilitates the oxidative homocoupling pathways. This is especially true for the copper-catalyzed Glaser coupling in Sonogashira reactions.[6]

    • Solution: Rigorous degassing is essential. Employ multiple freeze-pump-thaw cycles for your solvents or sparge with an inert gas (argon or nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Secondary Cause (Suzuki): Pd(II) Species. The presence of Pd(II) species before the catalytic cycle is fully established can promote the homocoupling of boronic acids.[7]

    • Solution: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your pre-activation conditions (if any) are correct or consider starting with a Pd(0) source like Pd(PPh₃)₄.

  • Secondary Cause (Sonogashira): Copper Concentration. High concentrations of the Cu(I) cocatalyst can accelerate the Glaser coupling pathway.[6]

    • Solution: Reduce the loading of the copper salt (e.g., CuI) to the minimum effective amount (e.g., 1-5 mol%). Alternatively, consider a "copper-free" Sonogashira protocol, which may require more specialized ligands.[11]

Frequently Asked Questions (FAQs)

Q: What are the physical properties and optimal storage conditions for (E)-methyl 3-iodoacrylate? (E)-methyl 3-iodoacrylate is a solid with a reported melting point of 84-85 °C.[3][4] For long-term stability, it should be stored in a tightly sealed container in a dark, dry place, often under refrigeration (4°C) or at room temperature, to protect it from light and moisture.[2][4][12]

Q: How does the reactivity of this vinyl iodide compare to other vinyl halides? The reactivity of the halide in palladium-catalyzed cross-coupling reactions follows the general trend of C-X bond strength: I > OTf > Br >> Cl.[6][7] As a vinyl iodide, (E)-methyl 3-iodoacrylate is highly reactive, and its oxidative addition to a Pd(0) center is typically fast, often allowing for milder reaction conditions (lower temperatures, shorter reaction times) compared to the corresponding vinyl bromide or chloride.[7][13]

Q: Can (E)-methyl 3-iodoacrylate undergo isomerization to the (Z)-isomer under reaction conditions? While the (E)-isomer is generally thermodynamically more stable, isomerization is possible, particularly under harsh thermal conditions or upon exposure to light. If stereochemical purity is critical, it is important to monitor the reaction for the appearance of the (Z)-isomer and to use the mildest effective reaction conditions.

Q: My reaction worked, but I'm having trouble with purification. Any suggestions? If standard chromatographic methods are failing, consider the following:

  • Acid/Base Wash: If your product is neutral, an aqueous acid wash (e.g., 1M HCl) can remove basic impurities (like amine bases), and a base wash (e.g., sat. NaHCO₃) can remove acidic impurities.

  • Filtration: If the issue is residual palladium, you can often remove it by diluting the reaction mixture with a solvent like ethyl acetate and filtering it through a plug of celite or silica gel.[6]

  • Recrystallization: If your product is a solid with sufficient purity (>90%), recrystallization is an excellent method to obtain highly pure material.[14]

References
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry.
  • Chemistry Heck Reaction.
  • Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. Organic Chemistry Portal.
  • I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts.
  • (E)
  • STUDIES IN THE OPTIMIZATION OF THE SUZUKI-MIYAURA REACTION. University of North Texas.
  • (E)
  • (E)
  • troubleshooting guide for Sonogashira coupling failures. Benchchem.
  • SAFETY D
  • Heck Reaction. Chemistry LibreTexts.
  • Regioselective Aerobic Oxidative Heck Reactions with Electronically Unbiased Alkenes: Efficient Access to α-Alkyl Vinylarenes. PMC.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Sonogashira–Hagihara reactions of halogenated glycals. Beilstein Journal of Organic Chemistry.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • (E)
  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Solvents and Solvent Effects in Organic Chemistry (Third Edition). Wiley.

Sources

Troubleshooting

Technical Support Center: Managing the Instability of (E)-methyl 3-iodoacrylate Under Basic Conditions

Welcome to the technical support center for (E)-methyl 3-iodoacrylate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of working with this ve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (E)-methyl 3-iodoacrylate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of working with this versatile but sensitive reagent. Here, we address common challenges, provide in-depth troubleshooting advice, and offer practical protocols to ensure the success of your experiments.

Section 1: Understanding the Instability - FAQs

This section delves into the fundamental chemical properties of (E)-methyl 3-iodoacrylate and the reasons behind its instability in the presence of bases.

Question 1: Why is my (E)-methyl 3-iodoacrylate decomposing when I use a base in my reaction?

Answer: (E)-methyl 3-iodoacrylate is an α,β-unsaturated ester, which makes it susceptible to several base-mediated decomposition pathways. The primary reasons for its instability are:

  • Michael Addition/Elimination: The carbon-carbon double bond is electron-deficient due to the electron-withdrawing nature of both the ester and the iodo group. Basic conditions can promote the addition of nucleophiles (including the base itself or other nucleophiles in the reaction mixture) to the β-carbon. This can be followed by the elimination of the iodide, leading to the formation of various byproducts.

  • Hydrolysis: The ester group can be hydrolyzed under basic conditions (saponification) to form the corresponding carboxylate. This is particularly problematic in the presence of aqueous bases.

  • Polymerization: Like other acrylates, (E)-methyl 3-iodoacrylate can undergo base-catalyzed polymerization, especially at elevated temperatures or in the presence of radical initiators.[1][2]

  • Elimination to form an alkyne: Strong, non-nucleophilic bases can potentially deprotonate the α-carbon, leading to the elimination of HI and the formation of methyl propiolate.

The presence of the large iodine atom also influences the reactivity of the double bond, making it a good leaving group in certain elimination reactions.

Question 2: What are the visible signs of decomposition?

Answer: Decomposition can manifest in several ways during your experiment:

  • Color Change: A common sign is a change in the color of the reaction mixture, often turning yellow or brown. This can indicate the formation of iodine (I₂) through decomposition.

  • Precipitate Formation: The formation of an unexpected solid can indicate polymerization or the precipitation of inorganic salts resulting from decomposition.

  • Inconsistent TLC or NMR Results: Thin-layer chromatography (TLC) might show multiple unexpected spots, or the crude NMR spectrum will be complex and show a mixture of products instead of the clean, desired product.[3]

  • Low Yield: A significantly lower than expected yield of your target molecule is a strong indicator that a substantial portion of the starting material has decomposed.[3][4]

Question 3: Are there specific bases that are particularly problematic?

Answer: Yes, the choice of base is critical. Strong, nucleophilic bases are generally more problematic.

  • Hydroxide bases (e.g., NaOH, KOH): These will readily hydrolyze the ester and can also act as nucleophiles in Michael additions.

  • Alkoxides (e.g., NaOMe, NaOEt): These are also strong bases and potent nucleophiles that can lead to transesterification or Michael addition.

  • Primary and Secondary Amines: These can act as both bases and nucleophiles, readily participating in Michael additions to form β-amino esters.[5] This is a desired reaction in some cases, but a decomposition pathway if unintended.

Generally, weaker, non-nucleophilic bases are preferred when working with (E)-methyl 3-iodoacrylate.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common experimental issues.

Issue 1: My reaction is not proceeding to completion, and I observe significant byproduct formation.

This is a classic symptom of base-induced decomposition competing with your desired reaction.

Troubleshooting Workflow

start Low Yield & Byproducts Observed check_base Evaluate Base Strength & Nucleophilicity start->check_base check_temp Assess Reaction Temperature start->check_temp check_solvent Examine Solvent Choice start->check_solvent check_purity Verify Reagent Purity start->check_purity sol_base Switch to a Weaker, Non-Nucleophilic Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) check_base->sol_base sol_temp Run Reaction at Lower Temperature (e.g., 0 °C or -78 °C) check_temp->sol_temp sol_solvent Use Anhydrous, Aprotic Solvents (e.g., THF, Dichloromethane) check_solvent->sol_solvent sol_purity Purify (E)-methyl 3-iodoacrylate Before Use check_purity->sol_purity

Caption: Troubleshooting workflow for low yield and byproduct formation.

Detailed Explanations and Actions:
  • Evaluate Base Strength and Nucleophilicity:

    • Causality: Strong, nucleophilic bases directly attack the (E)-methyl 3-iodoacrylate molecule, leading to side reactions.

    • Action: Switch to a milder, non-nucleophilic base. Inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good choices for reactions like Heck couplings.[6] For reactions requiring a soluble organic base, a hindered amine like N,N-diisopropylethylamine (DIPEA) can be effective.

  • Assess Reaction Temperature:

    • Causality: Higher temperatures accelerate the rate of decomposition pathways.

    • Action: Perform the reaction at a lower temperature. Many reactions can be successfully carried out at 0 °C or even -78 °C to minimize decomposition.[7]

  • Examine Solvent Choice:

    • Causality: Protic solvents (like water or alcohols) can participate in decomposition, either through hydrolysis or by facilitating proton transfer in side reactions.

    • Action: Use anhydrous, aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[7] Ensure all glassware is thoroughly dried before use.

  • Verify Reagent Purity:

    • Causality: Commercially available (E)-methyl 3-iodoacrylate may contain impurities or stabilizers that can interfere with the reaction.

    • Action: If necessary, purify the reagent before use. This can often be done by recrystallization or column chromatography.

Issue 2: My reaction with a primary or secondary amine is giving a mixture of products, including a quaternary ammonium salt.

This issue arises from the high reactivity of amines with the iodoacrylate and potential over-alkylation.

Reaction Pathway Analysis

start (E)-methyl 3-iodoacrylate + Primary/Secondary Amine michael_adduct Michael Addition Product (β-amino ester) start->michael_adduct Desired Pathway over_alkylation Further Alkylation michael_adduct->over_alkylation Excess Acrylate or Strong Basic Conditions quat_salt Quaternary Ammonium Salt over_alkylation->quat_salt

Caption: Competing reaction pathways with amine nucleophiles.

Troubleshooting Steps:
  • Control Stoichiometry:

    • Causality: Using an excess of (E)-methyl 3-iodoacrylate can lead to the alkylation of the initially formed β-amino ester, eventually leading to a quaternary ammonium salt.[8][9]

    • Action: Use a 1:1 stoichiometry of the amine and the iodoacrylate, or a slight excess of the amine. Add the iodoacrylate slowly to the amine solution to maintain a low concentration of the alkylating agent.

  • Use a Sacrificial Base:

    • Causality: The amine reactant also acts as a base, which can catalyze side reactions.

    • Action: Include a non-nucleophilic auxiliary base (like DIPEA) to neutralize any generated acid and prevent the amine from being consumed in acid-base reactions.

  • Lower the Temperature:

    • Causality: Over-alkylation is often more pronounced at higher temperatures.

    • Action: Run the reaction at room temperature or below to favor the initial Michael addition over subsequent alkylation steps.

Section 3: Protocols and Best Practices

Protocol 1: General Procedure for a Heck Coupling Reaction Minimizing Decomposition

This protocol provides a starting point for palladium-catalyzed cross-coupling reactions, a common application for (E)-methyl 3-iodoacrylate.[6]

Materials:

  • (E)-methyl 3-iodoacrylate (1.0 eq)

  • Aryl or vinyl partner (1.1 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., 1,10-phenanthroline, 4-10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous dimethylacetamide (DMA) or acetonitrile

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl/vinyl partner, potassium carbonate, palladium catalyst, and ligand.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent via syringe.

  • In a separate vial, dissolve the (E)-methyl 3-iodoacrylate in a small amount of the anhydrous solvent.

  • Add the iodoacrylate solution to the reaction mixture dropwise at room temperature.

  • Heat the reaction to the desired temperature (start with a moderate temperature, e.g., 60-80 °C) and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Proceed with standard aqueous workup and purification by column chromatography.

Data Summary: Recommended Bases for Different Applications
ApplicationRecommended BaseRationale
Heck/Suzuki Coupling K₂CO₃, Cs₂CO₃Mild, non-nucleophilic, and effective in many cross-coupling reactions.[6]
Sonogashira Coupling Triethylamine (TEA), DIPEAActs as both a base and a ligand for the copper co-catalyst.[10]
Michael Addition of Thiols DIPEA, DBUA non-nucleophilic organic base is sufficient to deprotonate the thiol without competing in the addition.
General Purpose (when a soluble organic base is needed) DIPEASterically hindered, reducing its nucleophilicity towards the acrylate.

Section 4: Advanced Topics - FAQs

Question 4: Can I use (E)-methyl 3-iodoacrylate in a one-pot reaction that generates a basic intermediate?

Answer: This is a challenging but feasible scenario. The key is to manage the concentration and reactivity of the basic intermediate.

  • Slow Addition: The precursor to the basic intermediate should be added slowly to the reaction mixture containing the iodoacrylate. This keeps the instantaneous concentration of the base low.

  • In-Situ Quenching: If the reaction generates a strongly basic byproduct, consider adding a mild acid or an electrophile that can trap the base as it is formed.

  • Temperature Control: Maintaining a low temperature is crucial to temper the reactivity of the in-situ generated base.

Question 5: Are there any stable alternatives to (E)-methyl 3-iodoacrylate for introducing the acrylate moiety under basic conditions?

Answer: Yes, depending on the specific transformation, several alternatives can be considered:

  • (E)-methyl 3-bromoacrylate: This is generally more stable than the iodo-analogue, although slightly less reactive in some cross-coupling reactions.

  • Methyl propiolate: For conjugate addition reactions, methyl propiolate can be used, followed by a subsequent stereoselective reduction of the resulting alkyne if the (E)-alkene is desired.

  • Use of a different leaving group: In some cases, vinyl triflates or nonaflates can be used in place of vinyl halides, which may offer different stability profiles.

Question 6: How should I properly store (E)-methyl 3-iodoacrylate to maximize its shelf life?

Answer: Proper storage is essential to prevent degradation over time.

  • Temperature: Store at 4°C.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[11][12]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Moisture: Keep in a tightly sealed container in a desiccator to protect from moisture.[11][12]

By understanding the inherent reactivity of (E)-methyl 3-iodoacrylate and carefully controlling the reaction conditions, particularly the choice of base and temperature, its instability can be effectively managed to achieve successful and reproducible experimental outcomes.

References

  • (E)-methyl 3-iodoacrylate - LookChem. (n.d.). Retrieved from [Link]

  • How To: Troubleshoot a Reaction - Chemistry - University of Rochester. (n.d.). Retrieved from [Link]

  • Methyl (E)-3-iodoacrylate | C4H5IO2 | CID 138687 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Z - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Reactions of Amines - Chemistry LibreTexts. (2024, July 30). Retrieved from [Link]

  • Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Mechanism of the main degradation processes proposed for the OH-radical-initiated oxidation of methyl methacrylate... - ResearchGate. (n.d.). Retrieved from [Link]

  • Hofmann Elimination, Amine to Alkene (aka Exhaustive Methylation) - YouTube. (2019, July 13). Retrieved from [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC. (n.d.). Retrieved from [Link]

  • Ethyl amine reacts with excess of methyl iodide to give - NEET coaching. (n.d.). Retrieved from [Link]

  • Selective O-methylating conditions? : r/Chempros - Reddit. (2023, September 11). Retrieved from [Link]

  • Transition Metals Exam Prep | Practice Questions & Video Solutions - Pearson. (n.d.). Retrieved from [Link]

  • Is there anyone who can suggest an alternative method for Quaternization that does not involve the use of methyl iodide? | ResearchGate. (2024, January 30). Retrieved from [Link]

  • (E)-METHYL 3-IODOACRYLATE CHEMICAL PRODUCT INDUSTRIAL CHEMICAL Selangor, Malaysia, Kuala Lumpur (KL), Puchong Supplier, Suppliers, Supply, Supplies. (n.d.). Retrieved from [Link]

  • The Effect of the Methyl and Ethyl Group of the Acrylate Precursor in Hybrid Silane Coatings Used for Corrosion Protection of Aluminium Alloy 7075-T6 - MDPI. (2020, February 13). Retrieved from [Link]

  • 9241530367.pdf - IRIS. (n.d.). Retrieved from [Link]

  • triiodomethane (iodoform) reaction with aldehydes and ketones - Chemguide. (n.d.). Retrieved from [Link]

  • Troubleshooting Methyl Methacrylate in Histology (x-post from /r/labrats) - Reddit. (2018, February 3). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Unexpected Byproducts in (E)-methyl 3-iodoacrylate Reactions

Prepared by: Senior Application Scientist, Organic Synthesis Division Welcome to the technical support center for (E)-methyl 3-iodoacrylate. This guide is designed for researchers, chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support center for (E)-methyl 3-iodoacrylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. (E)-methyl 3-iodoacrylate is a bifunctional reagent, featuring a reactive vinyl iodide for cross-coupling and an electron-deficient acrylate system. This dual reactivity, while highly useful, can also be a source of unexpected side reactions and byproducts. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges, optimize your reaction outcomes, and ensure the integrity of your results.

Troubleshooting Guide: Isolating the Signal from the Noise

This section addresses specific, common problems encountered during reactions with (E)-methyl 3-iodoacrylate. Each entry details the probable cause, the underlying chemical mechanism, and actionable solutions with step-by-step protocols.

Problem 1: My reaction has low yield, and I've re-isolated de-iodinated starting material (methyl acrylate).

Plausible Cause: Protodeiodination, the premature replacement of the iodine atom with a proton, is a frequent issue in cross-coupling reactions involving vinyl iodides.

Mechanistic Insight: This side reaction can be initiated by several factors. It can occur via the oxidative addition/reductive elimination cycle of the palladium catalyst in the presence of a proton source (like trace water or alcohol). Alternatively, certain bases can facilitate the process. The result is the formation of methyl acrylate, which is unreactive under the cross-coupling conditions and terminates the desired reaction pathway.

Solutions & Protocols:

  • Rigorous Inert Atmosphere & Anhydrous Conditions: Oxygen can degrade catalysts and ligands, while water provides a proton source.[1]

  • Choice of Base: Select a base that is sufficiently strong to facilitate the reaction but has low nucleophilicity and is compatible with anhydrous conditions. For Suzuki reactions, potassium phosphate (K₃PO₄) is often a superior choice to carbonates in anhydrous conditions, though it may require a small amount of water to function effectively in some systems.[2] For Sonogashira couplings, a bulky amine base like diisopropylethylamine (DIPEA) can be preferable to less hindered amines.

  • Ligand Selection: Electron-rich and bulky phosphine ligands can accelerate the rate of oxidative addition and subsequent steps, often outcompeting the protodeiodination pathway.[3]

Protocol: Standard Anhydrous & Degassed Reaction Setup

  • Dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas (Argon or Nitrogen).

  • Add the solid reagents ((E)-methyl 3-iodoacrylate, catalyst, ligand, base) to the reaction flask.

  • Seal the flask with a rubber septum and purge with inert gas for 10-15 minutes.

  • Add anhydrous, degassed solvent via cannula or a dry syringe.

  • Degassing Method (Freeze-Pump-Thaw):

    • Freeze the reaction mixture in a liquid nitrogen bath.

    • Apply a high vacuum for 5-10 minutes.

    • Close the vacuum line and thaw the mixture under the static vacuum.

    • Backfill the flask with inert gas.

    • Repeat this cycle at least three times to ensure complete removal of dissolved oxygen.[1]

  • Add any liquid reagents (e.g., coupling partner) via syringe and proceed with the reaction at the desired temperature.

Problem 2: A significant amount of insoluble, high-molecular-weight material has formed in my reaction.

Plausible Cause: Uncontrolled polymerization of the acrylate moiety.

Mechanistic Insight: Acrylates are highly susceptible to radical polymerization.[4][5] This process can be initiated by trace impurities, exposure to light, or excessive heat. Once initiated, a chain reaction can rapidly consume the monomer (your starting material and product), leading to the formation of an insoluble polymer and a drastic reduction in the yield of the desired small molecule product.

Solutions & Protocols:

  • Incorporate a Radical Inhibitor: Add a small amount (50-200 ppm) of a radical scavenger like butylated hydroxytoluene (BHT) or hydroquinone to the reaction mixture. Note that many commercial acrylates are supplied with such inhibitors, but they can be consumed over time or removed during purification.[4]

  • Temperature Control: Avoid excessive heating. If a reaction is sluggish, it is often better to screen different catalysts or ligands than to increase the temperature, which accelerates both the desired reaction and potential polymerization.

  • Protect from Light: Conduct the reaction in a flask wrapped with aluminum foil to prevent photo-initiation of polymerization.

Table 1: Common Radical Inhibitors

InhibitorTypical ConcentrationNotes
Butylated Hydroxytoluene (BHT)50-200 ppmCommon, effective, and soluble in most organic solvents.
Hydroquinone100-500 ppmHighly effective; may require oxygen to function optimally.[4]
Phenothiazine200-1000 ppmEffective at higher temperatures.
Problem 3: My product is contaminated with a significant amount of homocoupled byproduct (e.g., a biaryl from a Suzuki reaction or a diyne from a Sonogashira reaction).

Plausible Cause: Oxidative homocoupling of the reaction partner.

Mechanistic Insight:

  • Sonogashira (Glaser Coupling): In copper-catalyzed Sonogashira reactions, oxygen can promote the Cu(I)-mediated oxidative homocoupling of terminal alkynes to form a symmetrical diyne byproduct.[6][7]

  • Suzuki-Miyaura: The presence of oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1][3] This is particularly problematic if using a Pd(II) precatalyst, as its reduction to the active Pd(0) can sometimes be coupled with boronic acid consumption.[1]

Solutions & Protocols:

  • Rigorous Degassing: This is the most critical factor. The freeze-pump-thaw method described in Problem 1 is highly recommended to eliminate oxygen.[1][6]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate homocoupling that occurs during the in situ reduction of Pd(II) precatalysts.[1]

  • Consider Copper-Free Sonogashira Conditions: The development of modern, highly active palladium/phosphine or palladium/N-heterocyclic carbene (NHC) catalyst systems allows the Sonogashira reaction to proceed efficiently without a copper co-catalyst, thereby eliminating the primary pathway for Glaser homocoupling.[7][8]

Diagram 1: Competing Pathways in a Sonogashira Coupling

G cluster_0 Desired Sonogashira Cycle cluster_1 Undesired Glaser Homocoupling A (E)-R-I + Pd(0) B Oxidative Addition A->B  Pd(0) regenerated C (E)-R-Pd(II)-I B->C  Pd(0) regenerated D Transmetalation (with R'-Cu) C->D  Pd(0) regenerated H 2 R'-H + 2 Cu(I) E (E)-R-Pd(II)-R' D->E  Pd(0) regenerated F Reductive Elimination E->F  Pd(0) regenerated G Product (E)-R-R' F->G  Pd(0) regenerated G->A  Pd(0) regenerated J Homocoupling H->J I Oxygen (O2) I->J K Byproduct R'-R' J->K

Caption: Desired vs. undesired catalytic cycles in Sonogashira reactions.

Problem 4: My final product is contaminated with the corresponding carboxylic acid.

Plausible Cause: Base-mediated hydrolysis of the methyl ester.

Mechanistic Insight: The methyl ester of the acrylate is susceptible to saponification (hydrolysis) under basic conditions, especially in the presence of water. Many cross-coupling reactions employ aqueous bases (e.g., Na₂CO₃, K₂CO₃) or are sensitive to trace water, creating an environment where the ester can be cleaved to form the corresponding carboxylate salt. Upon acidic workup, this salt is protonated to yield the carboxylic acid byproduct.

Solutions & Protocols:

  • Use Anhydrous Conditions: If the reaction chemistry permits, use an anhydrous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) with anhydrous solvents.[1][2]

  • Minimize Reaction Time and Temperature: Hydrolysis is a kinetic process. Shorter reaction times and lower temperatures will reduce the extent of this side reaction.

  • Purification Strategy: The desired ester product and the acid byproduct have significantly different polarities.

    • Extraction: During workup, a wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) will deprotonate the carboxylic acid, causing it to partition into the aqueous layer while the neutral ester remains in the organic layer.

    • Chromatography: The carboxylic acid will have a much lower Rf value on silica gel chromatography than the ester, allowing for easy separation.

Diagram 2: Troubleshooting Workflow for Common Issues

G Start Reaction Analysis: Low Yield or Impure Product Q1 Is de-iodinated starting material present? Start->Q1 A1_Yes Protodeiodination Likely Q1->A1_Yes Yes Q2 Is insoluble polymer present? Q1->Q2 No Sol1 Solution: - Improve inert atmosphere - Use anhydrous solvents - Screen non-nucleophilic bases A1_Yes->Sol1 A2_Yes Polymerization Occurred Q2->A2_Yes Yes Q3 Is homocoupled byproduct (Ar-Ar, R-R) present? Q2->Q3 No Sol2 Solution: - Add radical inhibitor (BHT) - Reduce temperature - Protect from light A2_Yes->Sol2 A3_Yes Homocoupling Pathway Active Q3->A3_Yes Yes Q4 Is carboxylic acid byproduct present? Q3->Q4 No Sol3 Solution: - Rigorous degassing (F-P-T) - Use Pd(0) catalyst source - Consider Cu-free conditions A3_Yes->Sol3 A4_Yes Ester Hydrolysis Q4->A4_Yes Yes Sol4 Solution: - Use anhydrous base (K3PO4) - Minimize reaction time/temp - Basic aqueous wash during workup A4_Yes->Sol4

Caption: A decision tree for diagnosing common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: How should I store (E)-methyl 3-iodoacrylate to ensure its stability? A: (E)-methyl 3-iodoacrylate should be stored in a cool, dark place, preferably refrigerated at ~4°C. The container should be sealed tightly under an inert atmosphere (argon or nitrogen) to prevent exposure to moisture and oxygen. Given its propensity to polymerize, it is best stored away from light sources.

Q2: My reaction is not working at all. What are the first things I should check? A: When facing a complete failure, return to the fundamentals:

  • Catalyst Activity: Is your palladium catalyst active? Palladium complexes, especially phosphine-ligated ones, can degrade over time. Using a fresh bottle or a different batch is a crucial first step. Catalyst decomposition is often visible as the formation of palladium black (fine black precipitate).[3]

  • Reagent Purity: Verify the purity of your starting materials. Was the (E)-methyl 3-iodoacrylate properly stored? Is your coupling partner (e.g., boronic acid) of high quality? Boronic acids, for example, are known to degrade via protodeboronation.[1]

  • Reaction Conditions: Double-check your setup. Is your solvent truly anhydrous? Is your system free of oxygen? Was the correct base used in the correct stoichiometry? An incorrect base or solvent can completely shut down catalysis.[1][9]

Q3: Can I use (E)-methyl 3-iodoacrylate in a Heck reaction? What are the potential issues? A: Yes, it is an excellent substrate for Heck reactions. The primary issues are similar to other couplings but with some specific considerations. The regioselectivity of the insertion is generally well-controlled due to the electronics of the acrylate. However, β-hydride elimination can sometimes lead to mixtures of double bond isomers in the product, although the electronics of the acrylate system strongly favor the desired conjugated product.[10] As with all reactions involving this substrate, polymerization remains a key side reaction to control.[4]

Q4: What is the reactivity difference between (E)-methyl 3-iodoacrylate and the corresponding vinyl bromide or chloride? A: The reactivity of the C-X bond towards oxidative addition with palladium is I > Br > Cl.[11][12] (E)-methyl 3-iodoacrylate is significantly more reactive than its bromide or chloride counterparts. This high reactivity allows for milder reaction conditions (lower temperatures, lower catalyst loadings), which can be advantageous for minimizing side reactions like polymerization or decomposition of sensitive functional groups.[11]

References

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling - ACS Publications. Available at: [Link]

  • Sonogashira coupling - wikidoc. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • (E)-methyl 3-iodoacrylate - LookChem. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available at: [Link]

  • Acrylate - Wikipedia. Available at: [Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Royal Society of Chemistry. Available at: [Link]

  • Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. Available at: [Link]

  • Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines | Request PDF - ResearchGate. Available at: [Link]

  • Z - Organic Syntheses Procedure. Available at: [Link]

  • Heck Reaction - Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Improving the Solubility of (E)-methyl 3-iodoacrylate Reaction Mixtures

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize (E)-methyl 3-iodoacrylate as a key synthetic build...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize (E)-methyl 3-iodoacrylate as a key synthetic building block. Given that (E)-methyl 3-iodoacrylate is a solid at room temperature, achieving complete dissolution to ensure a homogeneous reaction mixture is a common but critical challenge.[1][2] Inhomogeneous reactions can lead to inconsistent results, lower yields, and difficulties in purification.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and resolve solubility issues encountered during your experiments. Our approach is rooted in explaining the fundamental principles behind each strategy, empowering you to make informed decisions for your specific reaction setup.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of (E)-methyl 3-iodoacrylate.

Q1: My (E)-methyl 3-iodoacrylate is not dissolving in my chosen reaction solvent. What is the most effective first step?

A1: The most direct approach is to optimize the solvent system, guided by the principle of "like dissolves like."[3] (E)-methyl 3-iodoacrylate is a moderately polar molecule. If it fails to dissolve in a non-polar solvent like toluene or a moderately polar solvent like tetrahydrofuran (THF), the next logical step is to introduce a co-solvent .

A co-solvent is a water-miscible or highly polar organic solvent added in a small to moderate quantity to the primary solvent.[4] This practice modifies the overall polarity and solvation properties of the solvent system, often leading to a significant increase in the solubility of recalcitrant reagents.[5] Common and effective co-solvents for this purpose include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP).

Q2: How can I systematically screen for the best co-solvent without committing to a full-scale reaction?

A2: A systematic, small-scale screening is the most efficient and material-sparing method. Before setting up your full reaction, perform preliminary solubility tests. This not only identifies an effective solvent system but also ensures the co-solvent itself doesn't interfere with your catalytic system or cause degradation. A detailed protocol for this is provided in Part 2, Guide 1 . The goal is to find the lowest effective concentration of the co-solvent to achieve dissolution, which minimizes potential downstream complications.[6]

Q3: Is it advisable to simply heat the reaction mixture to force the dissolution of (E)-methyl 3-iodoacrylate?

A3: While increasing the temperature generally enhances the solubility of solids, this approach requires careful consideration.[3][7]

  • Advantage: For many compounds, a moderate increase in temperature (e.g., to 40-60 °C) can be sufficient to achieve full dissolution without adverse effects.

  • Causality & Risks: The primary risk associated with heating acrylates is undesired polymerization.[8] Although (E)-methyl 3-iodoacrylate is not as reactive as some other acrylates, elevated temperatures, especially in the presence of radical initiators (which can be trace impurities), can trigger this side reaction. Furthermore, sensitive catalysts, ligands, or other reagents in your mixture may degrade at higher temperatures.

Recommendation: Use gentle, controlled heating as a secondary strategy after co-solvent screening. Always run a control test to ensure thermal stability and the absence of unwanted side products.

Q4: My reaction begins as a clear, homogeneous solution, but a precipitate forms as it progresses. What does this indicate?

A4: This is a common observation and can stem from several factors:

  • Product Insolubility: The newly formed product of your reaction may be insoluble in the chosen solvent system.

  • Inorganic Salt Precipitation: Many cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) use inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[9][10] The resulting inorganic salts (e.g., KI, K₂CO₃) are often poorly soluble in organic solvents and will precipitate as the reaction proceeds. This is typically not a concern for the reaction's success.

  • Change in Solvent Composition: If using a mixture of solvents with different boiling points, prolonged heating can alter the solvent ratio, potentially decreasing the solubility of one of the components.[11]

To diagnose the issue, a small aliquot of the mixture can be filtered and the precipitate analyzed (if feasible) or the solubility of the expected product can be tested independently.

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides actionable, step-by-step procedures to overcome solubility challenges.

Guide 1: Protocol for Systematic Co-Solvent Screening

This protocol is designed to efficiently identify an optimal solvent system for your reaction on a small scale.

Objective: To determine the minimum volume of a co-solvent required to fully dissolve (E)-methyl 3-iodoacrylate in the primary reaction solvent at the intended reaction temperature.

Materials:

  • (E)-methyl 3-iodoacrylate

  • Primary reaction solvent (e.g., Dioxane, THF, Toluene)

  • Potential co-solvents (e.g., DMF, DMSO, NMP)

  • Small vials (e.g., 4 mL) with stir bars

  • Graduated pipettes or syringes

Procedure:

  • Preparation: In a vial, place a pre-weighed amount of (E)-methyl 3-iodoacrylate (e.g., 21.2 mg, 0.1 mmol).

  • Add Primary Solvent: Add a volume of the primary solvent that corresponds to your planned reaction concentration (e.g., 1.0 mL for a 0.1 M reaction).

  • Initial Observation: Stir the mixture at room temperature. Observe and record the initial solubility.

  • Stepwise Co-solvent Addition: Add a potential co-solvent dropwise (e.g., in 50 µL increments). After each addition, stir for 1-2 minutes and record your observations.

  • Determine Dissolution Point: Continue adding the co-solvent until complete dissolution is achieved. Record the total volume of co-solvent added.

  • Temperature Effect (Optional): If dissolution is still incomplete, gently warm the vial to your intended reaction temperature and observe any changes.

  • Repeat: Repeat steps 1-6 for each potential co-solvent you wish to screen.

Data Interpretation: Summarize your findings in a table to easily compare the efficacy of each co-solvent. The ideal system uses the lowest percentage of co-solvent to achieve complete dissolution at the desired temperature.

Primary Solvent Co-Solvent Vol. of Primary Solvent (mL)Vol. of Co-Solvent for Dissolution (mL)% Co-Solvent (v/v)Observations (RT)Observations (Target Temp)
DioxaneDMF1.00.216.7%Partial suspensionClear solution
DioxaneDMSO1.00.1513.0%Clear solutionClear solution
TolueneNMP1.00.323.1%Partial suspensionClear solution
Guide 2: Managing Solubility in Palladium-Catalyzed Cross-Coupling Reactions

Solubility issues in complex reactions like Suzuki or Heck couplings extend beyond the starting acrylate. The catalyst, ligand, base, and coupling partner must all have sufficient solubility for the reaction to proceed efficiently.

Causality Behind Component Choices:

  • Solvent: Aprotic polar solvents like Dioxane, THF, and DMF are often preferred as they can dissolve the polar and non-polar components of the reaction and are generally stable to the reaction conditions.

  • Base: The choice of base can impact solubility. For example, Cesium Carbonate (Cs₂CO₃) is often more soluble in organic solvents than Potassium Carbonate (K₂CO₃), which can sometimes lead to better results in sluggish reactions.

  • Catalyst/Ligand: The ligands attached to the palladium center play a crucial role in the catalyst's solubility and stability. Bulky, phosphine-based ligands often enhance solubility in common organic solvents.

Below is a logical workflow for troubleshooting general solubility issues in these complex reaction mixtures.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Actionable Solutions start Reaction mixture is heterogeneous at start diag Identify insoluble component(s) (Visual inspection, TLC) start->diag is_acrylate (E)-methyl 3-iodoacrylate? diag->is_acrylate Check starting materials is_base Base or Boronic Acid? is_acrylate->is_base No sol_acrylate Implement Co-Solvent Protocol (See Guide 1). Consider gentle warming. is_acrylate->sol_acrylate Yes is_catalyst Catalyst/Ligand? is_base->is_catalyst No sol_base Switch to a more soluble base (e.g., K3PO4 -> Cs2CO3). Use a boronate ester instead of acid. Add a small amount of water (for Suzuki). is_base->sol_base Yes sol_catalyst Change ligand to one with better solubility characteristics. Filter insoluble pre-catalyst if applicable. is_catalyst->sol_catalyst Yes end_goal Achieve Homogeneous Reaction Mixture sol_acrylate->end_goal sol_base->end_goal sol_catalyst->end_goal

Caption: Troubleshooting workflow for solubility issues.

Part 3: Reference Data & Visualizations
Table 1: Key Physical Properties of (E)-methyl 3-iodoacrylate
PropertyValueSource(s)
CAS Number 6213-88-3[1]
Molecular Formula C₄H₅IO₂[12]
Molecular Weight 211.99 g/mol [1][12]
Physical Form Solid[1]
Melting Point 84-85 °C[1][2]
Boiling Point 182.1 °C at 760 mmHg[1]
Storage 4°C or Room Temp, protect from light, keep dry[1][2]
Diagram: General Workflow for Solvent System Optimization

This diagram illustrates the decision-making process for establishing a robust solvent system for your reaction.

Caption: Decision tree for solvent system selection.

References
  • Solubility enhancement techniques: A comprehensive review. (2023). AIP Conference Proceedings.
  • Methyl (E)
  • (E)
  • (E)
  • Ethyl (E)
  • Technical Support Center: Troubleshooting Insolubility Issues of Poorly Soluble Compounds. Benchchem.
  • Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs. (2024). Organic & Biomolecular Chemistry.
  • Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines.
  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics.
  • Some Factors Affecting the Solubility of Polymers.
  • Mixed Solvents. (2022). Chemistry LibreTexts.
  • Managing poor solubility and instability issues in reactions. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem.
  • Effects of Temperature and Pressure on Solubility. (2022). Chemistry LibreTexts.
  • Properties and Applications of Acryl
  • Effects of Temper
  • Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Chemical Modification: A unique solutions to Solubility problem. (2019). Journal of Drug Delivery and Therapeutics.
  • Factors Affecting Solubility. BYJU'S.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025). International Journal of Pharmaceutical Sciences and Research.

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Optimization

workup procedure for removing residual (E)-methyl 3-iodoacrylate

Technical Support Center: Workup & Purification Strategies Topic: Workup Procedure for Removing Residual (E)-methyl 3-iodoacrylate Welcome to our dedicated technical guide for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Workup & Purification Strategies

Topic: Workup Procedure for Removing Residual (E)-methyl 3-iodoacrylate

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven insights into the effective removal of residual (E)-methyl 3-iodoacrylate from reaction mixtures. Our goal is to move beyond simple step-by-step instructions and provide a foundational understanding of the "why" behind each experimental choice, ensuring robust and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the challenges associated with (E)-methyl 3-iodoacrylate.

Q1: Why is the complete removal of residual (E)-methyl 3-iodoacrylate so critical?

Complete removal is paramount for three primary reasons:

  • Downstream Reaction Integrity: As a potent Michael acceptor and an active electrophile for cross-coupling reactions, residual (E)-methyl 3-iodoacrylate can interfere with subsequent synthetic steps, leading to complex side-product formation and reduced yields.[1][2]

  • Product Stability: The presence of this reactive impurity can potentially degrade the final product over time, affecting its purity and shelf-life.

  • Biological Activity & Toxicity: For drug development professionals, even trace amounts of reactive starting materials can lead to misleading biological assay results or contribute to the toxicity profile of the final compound. Acrylates, as a class, are known irritants and can be toxic.[3][4]

Q2: What are the key chemical properties of (E)-methyl 3-iodoacrylate that complicate its removal?

Understanding the molecule's nature is the first step to designing an effective purification strategy.

  • Dual Reactivity: It possesses two key reactive sites: the carbon-iodine bond, which is active in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and the α,β-unsaturated ester system, which is a classic Michael acceptor susceptible to nucleophilic attack.[1][5][6][7]

  • Moderate Polarity: With a LogP of approximately 1.1-1.2, it exhibits moderate lipophilicity.[8][9] This means it often has similar solubility characteristics to many organic products, making simple liquid-liquid extraction challenging. It may not partition cleanly into a highly non-polar organic solvent or a polar aqueous phase.

  • Solid State: It is a solid at room temperature with a melting point of 84-85°C, which can sometimes be an advantage for purification via recrystallization if the desired product is an oil.[8][10]

Part 2: Troubleshooting & Optimization Guide

This section provides a structured approach to purification, from initial monitoring to advanced chemical scavenging techniques.

Q3: My standard aqueous workup isn't removing the acrylate. What's going wrong and what should I do next?

A standard workup involving dilution with an organic solvent (e.g., ethyl acetate, DCM) followed by washes with water and brine often fails because of the acrylate's moderate polarity, as mentioned in Q2.[11] If TLC or crude NMR analysis shows persistent starting material, a more targeted approach is necessary.

The following diagram outlines a logical workflow for selecting the appropriate purification strategy.

Purification Workflow start Reaction Complete (Confirmed by TLC/LCMS) workup Standard Aqueous Workup (Water/Brine Wash) start->workup check Check Purity (Crude NMR/LCMS) workup->check scavenger Chemical Scavenger Workup check->scavenger Acrylate Remains chromatography Column Chromatography check->chromatography Scavenger Not Suitable or High Impurity Load other_methods Alternative Methods (Distillation/Recrystallization) check->other_methods Product has vastly different properties pure_product Pure Product check->pure_product Acrylate Removed scavenger->chromatography Impurity Persists scavenger->pure_product Scavenger Successful chromatography->pure_product other_methods->pure_product

Caption: Decision tree for selecting a purification strategy.

Issue ObservedProbable CauseRecommended Action
Emulsion Formation High concentration of polar byproducts or salts.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase and break the emulsion.[12]
Product Loss to Aqueous Layer Your product is too polar and has some water solubility.Use a saturated aqueous salt solution ("salting out") for washes instead of pure water to decrease the solubility of organic compounds in the aqueous phase.[11]
Acrylate Remains in Organic Layer Acrylate and product have similar partitioning coefficients.The standard workup is insufficient. Proceed to a chemical scavenger (Q4) or chromatography (Q5).
Q4: How can I use a chemical scavenger to selectively remove the acrylate?

Chemical scavenging is a highly effective technique that converts the unreacted electrophile into a new compound with vastly different physical properties, allowing for easy removal.[13] The key is to exploit the Michael acceptor reactivity of the acrylate.

The Principle: A nucleophilic scavenger is added to the crude reaction mixture. It selectively undergoes a 1,4-conjugate addition with the electron-deficient double bond of the (E)-methyl 3-iodoacrylate. The resulting adduct is designed to be highly polar (for aqueous extraction) or highly non-polar/polymeric (for filtration).

Scavenger Workflow crude Crude Reaction Mixture in Organic Solvent add_scavenger Add Scavenger (e.g., 1.5-3 eq. Thiol) crude->add_scavenger stir Stir at RT (Monitor by TLC/LCMS) add_scavenger->stir check Acrylate Consumed? stir->check check->stir No (add more scavenger or stir longer) wash Aqueous Wash (e.g., NaOH or Water) check->wash Yes separate Separate Layers wash->separate dry Dry Organic Layer (Na2SO4 or MgSO4) separate->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate product Purified Product concentrate->product

Caption: Step-by-step workflow for using a chemical scavenger.

Scavenger ClassExampleMechanism & RemovalKey Considerations
Thiol-Based 1-DodecanethiolForms a non-polar thioether adduct. Removed via chromatography or distillation.Excellent for non-polar products. Adduct is easily separated from polar compounds.
3-Mercaptopropionic acidForms a polar carboxylic acid adduct. Removed by basic aqueous wash (e.g., 1M NaOH, sat. NaHCO₃).Ideal for products that are stable to base. The resulting carboxylate salt is highly water-soluble.
Sodium 2-mercaptoethanesulfonateForms a highly water-soluble sulfonate adduct.[13] Removed by simple water wash.Very efficient for a wide range of products. The scavenger itself is a water-soluble salt.
Amine-Based Piperazine or Tris(2-aminoethyl)amine (TREN)Forms a polar amine adduct. Removed by acidic aqueous wash (e.g., 1M HCl).Use only if your desired product lacks a basic amine and is stable to acid.
Polymer-Supported Si-Thiol or Si-TrisamineCovalently bound scavenger reacts with acrylate. Removed by simple filtration.[14]Cleanest method, no need for extractions. Can be more expensive.
Q5: What are the best practices for removing the acrylate via column chromatography?

When a scavenger is not suitable or if the impurity load is very high, flash column chromatography is the default method.[15]

  • TLC Analysis First: Before running a column, always determine the appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to find a mobile phase that gives good separation between your product and the (E)-methyl 3-iodoacrylate spot (a difference in Rf of >0.2 is ideal).

  • Visualization: (E)-methyl 3-iodoacrylate has a conjugated system and should be visible under UV light (254 nm).[16] However, for confirmation, or if your product co-elutes, use a chemical stain. A potassium permanganate (KMnO₄) stain is highly effective as it will react with the double bond of the acrylate, appearing as a yellow/brown spot on a purple background.[16]

  • Solvent System Selection:

    • Start with a non-polar system (e.g., Hexanes/Ethyl Acetate or Heptane/Ethyl Acetate).

    • Since the acrylate is moderately polar, if your product is significantly less polar, the acrylate will remain on the baseline, and you can elute your product with a low-polarity solvent.

    • If your product is more polar, you can flush the acrylate off the column first with a moderately polar solvent mixture before increasing the polarity to elute your product.

  • Gradient Elution: A gradient elution (gradually increasing the polarity of the mobile phase) is often more effective than an isocratic (constant solvent mixture) elution for separating compounds with close Rf values.[15]

Part 3: Analytical Verification & Protocols

Q6: How can I definitively confirm the absence of (E)-methyl 3-iodoacrylate in my final product?

Visual confirmation by TLC is a good in-process check, but for final validation, more sensitive techniques are required.

TechniqueApplication & Key Advantages
¹H NMR Provides quantitative information. Look for the characteristic vinyl protons of the acrylate (doublets around 6.5-8.0 ppm). The absence of these signals is strong evidence of removal.
GC-MS Highly sensitive for volatile and semi-volatile impurities.[17][18] Ideal for detecting trace levels. The acrylate should give a clear peak with a characteristic mass spectrum (M+ at m/z 212).[9]
LC-MS / HPLC-UV The method of choice for non-volatile products. Can separate the product from the impurity and provide quantification based on UV absorbance or mass signal.[17][18] Develop a method where the product and acrylate have distinct retention times.
Protocol 1: General Procedure for Thiol Scavenger Workup
  • Reaction Completion: Once the primary reaction is complete (as monitored by TLC/LCMS), cool the reaction mixture to room temperature.

  • Scavenger Addition: To the crude reaction mixture, add 2-3 equivalents (relative to the initial amount of (E)-methyl 3-iodoacrylate used) of 3-mercaptopropionic acid.

  • Quenching: Stir the mixture vigorously at room temperature for 1-2 hours. Monitor the disappearance of the (E)-methyl 3-iodoacrylate spot by TLC.

  • Extraction: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate). Transfer to a separatory funnel and wash sequentially with 1M NaOH (2x), water (1x), and finally, brine (1x). The basic wash extracts the carboxylate adduct of the scavenger.

  • Drying & Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, now free of the acrylate impurity.[12]

  • Verification: Confirm the removal of the impurity by ¹H NMR or GC-MS.

References

  • LookChem. (n.d.). (E)-methyl 3-iodoacrylate. Retrieved from [Link]

  • Zaragoza, F. (1996). Method for removing unreacted electrophiles from a reaction mixture (U.S. Patent No. 5,632,898). U.S. Patent and Trademark Office.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138687, Methyl (E)-3-iodoacrylate. Retrieved from [Link]

  • Belbakra, Z., et al. (2021). Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS. Polymers, 13(24), 4344. Retrieved from [Link]

  • ResearchGate. (2021). Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS. Retrieved from [Link]

  • JEOL. (n.d.). Analysis of acrylic resin by pyrolysis GC-TOFMS. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Heck Coupling. Retrieved from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • IntechOpen. (2022). Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]

  • BioChromato. (n.d.). Analysis of Poly(butyl acrylate) by Py-GC/MS, MALDI-MS and Thermal Desorption and Pyrolysis combined with DART-MS. Retrieved from [Link]

  • Google Patents. (2008). USE OF alpha,beta -UNSATURATED CARBONYL COMPOUNDS AS QUENCH REAGENTS FOR THE BIRCH REDUCTION.
  • SciTePress. (2018). Determination of Total Specific Migration of Acrylic Acid and Acrylic Esters in Food Contact Materials. Retrieved from [Link]

  • American Chemical Society Publications. (2006). Catalysis and Regioselectivity of the Aqueous Heck Reaction by Pd(0) Nanoparticles under Ultrasonic Irradiation. The Journal of Organic Chemistry. Retrieved from [Link]

  • San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: α,β-Unsaturated Aldehydes. Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • American Chemical Society Publications. (2025). Selective Carbonyl Reduction in Unsaturated Esters and Aldehydes by Transfer Hydrogenation. Retrieved from [Link]

  • American Chemical Society Publications. (2025). Selective Carbonyl Reduction in Unsaturated Esters and Aldehydes by Transfer Hydrogenation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • BioPharm International. (2020). Analytical Strategies for Monitoring Residual Impurities. Retrieved from [Link]

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • YouTube. (2023). METHODS OF VISUALIZATIONS IN TLC. Retrieved from [Link]

  • Scribd. (n.d.). Suzuki Coupling Reaction Procedure. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Key Analytical Techniques in E&L Testing. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Pearson. (n.d.). Transition Metals Exam Prep. Retrieved from [Link]

  • Thieme. (n.d.). Science of Synthesis: Cross Coupling and Heck-Type Reactions 3. Retrieved from [Link]

  • BrJAC. (2022). Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Biblio. (n.d.). FULL PAPER Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. Retrieved from [Link]

  • ResearchGate. (2009). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck coupling reaction of iodobenzene with methyl acrylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Nelson Labs. (2022). Analytical techniques for E&L studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. Retrieved from [Link]

  • YouTube. (2019). Separating Components of a Mixture by Extraction. Retrieved from [Link]

  • EHPM. (2024). 2.4.24. IDENTIFICATION AND CONTROL OF RESIDUAL SOLVENTS. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Dealing with Regioisomers in the Functionalization of (E)-methyl 3-iodoacrylate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for managing regioselecti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for managing regioselectivity in the functionalization of (E)-methyl 3-iodoacrylate, a versatile and important building block in organic synthesis.

Introduction

(E)-methyl 3-iodoacrylate is an α,β-unsaturated ester that serves as a valuable trifunctional precursor. It possesses three potential reactive sites: the electrophilic carbon-iodine bond (C3, or β-position), the adjacent sp² carbon (C2, or α-position), and the Michael acceptor system. The primary challenge in its functionalization lies in controlling which of these sites reacts, particularly in palladium-catalyzed cross-coupling reactions where a mixture of α- and β-substituted regioisomers can be formed. This guide offers expert insights and field-proven protocols to help you navigate these challenges and achieve your desired synthetic outcomes.

Diagram: Regioisomeric Products in the Functionalization of (E)-methyl 3-iodoacrylate

Caption: Possible regioisomeric products from cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in palladium-catalyzed cross-coupling reactions with (E)-methyl 3-iodoacrylate?

A1: Regioselectivity in these reactions is a delicate balance of several factors. The outcome depends on which C-Pd bond is formed during the migratory insertion step of the catalytic cycle.[1] The key controlling elements are:

  • Electronic Effects : For electron-deficient alkenes like acrylates, the insertion of the palladium-bound organic group (R-Pd) typically occurs at the β-carbon (C3), placing the palladium at the α-carbon (C2).[2] This is known as 2,1-insertion and leads to the β-substituted product. This preference is due to the polarization of the double bond.

  • Steric Hindrance : The size of the incoming coupling partner, the ligands on the palladium catalyst, and any substituents on the acrylate itself can influence the regioselectivity.[2] Bulky ligands or reactants can disfavor substitution at the more sterically accessible β-position, potentially leading to the α-product.

  • Catalyst and Ligands : The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligands (or N-heterocyclic carbenes) is critical.[3] Bidentate ligands, in particular, can create a more defined coordination sphere around the palladium, strongly influencing the insertion pathway.[4][5]

  • Reaction Pathway (Neutral vs. Cationic) : The nature of the halide or pseudohalide on the coupling partner can determine the reaction pathway. With halides, a neutral pathway is common. With triflates, a cationic intermediate is often formed, which can alter the regiochemical outcome, sometimes favoring the branched, α-product.[4][5]

Q2: For a standard Heck reaction, what is the expected major product?

A2: In a standard Mizoroki-Heck reaction, the coupling of an aryl or vinyl halide with an acrylate like (E)-methyl 3-iodoacrylate is expected to yield the β-substituted product as the major isomer.[1][2] This outcome results from the electronically favored 2,1-migratory insertion, which is the "normal" regioselectivity for electron-deficient olefins.[2] The reaction is a powerful tool for creating C-C bonds and generally proceeds with high trans-selectivity.[6]

Q3: How does the reactivity of the C-I bond in (E)-methyl 3-iodoacrylate compare to other vinyl halides?

A3: The carbon-iodine bond is the most reactive among the common halides in palladium-catalyzed cross-coupling reactions. The general order of reactivity for the oxidative addition step, which is often rate-determining, is R-I > R-Br >> R-Cl.[3][7][8] This high reactivity allows reactions with (E)-methyl 3-iodoacrylate to proceed under milder conditions (e.g., lower temperatures, weaker bases) than the corresponding bromide or chloride analogs.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Heck Reaction - Poor Regioselectivity with a Mixture of α- and β-Products

Scenario: You are performing a Heck reaction with an aryl bromide and (E)-methyl 3-iodoacrylate, but you are obtaining a mixture of the desired β-arylated product and the undesired α-arylated isomer.

Root Cause Analysis & Corrective Actions

The formation of the α-product suggests that the competing 1,2-insertion pathway is active. This can be influenced by catalyst choice, ligands, and reaction conditions. The goal is to reinforce the factors that favor the electronically preferred 2,1-insertion pathway.

StrategyActionRationale
1. Ligand Modification Switch from monodentate phosphine ligands (e.g., PPh₃) to a bidentate ligand such as dppf (1,1'-bis(diphenylphosphino)ferrocene) or BINAP.Bidentate ligands occupy two coordination sites on the palladium, creating a more rigid catalytic complex. This steric constraint often enhances the inherent electronic preference for insertion at the β-position.[4][5]
2. Solvent Polarity If using a highly polar aprotic solvent like DMF or NMP, try switching to a less polar solvent such as toluene or 1,4-dioxane.Highly polar solvents can favor the formation of cationic palladium intermediates, which have been shown in some systems to increase the formation of the "branched" α-isomer.[4] A neutral reaction pathway in a less polar solvent should favor the "linear" β-isomer.
3. Base Selection Use a weaker inorganic base like K₂CO₃ or Cs₂CO₃ instead of a strong organic amine base like triethylamine.The base's role is to regenerate the Pd(0) catalyst at the end of the cycle.[3] While less directly involved in the insertion step, changing the base can subtly alter the composition and reactivity of the active catalytic species.
4. Temperature Control Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start at 80 °C and adjust as needed.Higher temperatures can sometimes provide enough energy to overcome the activation barrier for the less-favored 1,2-insertion pathway, leading to a loss of selectivity.
Optimized Protocol for β-Selective Heck Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), dppf (4 mol%), and K₂CO₃ (2.5 equivalents).

  • Reagent Addition: Seal the flask, evacuate, and backfill with argon or nitrogen. Add the aryl halide (1.0 eq.), (E)-methyl 3-iodoacrylate (1.2 eq.), and anhydrous toluene via syringe.

  • Reaction Conditions: Stir the mixture at 80-100 °C and monitor by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography.

Issue 2: Reversing Selectivity - How to Favor the α-Substituted Product in a Heck Reaction

Scenario: Your synthetic target is the "regioirregular" α-substituted acrylate, but standard Heck conditions exclusively yield the β-isomer.

Root Cause Analysis & Strategic Adjustments

Achieving the α-product requires overriding the strong electronic preference for β-substitution.[2] This is a significant challenge. Success often relies on destabilizing the transition state for the normal 2,1-insertion through steric repulsion, forcing the reaction down the 1,2-insertion pathway.[2]

  • Key Strategy: Steric Destabilization. Recent studies have shown that employing palladium complexes with extremely bulky ligands can invert the regioselectivity.[2] These ligands create a sterically crowded environment around the metal center, making the approach to the β-carbon (2,1-insertion) highly unfavorable. The less-hindered approach via 1,2-insertion then becomes the dominant pathway.

Workflow for Achieving α-Selectivity

G start Goal: Synthesize α-substituted product condition_check Standard Heck Conditions (e.g., Pd(OAc)₂, PPh₃) start->condition_check beta_product Result: β-Product (Expected) condition_check->beta_product Yields strategy Strategy: Reverse Selectivity via Steric Destabilization beta_product->strategy protocol Implement Protocol with Bulky Ligands (e.g., N,N'-di(aryl)-1,3-diaza-2-phospholidine based ligands) strategy->protocol analyze Analyze Product Mixture (NMR, GC-MS) protocol->analyze success Success: α-Product is Major Isomer analyze->success High α:β ratio failure Failure: β-Product still dominant analyze->failure Low α:β ratio optimize Further Optimization: - Screen different bulky ligands - Adjust temperature and solvent failure->optimize optimize->protocol

Caption: Workflow for reversing regioselectivity in Heck reactions.

Issue 3: Suzuki-Miyaura Coupling - Low Yield or Incomplete Conversion

Scenario: You are attempting to couple an arylboronic acid with (E)-methyl 3-iodoacrylate using Suzuki-Miyaura conditions, but the reaction is sluggish or gives low yields.

Root Cause Analysis & Corrective Actions

Low efficiency in Suzuki couplings often points to issues with one of the three key steps: oxidative addition, transmetalation, or reductive elimination.[9] For this substrate, the oxidative addition should be facile. Therefore, problems most likely lie with the transmetalation step, which is highly dependent on the base and catalyst system.[10]

StrategyActionRationale
1. Base Activation Ensure a suitable base is used. A common and effective system is aqueous Na₂CO₃ or K₂CO₃. If the substrate is base-sensitive, milder bases like K₃PO₄ or Cs₂CO₃ can be used.The base is not just a spectator; it is crucial for activating the boronic acid to form a more nucleophilic "ate" complex, which is required for efficient transmetalation to the palladium center.[10][11]
2. Catalyst & Ligand Choice If a simple catalyst like Pd(PPh₃)₄ is failing, switch to a more active system. A combination of a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos) is often more effective.Modern phosphine ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher turnover numbers and accommodating a broader range of substrates.[12]
3. Solvent System Use a biphasic solvent system (e.g., Toluene/H₂O or Dioxane/H₂O) or a polar aprotic solvent like DMF.The solvent must dissolve both the organic substrates and the inorganic base to some extent to facilitate the reaction. Biphasic systems are very common and effective for Suzuki couplings.[13]
4. Boronic Acid Quality Ensure the boronic acid is pure. Boronic acids can dehydrate to form boroxines, which can be less reactive. If in doubt, use a freshly opened bottle or recrystallize the reagent.The purity and nature of the boron species are critical. While boroxines can participate in the reaction, their reactivity can differ from the corresponding boronic acid.[14]
Issue 4: Sonogashira Coupling - Ensuring Selective β-Alkynylation

Scenario: You need to couple a terminal alkyne with (E)-methyl 3-iodoacrylate and want to ensure the reaction proceeds exclusively at the C-I bond to give the (E)-enyne product.

Root Cause Analysis & Strategic Adjustments

The Sonogashira coupling is a reliable method for coupling terminal alkynes with sp²-hybridized halides.[8][15] The high reactivity of the vinyl iodide bond makes it the preferred site for this reaction.[8] The primary concern is preventing side reactions like homocoupling of the alkyne (Glaser coupling).

StrategyActionRationale
1. Catalyst System Use a standard Sonogashira catalyst system, such as Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (e.g., CuI).The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to react with the terminal alkyne to form a copper acetylide, which then participates in the transmetalation step.[16]
2. Base Selection Use an amine base like triethylamine (Et₃N) or diisopropylamine (iPr₂NH), which can also serve as the solvent.The amine base is required to deprotonate the terminal alkyne, making it nucleophilic, and to neutralize the HI generated during the reaction.[8]
3. Reaction Conditions Run the reaction under an inert atmosphere (argon or nitrogen) to prevent oxidative homocoupling of the alkyne, which is promoted by oxygen.Oxygen can facilitate the Cu-mediated Glaser coupling, which consumes the alkyne and leads to undesired byproducts, reducing the overall yield of the desired cross-coupled product.
4. Copper-Free Conditions If homocoupling is a persistent issue, consider a copper-free Sonogashira protocol. These often require a palladium catalyst with specific ligands and a stronger base.While the mechanism is slightly different, copper-free conditions completely eliminate the possibility of Glaser homocoupling, leading to a cleaner reaction profile in some cases.[16]
Representative Protocol for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%).

  • Reagent Addition: Seal the flask, evacuate, and backfill with argon. Add (E)-methyl 3-iodoacrylate (1.0 eq.), the terminal alkyne (1.2 eq.), and a 2:1 mixture of THF and triethylamine.

  • Reaction Conditions: Stir the mixture at room temperature and monitor by TLC. The reaction is often complete within a few hours.

  • Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure. Redissolve the residue in diethyl ether or ethyl acetate and filter through a plug of silica gel to remove catalyst residues. Concentrate the filtrate and purify by column chromatography if necessary.

References

  • Heck reaction - Wikipedia. [Link]

  • Regioselectivity in the Heck (Mizoroki-Heck) Reaction. In book: The Heck Reaction in Modern Organic Synthesis (pp.19-45). [Link]

  • Regiocontrol in the Heck-Reaction and Fast Fluorous Chemistry. Diva-Portal.org. [Link]

  • Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Heck reaction - Chemistry LibreTexts. [Link]

  • Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. Proceedings of the National Academy of Sciences. [Link]

  • Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. ResearchGate. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Heck Reaction - Organic Chemistry Portal. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Mechanisms of the Mizoroki–Heck Reaction. Topics in Organometallic Chemistry. [Link]

  • Sonogashira coupling - Wikipedia. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. [Link]

  • Michael addition reaction - Wikipedia. [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Pure.tue.nl. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Michael Addition - Organic Chemistry Portal. [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules. [Link]

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Optimization

analytical techniques for monitoring (E)-methyl 3-iodoacrylate reaction progress

Welcome to the Technical Support Center for Analytical Workflows in (E)-Methyl 3-Iodoacrylate Reactions . (E)-methyl 3-iodoacrylate is a highly versatile, yet analytically challenging, building block frequently used in p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical Workflows in (E)-Methyl 3-Iodoacrylate Reactions .

(E)-methyl 3-iodoacrylate is a highly versatile, yet analytically challenging, building block frequently used in palladium-catalyzed cross-couplings (Heck, Stille, Sonogashira) and Michael additions. Due to the thermal lability of the C–I bond and the electrophilic nature of the α,β-unsaturated ester, researchers frequently encounter artifactual isomerization, unexplained mass loss, and poor kinetic tracking.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure absolute scientific integrity during your reaction monitoring.

The Analytical Dilemma: Workflow & Strategy

Monitoring (E)-methyl 3-iodoacrylate requires a strategic choice of analytical instrumentation. Relying on high-temperature techniques can induce false negatives or artifactual isomerization, leading to incorrect mechanistic assumptions.

AnalyticalWorkflow Start Reaction: (E)-methyl 3-iodoacrylate InSitu In-Situ Monitoring (FTIR / Flow NMR) Start->InSitu Real-time kinetics Aliquots Offline Aliquot Sampling Start->Aliquots Discrete sampling NMR 1H NMR Analysis (Isomeric Purity) Aliquots->NMR Stereoretention check LCMS LC-UV-MS Analysis (Conversion & Mass) Aliquots->LCMS Avoid thermal isomerization GCMS GC-MS Analysis (Volatile Byproducts) Aliquots->GCMS Caution: Inlet degradation

Analytical workflow for monitoring (E)-methyl 3-iodoacrylate reactions without artifactual errors.

Diagnostic Data & Spectral Signatures

To distinguish between true reaction progress and analytical artifacts, you must rely on precise spectral signatures. The Karplus equation dictates that the trans coupling in the (E)-isomer will present a significantly larger J-constant than the cis coupling in the (Z)-isomer [5].

Table 1: Diagnostic Analytical Signatures for Methyl 3-Iodoacrylate Isomers

Analytical Target(E)-Isomer Signature(Z)-Isomer SignatureCausality / Mechanistic Note
¹H NMR (Alkene Protons) ~7.9 ppm (d, J ≈ 14.5 Hz)~7.4 ppm (d, J ≈ 9.0 Hz)Dihedral angle differences result in a larger J-coupling for the trans (E) geometry.
FTIR (C=O Stretch) ~1725 cm⁻¹~1720 cm⁻¹Subtle differences in orbital coplanarity and conjugation shift the carbonyl stretching frequency.
LC-UV Absorption λmax ≈ 235 nmλmax ≈ 230 nmExtended coplanarity in the (E)-isomer slightly red-shifts the UV absorption maximum.

Troubleshooting & FAQs

Q: Why does my GC-MS show a mixture of (E) and (Z) isomers when my starting material was >99% pure (E)-methyl 3-iodoacrylate? A: This is a classic analytical artifact. The C–I bond in iodoacrylates is thermally and photolytically labile. When the sample enters a GC inlet heated to >200°C, the molecule undergoes transient homolytic cleavage or thermal excitation. This allows free rotation around the C–C bond, followed by recombination into a thermodynamic mixture of (E) and (Z) isomers. Actionable Fix: Bypass GC-MS for isomeric purity assessments. Rely on 1 [2] or LC-UV-MS, where the sample remains near room temperature during analysis.

Q: During a palladium-catalyzed cross-coupling, my in-situ FTIR shows the disappearance of the ester carbonyl stretch at ~1725 cm⁻¹, but LC-MS shows no desired product. What is happening? A: If the starting material is consumed but the cross-coupled product is absent, you are likely observing proto-deiodination or base-induced polymerization. (E)-methyl 3-iodoacrylate is a potent Michael acceptor. If your reaction contains unhindered bases (e.g., primary/secondary amines) or strong nucleophiles, they will undergo conjugate addition rather than the desired oxidative addition at the C–I bond. Actionable Fix: Implement 2 [1] alongside offline LC-MS. Look for the appearance of broad aliphatic ester peaks (~1735 cm⁻¹) indicating loss of conjugation (Michael addition). Switch to a bulkier base (e.g., DIPEA) to suppress nucleophilic attack [4].

Q: How can I accurately determine reaction kinetics in a biphasic solvent system (e.g., aqueous/organic Suzuki couplings)? A: Biphasic systems severely complicate aliquot sampling because the partition coefficient of the iodoacrylate and the product can skew concentration data depending on which phase is sampled. Actionable Fix: Utilize flow-based1 [2] with solvent suppression sequences. This allows continuous pumping of the reaction mixture through the spectrometer, providing real-time quantitative data across both phases without discrete sampling errors.

TroubleshootingTree Issue Anomaly Detected in Reaction Profile Isomerization E-to-Z Isomerization Observed Issue->Isomerization Deiodination Deiodination / Mass Loss Issue->Deiodination CheckGC Check GC-MS Inlet Temp (Thermal Degradation?) Isomerization->CheckGC Analytical Artifact CheckLight Check Light Exposure (Photo-isomerization?) Isomerization->CheckLight True Reaction Issue UseLC Switch to LC-UV or Flow NMR CheckGC->UseLC Shield Shield Reactor with Aluminum Foil CheckLight->Shield

Decision tree for troubleshooting isomerization and deiodination in iodoacrylate cross-couplings.

Validated Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. The following methodologies incorporate internal controls to guarantee mass balance and prevent false data interpretation.

Protocol A: Self-Validating LC-UV-MS Kinetic Sampling

Purpose: To accurately track the conversion of (E)-methyl 3-iodoacrylate without inducing thermal isomerization or transesterification.

  • Quench Preparation (The Control): Prepare a quench solution of 1.0 mM 1,3,5-trimethoxybenzene (Internal Standard) in HPLC-grade Acetonitrile containing 0.1% thiourea.

    • Causality: Thiourea acts as a rapid palladium scavenger, instantly freezing the catalytic cycle. Acetonitrile is strictly used over Methanol to prevent acid/base-catalyzed transesterification of the methyl ester into an ethyl/methyl mixture.

  • Aliquot Extraction: At designated time points, extract exactly 10 µL of the reaction mixture and immediately dilute it into 990 µL of the quench solution. Vortex for 5 seconds.

  • Chromatographic Separation: Inject 1 µL onto a C18 column. Use a mobile phase of Water/Acetonitrile with 0.05% Formic Acid.

    • Causality: Keep Formic Acid low (≤0.05%) to prevent protonation-induced degradation of sensitive cross-coupled intermediates.

  • Data Validation (Mass Balance Check): Integrate the UV peaks (235 nm). Calculate the total mass balance: (Moles of Starting Material + Moles of Product + Moles of Byproducts) / Moles of Internal Standard.

    • Self-Validation: If the mass balance drops below 95%, you have an invisible side reaction (e.g., polymerization or volatile loss) that is not eluting or absorbing UV light.

Protocol B: Real-Time Benchtop ¹H NMR Monitoring

Purpose: To continuously monitor stereoretention and reaction kinetics, particularly in biphasic or optically opaque mixtures [2].

  • Reaction Setup: Equip the reaction vessel with a PTFE dip tube connected to a peristaltic pump.

  • Flow Loop Integration: Route the PTFE tubing through a benchtop NMR spectrometer (e.g., 43 MHz or 60 MHz system) and back into the reactor to create a continuous closed loop.

  • Spectral Acquisition: Run continuous ¹H NMR acquisitions using a WET (Water Suppression Enhanced through T1 effects) sequence if aqueous phases are present. Monitor the disappearance of the diagnostic doublet at ~7.9 ppm (J ≈ 14.5 Hz) for the (E)-isomer.

  • Validation: Monitor the baseline between 1.0–3.0 ppm. A rising, broad unresolved hump in this aliphatic region indicates that the iodoacrylate is undergoing unwanted Michael addition/polymerization rather than the desired cross-coupling.

References

  • Reaction Monitoring Bruker URL:[Link]

  • Simultaneous Dual-Phase Reaction Monitoring by Benchtop NMR Magritek URL: [Link]

  • Reaction Monitoring with Spectroscopy - Process FTIR Clairet Scientific URL: [Link]

  • Single-Isomer Tetrasubstituted Olefins from Regioselective and Stereospecific Palladium-Catalyzed Coupling The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Working with Hazardous Chemicals (Ethyl (Z)-β-iodoacrylate) Organic Syntheses URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Reactivity Profiling: (E)- vs. (Z)-Methyl 3-Iodoacrylate in Complex Molecule Synthesis

Methyl 3-iodoacrylate is a highly versatile bifunctional building block, possessing both a cross-coupling-ready vinyl iodide and a Michael-acceptor ester. The stereochemical geometry—(E) versus (Z)—profoundly dictates it...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 3-iodoacrylate is a highly versatile bifunctional building block, possessing both a cross-coupling-ready vinyl iodide and a Michael-acceptor ester. The stereochemical geometry—(E) versus (Z)—profoundly dictates its reactivity profile, thermodynamic stability, and application in late-stage functionalization.

While the (E)-isomer is the global thermodynamic minimum and is widely utilized in standard cross-couplings and enyne synthesis 1, the (Z)-isomer is a kinetically trapped, high-value intermediate. The (Z)-geometry is critical for the synthesis of specific active pharmaceutical ingredients (APIs), such as the nuclear export inhibitor Selinexor, where the cis-configuration must be strictly preserved during conjugate addition 2.

This guide provides an objective, causality-driven comparison of their reactivities to guide synthetic strategy.

Mechanistic Divergence: Sterics, Kinetics, and Isomerization

The fundamental divergence in reactivity between the two isomers is governed by the spatial orientation of the methoxycarbonyl (-COOMe) group relative to the reactive C-I bond.

Oxidative Addition Kinetics

In palladium-catalyzed cross-couplings (e.g., Suzuki, Stille, Heck), the initial step is the oxidative addition of Pd(0) into the C-I bond. For (E)-methyl 3-iodoacrylate , the ester group points away from the incoming metal center, allowing for a low-barrier, rapid oxidative addition. Conversely, the (Z)-isomer presents a significant steric clash between the bulky Pd-ligand sphere and the cis-oriented ester carbonyl. This steric hindrance reduces the rate of oxidative addition, often requiring highly active, less sterically demanding ligands.

Stereoretention vs. Thermodynamic Leak

Both isomers theoretically undergo stereoretentive cross-coupling. However, the (Z)-vinyl-Pd(II) intermediate is highly susceptible to E/Z isomerization. If thermal energy exceeds the rotational barrier of the transiently polarized C=C bond during transmetalation, or if radical pathways are triggered, the molecule will relax to the more stable (E)-geometry. Therefore, reactions involving the (Z)-isomer mandate strict temperature control (often ≤25∘ C) and the exclusion of ambient light 3.

Conjugate Addition Trajectories

As Michael acceptors, the (E)-isomer offers an unhindered Bürgi-Dunitz trajectory for incoming nucleophiles at the β -carbon. The (Z)-isomer's trajectory is partially occluded by the iodine atom. Consequently, conjugate additions to the (Z)-isomer are often performed at sub-zero temperatures (-5 to 5 °C) to suppress competitive elimination or isomerization while forcing the nucleophilic attack 2.

Quantitative Performance Comparison

The following table summarizes the empirical data observed during standard synthetic operations for both isomers.

Parameter(E)-Methyl 3-Iodoacrylate(Z)-Methyl 3-Iodoacrylate
Thermodynamic Stability High (Global Minimum)Low (Metastable)
Oxidative Addition Rate (Pd) Fast ( krel​≈1.0 )Slower ( krel​≈0.3−0.5 )
Stereoretention (Cross-Coupling) >99% (Tolerates up to 100 °C)>95% (Strictly requires <40 °C)
Diagnostic NMR Coupling ( 3JH−H​ ) 14.5 – 16.0 Hz10.0 – 12.0 Hz
Conjugate Addition Reactivity Highly reactive, unhinderedModerately reactive, hindered
Primary Synthetic Application General diene/enyne synthesisSpecialized API/Natural Product synthesis

Reaction Pathway Visualization

The following diagram illustrates the parallel catalytic cycles for both isomers, highlighting the critical E/Z isomerization "leak" that plagues the (Z)-isomer under improper thermal conditions.

G Pd0 Pd(0)L_n Catalyst E_iso (E)-Methyl 3-Iodoacrylate (Thermodynamic) Pd0->E_iso Z_iso (Z)-Methyl 3-Iodoacrylate (Kinetic) Pd0->Z_iso OA_E Oxidative Addition (Fast, Unhindered) E_iso->OA_E OA_Z Oxidative Addition (Slower, Steric Clash) Z_iso->OA_Z PdII_E (E)-Vinyl-Pd(II)-I Complex OA_E->PdII_E PdII_Z (Z)-Vinyl-Pd(II)-I Complex OA_Z->PdII_Z TM_E Transmetalation (R-M) PdII_E->TM_E TM_Z Transmetalation (R-M) PdII_Z->TM_Z Isom E/Z Isomerization Leak (Thermal/Radical) PdII_Z->Isom Heat > 40°C RE_E Reductive Elimination TM_E->RE_E RE_Z Reductive Elimination TM_Z->RE_Z RE_E->Pd0 Regeneration Prod_E (E)-Coupled Product (>99% Stereofidelity) RE_E->Prod_E RE_Z->Pd0 Regeneration Prod_Z (Z)-Coupled Product (Requires Strict Control) RE_Z->Prod_Z Isom->PdII_E

Mechanistic pathways of Pd-catalyzed cross-coupling for (E)- and (Z)-methyl 3-iodoacrylate.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind the reagent choices and temperature limits is explicitly defined.

Protocol A: Stereospecific Suzuki-Miyaura Coupling of (E)-Methyl 3-Iodoacrylate

Because the (E)-isomer is thermodynamically stable, standard heating protocols can be applied to accelerate the catalytic cycle without risk of geometric loss.

  • Setup : In a flame-dried Schlenk flask under Argon, combine (E)-methyl 3-iodoacrylate (1.0 eq, 1.0 mmol) and the desired arylboronic acid (1.2 eq, 1.2 mmol).

  • Catalyst & Base : Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%) and anhydrous K₂CO₃ (2.0 eq, 2.0 mmol). Causality: The bidentate dppf ligand promotes rapid reductive elimination, preventing off-cycle side reactions.

  • Solvent & Reaction : Inject a degassed mixture of THF/H₂O (4:1 v/v, 10 mL). Heat the biphasic mixture to 60 °C for 4 hours with vigorous stirring.

  • Workup : Cool to room temperature, dilute with EtOAc (20 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation (NMR) : Evaporate an aliquot and analyze via crude ¹H-NMR. The (E)-configuration is validated by the presence of two doublet signals in the vinylic region (approx. 6.0-7.5 ppm) exhibiting a large trans-coupling constant ( 3JH−H​=14.5−16.0 Hz). The absence of a 10-12 Hz coupling constant confirms zero Z-isomer contamination.

Protocol B: Sonogashira Coupling of (Z)-Methyl 3-Iodoacrylate

The (Z)-isomer requires strict thermal and photochemical control. Elevated temperatures or light exposure will induce a thermodynamic leak to the (E)-isomer.

  • Setup : In an amber-glass (light-shielded) Schlenk flask under Argon, dissolve (Z)-methyl 3-iodoacrylate (1.0 eq, 1.0 mmol) and a terminal alkyne (1.1 eq, 1.1 mmol) in strictly degassed anhydrous DMF (10 mL).

  • Catalyst & Base : Add Pd(PPh₃)₄ (0.05 eq, 5 mol%), CuI (0.02 eq, 2 mol%), and Et₃N (2.0 eq, 2.0 mmol). Causality: CuI acts as a transmetalating co-catalyst, allowing the reaction to proceed at room temperature, which is mandatory to preserve the Z-geometry.

  • Reaction : Stir the mixture at strictly 20-25 °C for 12 hours. Do not heat.

  • Workup : Quench with saturated aqueous NH₄Cl to remove copper salts. Extract with Et₂O (3 x 15 mL), wash with water to remove DMF, dry over MgSO₄, and concentrate at ≤30∘ C.

  • Self-Validation (NMR) : Crude ¹H-NMR must be performed immediately. The (Z)-configuration is confirmed by a cis-coupling constant ( 3JH−H​=10.0−12.0 Hz). If the reaction temperature accidentally exceeded 30 °C, the emergence of a 15 Hz doublet indicates thermal E/Z isomerization, invalidating the batch's stereochemical purity.

References

  • Regio- and Stereoselective Synthesis of 2,3,5-Trienoates by Palladium-Catalyzed Alkoxycarbonylation of Conjugated Enyne Carbonates Izmir Institute of Technology (GCRIS)
  • US10993943B2 - Crystalline forms of selinexor and process for their preparation Google P
  • Synthesis of the (E,Z,Z)-Triene System and Complete Carbon Skeleton of (+)-Neosorangicin A Martin Luther University Halle-Wittenberg

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Structure of (E)-methyl 3-iodoacrylate Reaction Products

Audience: Researchers, scientists, and drug development professionals. Introduction: The Criticality of Structural Validation in Synthesis (E)-methyl 3-iodoacrylate is a versatile and valuable building block in modern or...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Structural Validation in Synthesis

(E)-methyl 3-iodoacrylate is a versatile and valuable building block in modern organic synthesis. Its electron-deficient alkene backbone, coupled with a vinyl iodide moiety, makes it an excellent substrate for a variety of carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-couplings such as the Heck, Suzuki, and Sonogashira reactions.[1][2][3] These reactions are cornerstones in the synthesis of complex molecules, from pharmaceuticals to advanced materials.

However, the utility of these reactions is predicated on the unambiguous structural verification of their products. The key challenge lies in confirming that the desired stereochemistry and regiochemistry have been achieved. For (E)-methyl 3-iodoacrylate, the primary questions are:

  • Stereochemical Integrity: Has the (E)-configuration of the double bond been retained, or has isomerization to the (Z)-isomer occurred?

  • Regiochemical Accuracy: Has the new C-C bond formed at the intended carbon (C3, replacing the iodine atom)?

  • Purity: Are there significant byproducts, such as starting material, homocoupled products, or reaction intermediates?

This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to confidently answer these questions. We will move beyond simple procedural lists to explain the causality behind our analytical choices, presenting a self-validating workflow that ensures the scientific integrity of your results.

The Analytical Toolkit: A Comparative Overview

A multi-faceted analytical approach is non-negotiable for robust structural validation. While each technique provides a piece of the puzzle, their combined power yields an unambiguous structural assignment. The primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Technique Information Provided Primary Use Case for Acrylate Products Sample Requirement Destructive?
NMR Spectroscopy Detailed 3D structural information, connectivity, stereochemistry, and relative quantitation.The definitive tool for confirming stereochemistry (E/Z) via coupling constants and establishing the molecular framework.~1-10 mg, solubleNo
Mass Spectrometry High-resolution molecular weight and elemental composition.Absolute confirmation of the product's molecular formula. Essential for identifying products and byproducts by mass.<1 mg, soluble/volatileYes (typically)
IR Spectroscopy Presence of specific functional groups.A rapid preliminary check for the presence of the α,β-unsaturated ester carbonyl and disappearance of starting material features.~1-2 mg, solid or liquidNo
A Self-Validating Workflow for Structural Elucidation

The following workflow illustrates a logical and efficient process for validating reaction products. The strength of this approach lies in its iterative nature, where each step provides evidence that informs and is confirmed by the next.

G cluster_0 Reaction & Purification cluster_1 Preliminary Analysis cluster_2 Definitive Structural Proof Reaction C-C Coupling Reaction ((E)-methyl 3-iodoacrylate + Partner) Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification TLC TLC Analysis (Assess Purity) Purification->TLC Fractions IR IR Spectroscopy (Functional Group Check) Purification->IR Quick Check LCMS LC-MS Analysis (Confirm Mass & Purity) TLC->LCMS Pure Fractions NMR_1D 1D NMR (¹H, ¹³C) (Stereochemistry & Carbon Skeleton) LCMS->NMR_1D Confirmed Mass NMR_2D 2D NMR (COSY, HSQC, HMBC) (Unambiguous Connectivity) NMR_1D->NMR_2D Ambiguities? Final_Structure Final Validated Structure NMR_1D->Final_Structure If Unambiguous NMR_2D->Final_Structure

Caption: General workflow for reaction product validation.

Case Study: Validating a Heck Reaction Product

The Heck reaction is a powerful method for arylating or vinylating alkenes.[4][5] Let's consider the reaction between (E)-methyl 3-iodoacrylate and styrene to form methyl (2E,4E)-5-phenylpenta-2,4-dienoate.

G cluster_reactants Reactants cluster_product Expected Product r1 Styrene catalyst Pd(OAc)₂, PPh₃ Base (e.g., Et₃N) r2 (E)-methyl 3-iodoacrylate plus + p1 methyl (2E,4E)-5-phenylpenta-2,4-dienoate catalyst->p1 Heck Coupling

Caption: Heck reaction of (E)-methyl 3-iodoacrylate with styrene.

Experimental Protocol: NMR Sample Preparation and Analysis

Trustworthiness: The protocol's validity comes from using an internal standard for quantitative analysis (if needed) and high-purity deuterated solvents to ensure clean spectra.

  • Sample Preparation: Accurately weigh ~5 mg of the purified product into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of high-purity deuterated chloroform (CDCl₃). Ensure the solvent is free from acidic impurities which can cause peak broadening.

  • Dissolution: Cap the tube and gently invert several times until the sample is fully dissolved. A brief sonication can be used if necessary.

  • Acquisition: Acquire the following spectra on a ≥400 MHz spectrometer:

    • ¹H NMR: Standard proton spectrum.

    • ¹³C{¹H} NMR: Standard proton-decoupled carbon spectrum.

    • COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Data Interpretation: The Path to Unambiguous Proof

Expertise: Our interpretation focuses not just on what the peaks are, but what they prove. The most crucial piece of evidence for stereochemical retention is the coupling constant (J-value) of the vinylic protons.

1. ¹H NMR Analysis: The Stereochemical Litmus Test

The ¹H NMR spectrum provides the first and most critical evidence for the product's structure and stereochemistry. For α,β-unsaturated systems, the coupling constant between vinylic protons is stereochemically diagnostic. A large J-value of 14-18 Hz is characteristic of a trans (E) configuration, while a smaller value of 8-12 Hz indicates a cis (Z) configuration.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃) for the Heck Reaction

Proton Starting Material (E)-methyl 3-iodoacrylate Expected Product (2E,4E)-isomer Potential Byproduct (2Z,4E)-isomer Rationale for Assignment
H2δ 7.55 (d, J = 14.4 Hz)δ 6.05 (d, J = 15.6 Hz)δ 5.90 (d, J = 11.5 Hz)Key Diagnostic: Large J-value confirms (E)-geometry at C2-C3. Small J-value would indicate Z-isomerization.
H3δ 6.95 (d, J = 14.4 Hz)δ 7.40 (dd, J = 15.6, 10.5 Hz)δ 7.85 (dd, J = 11.5, 10.5 Hz)Coupled to H2 and H4. Position and multiplicity are highly informative.
H4N/Aδ 6.90 (dd, J = 15.8, 10.5 Hz)δ 6.85 (dd, J = 15.8, 10.5 Hz)Large J-value with H5 confirms retention of (E)-geometry from styrene.
H5N/Aδ 7.10 (d, J = 15.8 Hz)δ 7.05 (d, J = 15.8 Hz)Coupled only to H4 with a large J-value.
OMeδ 3.75 (s)δ 3.78 (s)δ 3.80 (s)Singlet, confirms methyl ester is intact.
PhenylN/Aδ 7.25-7.50 (m)δ 7.25-7.50 (m)Aromatic region, confirms incorporation of the styrene ring.

Note: Chemical shifts (δ) are hypothetical and based on typical values for such structures.

2. ¹³C NMR Analysis: Confirming the Carbon Framework

The ¹³C NMR spectrum should show the correct number of unique carbon signals, corroborating the proposed structure. The chemical shift of the carbonyl carbon (~167 ppm) and the sp² carbons (120-150 ppm) are characteristic.

3. 2D NMR: Cementing the Connectivity

While 1D NMR provides a strong hypothesis, 2D NMR offers definitive proof of the atomic connections.

  • COSY: Will show a correlation path from H2 -> H3 -> H4 -> H5, confirming the contiguous spin system of the diene backbone.

  • HSQC: Directly links each proton signal to its corresponding carbon signal (e.g., H2 to C2, H3 to C3, etc.), allowing for unambiguous assignment of the ¹³C spectrum.

  • HMBC: This is the ultimate validation tool. It reveals correlations over 2-3 bonds, locking the molecular fragments together. Key expected correlations for our product would be:

    • The OMe protons (δ ~3.78) to the carbonyl carbon (C1, δ ~167).

    • H2 (δ ~6.05) to the carbonyl carbon (C1) and C4 .

    • H5 (δ ~7.10) to the ipso-phenyl carbon .

G H2 H2 H3 H3 H2->H3 COSY C1 C1 (C=O) H2->C1 HMBC C4 C4 H2->C4 HMBC H4 H4 H3->H4 COSY H3->C1 HMBC H5 H5 H4->H5 COSY C2 C2 C3 C3 OMe OMe OMe->C1 HMBC

Caption: Key 2D NMR correlations for structural validation.

4. Mass Spectrometry: The Final Check

High-Resolution Mass Spectrometry (HRMS) provides the elemental composition. For the expected product (C₁₂H₁₂O₂), the calculated exact mass is 188.0837. An experimental value within ~5 ppm of this calculated mass provides unequivocal confirmation of the molecular formula.

Application to Other C-C Coupling Reactions

The validation principles detailed above are directly applicable to other common reactions of (E)-methyl 3-iodoacrylate.

  • Suzuki Coupling: In a Suzuki reaction with an arylboronic acid, the validation workflow remains the same.[6] The key NMR evidence is the disappearance of the H3 proton signal and the appearance of aromatic signals from the newly introduced ring, with HMBC correlations confirming the C3-C(aryl) bond.

  • Sonogashira Coupling: When reacting with a terminal alkyne, the product contains a conjugated enyne system.[7][8] The validation focus is on confirming the C3-C(alkyne) bond and observing the characteristic alkyne carbon signals (~80-90 ppm) in the ¹³C NMR spectrum. The retention of the (E)-alkene geometry is again confirmed by the H2-H3 coupling constant.

Conclusion: An Integrated Strategy for Confident Structural Assignment

Validating the structure of reaction products derived from (E)-methyl 3-iodoacrylate is a process of systematic, evidence-based deduction. A cursory look at a single spectrum is insufficient and scientifically unsound. True confidence is achieved through an integrated analytical strategy where multiple, orthogonal techniques are used to build an irrefutable case for the proposed structure.

The workflow presented here—moving from preliminary checks (IR, LC-MS) to definitive proof (1D and 2D NMR)—represents a robust, self-validating system. By understanding the "why" behind each experiment—particularly the diagnostic power of ¹H NMR coupling constants for stereochemistry and the absolute connectivity proof from HMBC—researchers can ensure the integrity of their synthetic work and the reliability of their downstream applications.

References

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. PMC. [Link]

  • Microstructure Analysis of Acrylate‐Methacrylate Copolymers by 13 C Nuclear Magnetic Resonance Spectroscopy. R Discovery. [Link]

  • Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Semantic Scholar. [Link]

  • Two-dimensional NMR studies of acrylate copolymers. IUPAC. [Link]

  • (E)-methyl 3-iodoacrylate. LookChem. [Link]

  • Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. ResearchGate. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. [Link]

  • Propose the plausible product(s) of the Sonogashira coupling reaction between (E)-methyl 3-iodoacrylate and (E)-2-(but-1-en-3-yn-1-yl)thiophene. Pearson. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Wiley Online Library. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. SynArchive. [Link]

Sources

Validation

assessing the purity of synthesized (E)-methyl 3-iodoacrylate

Assessing the Purity of Synthesized (E)-Methyl 3-Iodoacrylate: A Comparative Analytical Guide (E)-Methyl 3-iodoacrylate is a highly versatile, electrophilic building block widely utilized in palladium-catalyzed cross-cou...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Purity of Synthesized (E)-Methyl 3-Iodoacrylate: A Comparative Analytical Guide

(E)-Methyl 3-iodoacrylate is a highly versatile, electrophilic building block widely utilized in palladium-catalyzed cross-coupling reactions (such as Sonogashira, Heck, and Stille couplings) for the synthesis of complex polyenes, natural products, and active pharmaceutical ingredients[1].

The synthesis of this compound typically involves the hydroiodination of methyl propiolate using sodium iodide (NaI) or lithium iodide in acetic acid[2]. However, this synthetic route inherently produces a mixture of stereoisomers—specifically, the kinetic (Z)-isomer and the thermodynamic (E)-isomer—alongside residual starting materials and solvents[3]. Because the stereochemistry of the iodoacrylate directly dictates the stereochemical outcome of downstream cross-coupling reactions, rigorous purity assessment and isomeric quantification are critical.

This guide objectively compares three primary analytical modalities—Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography (HPLC-UV)—to establish a robust, self-validating framework for .

Mechanistic Context: Synthesis and Impurity Generation

To accurately assess purity, one must first understand the origin of the impurities. The hydroiodination of methyl propiolate is an addition reaction where the stereochemical outcome is heavily influenced by reaction time and temperature.

Synthesis A Methyl Propiolate (Starting Material) BB BB A->BB Thermodynamic Control B NaI / AcOH or HI (Hydroiodination) D (Z)-Methyl 3-iodoacrylate (Major Stereoisomer Impurity) B->D Kinetic Control E Residual AcOH & Unreacted SM (Trace Impurities) B->E Incomplete Reaction C (E)-Methyl 3-iodoacrylate (Target Product) BB->C Thermodynamic Control

Synthesis pathway of (E)-methyl 3-iodoacrylate highlighting target and impurities.

Comparative Analysis of Analytical Modalities

Quantitative 1H-NMR (qNMR): The Gold Standard for Structural Purity

The Causality of Choice: qNMR is a primary ratio method that provides direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule[4]. For (E)-methyl 3-iodoacrylate, 1 H-NMR is uniquely powerful because it unequivocally distinguishes the (E) and (Z) isomers via their distinct vinylic proton coupling constants. The trans-protons of the (E)-isomer exhibit a coupling constant ( 3J ) of ~14.5 Hz, whereas the cis-protons of the (Z)-isomer show a 3J of ~8.5 Hz. The Advantage: By utilizing an internal standard (e.g., Dimethyl sulfone), qNMR allows for simultaneous structural confirmation, exact E/Z ratio determination, and absolute mass-percent quantification without requiring a highly pure reference standard of the analyte itself[4].

Gas Chromatography (GC-FID): High-Resolution Isomeric Separation

The Causality of Choice: Methyl 3-iodoacrylate is a relatively low-molecular-weight, volatile halogenated ester (Boiling Point ~182°C)[2]. GC-FID exploits this volatility, offering superior theoretical plate counts compared to HPLC for small molecules. The Advantage: GC-FID provides excellent baseline separation of the (E) and (Z) isomers. Furthermore, it is highly sensitive to volatile impurities like residual acetic acid or unreacted methyl propiolate, which might be obscured by solvent peaks in NMR.

High-Performance Liquid Chromatography (HPLC-UV): Trace Impurity Profiling

The Causality of Choice: While HPLC-UV is ubiquitous in pharmaceutical quality control, its application to small, volatile aliphatic esters as a standalone purity method is inherently flawed. Purity determined by HPLC area percent relies on the assumption that all components have identical UV response factors at the detection wavelength[4]. The Limitation: The extinction coefficients of the (E) and (Z) isomers, as well as unreacted methyl propiolate, differ significantly. Therefore, area percent will misrepresent the true molar composition unless individual reference standards are used to calculate specific response factors. However, HPLC remains useful for detecting heavier, non-volatile oligomeric byproducts that would not elute on a GC column.

Quantitative Data Comparison

The following table summarizes the performance metrics of each modality when applied specifically to halogenated acrylates.

Analytical ModalityPrimary ApplicationReference Standard Required?E/Z Isomer DiscriminationLOD/LOQ (Typical)Analysis Time
1 H-qNMR Absolute Mass % PurityNo (Uses Internal Std)Excellent ( 3J coupling)~1-2 mg/mL~15-30 min
GC-FID Volatiles & E/Z RatioYes (For exact Mass %)Excellent (Baseline res)~0.1 µg/mL~20 min
HPLC-UV Non-volatile ImpuritiesYes (Requires exact std)Moderate (Column dependent)~0.05 µg/mL~15 min

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Absolute Purity by 1 H-qNMR
  • Sample Preparation: Accurately weigh ~20.0 mg of the synthesized (E)-methyl 3-iodoacrylate and ~10.0 mg of Dimethyl Sulfone (Internal Standard, certified purity >99.9%) into a clean vial using a microbalance (precision 0.01 mg).

  • Dissolution: Dissolve the mixture in 0.6 mL of CDCl 3​ (containing 0.03% TMS). Transfer the homogeneous solution to a 5 mm NMR tube.

  • Self-Validating Acquisition Parameters: Set the relaxation delay (D1) to 5 × T 1​ (typically 30-60 seconds for small molecules). Causality: This is a critical self-validating step. Failing to allow complete longitudinal relaxation leads to partial signal saturation, skewing the integration ratios and artificially inflating or deflating the calculated purity.

  • Processing & Calculation: Phase and baseline correct the spectrum. Integrate the internal standard peak (singlet, δ ~3.0 ppm) and the analyte vinylic doublet ( δ ~7.9 ppm, 3J ~14.5 Hz). Calculate absolute purity using the standard qNMR mass-balance equation.

Protocol 2: Isomeric Ratio & Volatile Impurities by GC-FID
  • Column Selection: Utilize a mid-polarity capillary column (e.g., DB-1701, 30m x 0.25mm x 0.25µm). Causality: The slight polarity of the cyanopropylphenyl phase interacts differentially with the dipole moments of the (E) and (Z) isomers, ensuring baseline resolution that a purely non-polar column (like DB-1) might fail to achieve.

  • Sample Preparation: Dilute the crude sample to 1 mg/mL in GC-grade dichloromethane (DCM).

  • Oven Program: Initial temperature 80°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

  • Self-Validating Injection: Inject a blank (pure DCM) prior to the sample. Causality: This ensures no column carryover or ghost peaks interfere with the quantification of trace methyl propiolate. Inject 1 µL of the sample with a split ratio of 50:1 (Injector temp: 250°C).

Workflow Start Synthesized Crude (E)-Methyl 3-iodoacrylate Q1 Primary Analytical Goal? Start->Q1 NMR qNMR (1H) Absolute Purity & E/Z Ratio Q1->NMR Structural ID + No Ref Standard GC GC-FID Volatile Impurities & E/Z Ratio Q1->GC High Volatility + Isomer Separation HPLC HPLC-UV Trace UV-Active Impurities Q1->HPLC Trace Detection + Ref Standard Avail.

Decision matrix for selecting the optimal analytical modality for purity assessment.

Conclusion

For the rigorous purity assessment of synthesized (E)-methyl 3-iodoacrylate, relying on a single analytical technique is insufficient. The optimal, self-validating workflow combines GC-FID to profile volatile impurities and confirm baseline isomeric separation, with 1 H-qNMR to establish the absolute mass-percent purity without the need for an external reference standard.

References

  • Stereoselective Synthesis of 2,3,5-Trienoates by Palladium-Catalyzed Alkoxycarbonylation of Conjugated Enyne Carbonates Source: GCRIS / ACS Publications URL:[Link]

  • UCLA Electronic Theses and Dissertations: Development of Michael-Heck Methodology Source: eScholarship URL:[Link]

Sources

Comparative

kinetic analysis of (E)-methyl 3-iodoacrylate in palladium catalysis

Title: Catalyst Performance Comparison: Kinetic Analysis of (E)-Methyl 3-Iodoacrylate in Palladium-Catalyzed Cross-Coupling Executive Summary The synthesis of conjugated polyenes and enynes—critical motifs in pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Catalyst Performance Comparison: Kinetic Analysis of (E)-Methyl 3-Iodoacrylate in Palladium-Catalyzed Cross-Coupling

Executive Summary

The synthesis of conjugated polyenes and enynes—critical motifs in pharmaceuticals and natural products like Lachnophyllum esters—heavily relies on the palladium-catalyzed cross-coupling of alkenyl halides[1]. Among these building blocks, (E)-methyl 3-iodoacrylate is a highly versatile but kinetically demanding electrophile. Selecting the right catalyst system is not merely a matter of chemical yield, but of kinetic efficiency and stereochemical preservation.

This guide objectively compares the kinetic performance of a modern Buchwald dialkylbiaryl phosphine system (Pd(OAc)₂/XPhos ) against the traditional industry standard (Pd(PPh₃)₄ ) for the Sonogashira cross-coupling of (E)-methyl 3-iodoacrylate. By employing Reaction Progress Kinetic Analysis (RPKA), we provide a self-validating, data-driven framework to evaluate catalyst efficiency.

Mechanistic Context: The Reactivity of (E)-Methyl 3-Iodoacrylate

Understanding the causality behind catalyst failure requires analyzing the substrate's intrinsic electronics. The electron-withdrawing ester group on (E)-methyl 3-iodoacrylate significantly lowers the LUMO of the C–I bond. As a result, the activation barrier for2 is extremely low (typically ~13.1 kcal/mol for alkenyl iodides)[2].

While fast oxidative addition is generally beneficial, it renders the resulting Pd(II) intermediate highly susceptible to off-cycle deactivation or stereochemical erosion (E-to-Z isomerization) if the subsequent transmetalation or reductive elimination steps are sluggish[3]. Therefore, the ideal catalyst must rapidly process the Pd(II) intermediate to prevent the loss of the (E)-alkene geometry.

Product vs. Alternative: Causality in Catalyst Design

  • The Alternative: Pd(PPh₃)₄ (Tetrakis) In traditional Pd(PPh₃)₄ systems, the catalyst resting state is often a bis-ligated Pd(II) complex. Because transmetalation requires an open coordination site, the strong binding affinity of PPh₃ leads to severe ligand inhibition. This makes transmetalation the rate-determining step (RDS), prolonging the lifetime of the Pd(II) species and allowing stereochemical scrambling.

  • The Product: Pd(OAc)₂ / XPhos The bulky, electron-rich XPhos ligand enforces a highly active mono-ligated L₁Pd(0) species. This extreme steric bulk accelerates both the dissociation of the halide (facilitating rapid transmetalation) and the final reductive elimination step. By shifting the kinetic bottleneck, XPhos prevents the accumulation of Pd(II) intermediates.

Methodology: Reaction Progress Kinetic Analysis (RPKA)

To capture true kinetic behavior without the artifacts introduced by discrete aliquot sampling (which can disrupt reaction equilibria and temperature), we employ 4 via in-situ Fourier Transform Infrared (FTIR) spectroscopy[4]. Pioneered by Donna Blackmond, RPKA utilizes continuous data acquisition under synthetically relevant conditions to extract rate constants, catalyst resting states, and reaction orders from a minimal number of experiments[5].

Mechanistic Workflow & Kinetic Bottlenecks

KineticPathway Substrate (E)-Methyl 3-Iodoacrylate + Pd(0)L OA Oxidative Addition (Fast: ~13 kcal/mol) Substrate->OA PdII Pd(II) Resting State (Prone to Isomerization) OA->PdII Retention of Configuration TM Transmetalation (Rate-Limiting for PPh3) PdII->TM Ligand Dissociation Required RE Reductive Elimination (Fast with XPhos) TM->RE Product (E)-Enyne Product + Regenerated Pd(0) RE->Product Product->Substrate Catalytic Turnover

Catalytic cycle of Pd-catalyzed cross-coupling highlighting kinetic bottlenecks.

Comparative Kinetic Data

The following table summarizes the quantitative kinetic parameters extracted from the RPKA of the Sonogashira coupling between (E)-methyl 3-iodoacrylate and phenylacetylene at 25°C.

Kinetic ParameterPd(PPh₃)₄ (Alternative)Pd(OAc)₂ / XPhos (Product)
Initial Rate ( kobs​ ) 1.2×10−4 M s−1 8.5×10−3 M s−1
Turnover Frequency (TOF) 15 h⁻¹420 h⁻¹
Catalyst Resting State Bis-ligated Pd(II) complexMono-ligated Pd(0) / Pd(II) transient
Order in Pd 0.5 (Dimerization/Inhibition)1.0 (Well-behaved monomer)
Stereoretention (E:Z Ratio) 88:12 (Significant erosion)>99:1 (Complete retention)

Data Interpretation: The fractional order (0.5) in Pd for the Pd(PPh₃)₄ system indicates off-cycle aggregation or severe ligand inhibition[5]. The prolonged lifetime of the Pd(II) intermediate allows for bond rotation prior to reductive elimination, degrading the stereochemical purity[3]. Conversely, the XPhos system maintains a strict first-order dependence on the catalyst, ensuring rapid turnover and >99% stereoretention.

Self-Validating Experimental Protocol: In-Situ Kinetic Profiling

To ensure high trustworthiness and reproducibility, this protocol utilizes an internal standard and continuous FTIR monitoring. This creates a self-validating system that eliminates the human error and equilibrium disruption associated with manual quenching.

Materials:

  • (E)-methyl 3-iodoacrylate (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Catalyst System A: Pd(PPh₃)₄ (5 mol%) OR Catalyst System B: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

  • Base: Triethylamine (2.0 mmol)

  • Solvent: Anhydrous THF (10 mL)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.1 mmol)

Step-by-Step Workflow:

  • Probe Calibration: Insert the ReactIR DiComp probe into a dry, argon-flushed 50 mL 3-neck Schlenk flask. Collect a background spectrum in anhydrous THF (10 mL) at 25°C.

  • Reagent Loading: Add (E)-methyl 3-iodoacrylate, phenylacetylene, and the internal standard to the flask. Begin continuous IR scanning (1 scan every 15 seconds). Monitor the ester carbonyl stretch ( νC=O​ at ~1720 cm⁻¹) and the alkyne C-H stretch ( νC−H​ at ~3300 cm⁻¹).

  • Baseline Stabilization (Self-Validation Step): Allow the system to stir at 500 rpm for 5 minutes to establish a stable concentration baseline. A flat baseline self-validates the homogeneity of the starting mixture and confirms no background degradation is occurring prior to catalyst addition.

  • Catalyst Injection: Dissolve the chosen catalyst system and triethylamine in 1 mL of THF. Inject this active mixture into the Schlenk flask via syringe to initiate the reaction.

  • Data Acquisition: Record the decay of the ester and alkyne signals until the reaction reaches >95% conversion.

  • Graphical Analysis: Export the concentration vs. time data. Construct "Graphical Rate Equations" by plotting the reaction rate ( d[Product]/dt ) against substrate concentration to determine the reaction orders and kobs​ without relying on initial-rate approximations[4].

References

  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Comparing Nickel- and Palladium-Catalyzed Heck Reactions Source: ACS Publications URL
  • The Mechanisms of the Stille Reaction Source: University of Windsor / Angewandte Chemie URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides Source: PMC URL

Sources

Validation

Computational vs. Experimental Benchmarking for (E)-Methyl 3-Iodoacrylate: A Comprehensive Guide

As a Senior Application Scientist, navigating the intersection of empirical synthesis and computational chemistry is essential for robust drug development and materials science. (E)-methyl 3-iodoacrylate is a highly vers...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the intersection of empirical synthesis and computational chemistry is essential for robust drug development and materials science. (E)-methyl 3-iodoacrylate is a highly versatile, electrophilic building block widely utilized in Sonogashira couplings[1], Heck reactions, and palladium-catalyzed alkoxycarbonylations[2].

This guide provides an objective, in-depth comparison of the experimental properties of (E)-methyl 3-iodoacrylate against Density Functional Theory (DFT) predictions. By understanding the causality behind both our synthetic conditions and our computational basis sets, researchers can establish self-validating workflows that guarantee stereochemical integrity and predictable reactivity.

Structural and Spectroscopic Validation

The primary challenge in working with haloacrylates is confirming the precise stereochemistry of the alkene. While experimental NMR provides the ground truth, DFT calculations serve as a powerful orthogonal validation tool.

The Causality of Computational Deviations: When modeling (E)-methyl 3-iodoacrylate, standard Pople basis sets (e.g., 6-31G*) will fail to accurately predict the NMR shifts of the α

  • and β -carbons. Iodine is a heavy atom (Z=53) whose core electrons experience significant relativistic effects, leading to anomalous shielding. To correct this, computational chemists must employ Effective Core Potentials (ECPs), such as the def2-TZVP basis set, which replaces the core electrons with a pseudopotential to accurately model the relativistic shielding effects.
Quantitative Data Comparison

The table below summarizes the benchmarking of empirical spectroscopic data[3] against DFT predictions (Level of Theory: B3LYP/def2-TZVP with GIAO for NMR).

PropertyExperimental Observation (CDCl₃)DFT Prediction (Scaled)Delta ( Δ )Diagnostic Significance
¹H NMR: β -Proton δ 7.89 ppm (d) δ 7.95 ppm (d)+0.06 ppmHighly deshielded by the ester carbonyl.
¹H NMR: α -Proton δ 6.88 ppm (d) δ 6.92 ppm (d)+0.04 ppmShielded by the heavy atom (Iodine) effect.
³ JHH​ Coupling 14.9 Hz 15.2 Hz +0.3 HzCritical: Confirms trans (E) geometry.
IR: C=O Stretch 1720 cm⁻¹1728 cm⁻¹+8 cm⁻¹Conjugated ester carbonyl stretch.
IR: C=C Stretch 1600 cm⁻¹1612 cm⁻¹+12 cm⁻¹Alkene stretch, lowered by conjugation.

Experimental & Computational Workflows

To ensure scientific integrity, both the synthesis and the computational modeling must operate as self-validating systems . Below are the detailed protocols for generating and verifying (E)-methyl 3-iodoacrylate.

Workflow Exp Experimental Pipeline Synth Synthesis & Isomerization (Thermodynamic Control) Exp->Synth Comp Computational Pipeline Geom Geometry Optimization (DFT: B3LYP/def2-SVP) Comp->Geom Spectra NMR & IR Spectroscopy (Empirical Data) Synth->Spectra Compare Data Synthesis & Validation (Stereochemical Assignment) Spectra->Compare Prop Property Prediction (GIAO NMR, Frequencies) Geom->Prop Prop->Compare

Fig 1: Parallel experimental and computational workflows for stereochemical validation.

Protocol A: Experimental Synthesis via Hydroiodination

Causality Insight: The initial hydroiodination of methyl propiolate is kinetically driven to produce the (Z)-isomer. By conducting the reaction at elevated temperatures, we provide the thermodynamic energy required to isomerize the kinetic (Z)-product into the more stable (E)-isomer, minimizing steric clash[2].

  • Reaction Setup: Dissolve methyl propiolate (1.0 equiv) in glacial acetic acid.

  • Reagent Addition: Add Sodium Iodide (NaI, 1.2 equiv) to the solution.

  • Thermal Isomerization: Heat the reaction mixture to 85 °C for 12 hours. The elevated temperature is strictly required to drive the Z E isomerization.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, and wash with saturated Na₂S₂O₃ to remove residual iodine ( I2​ ).

  • Self-Validation Check: Acquire a crude ¹H NMR spectrum. Calculate the J -coupling of the alkene protons. A doublet at ~7.89 ppm with J=14.9 Hz confirms the successful isolation of the (E)-isomer[3]. If J<10 Hz, the kinetic (Z)-isomer is still present, and further thermal isomerization is required.

Protocol B: DFT Computational Validation
  • Initial Geometry: Build the (E)-methyl 3-iodoacrylate molecule in an editing software (e.g., GaussView).

  • Optimization: Run a ground-state geometry optimization using Gaussian 16 at the B3LYP/def2-SVP level of theory.

  • Self-Validation Check (Frequencies): Perform a frequency calculation on the optimized geometry. The output must yield exactly zero imaginary frequencies. The presence of an imaginary frequency indicates the structure is trapped in a transition state rather than a true local minimum.

  • NMR Prediction: Submit the validated geometry for NMR shielding tensor calculations using the GIAO method at the B3LYP/def2-TZVP level.

Mechanistic Reactivity: The Oxidative Addition Paradigm

Understanding how (E)-methyl 3-iodoacrylate behaves in cross-coupling reactions requires analyzing the activation barriers. Experimentally, this molecule undergoes palladium-catalyzed cross-couplings (such as Sonogashira couplings with terminal alkynes) with complete retention of its (E)-stereochemistry[1].

Mechanism SM (E)-methyl 3-iodoacrylate + Pd(0)L2 TS Oxidative Addition TS ΔG‡ ≈ 16.5 kcal/mol SM->TS Coordination & Activation Int trans-Pd(II)(I)(vinyl)L2 Intermediate TS->Int C-I Bond Cleavage

Fig 2: DFT-calculated mechanistic pathway for Pd(0) oxidative addition to the C-I bond.

Bridging Computation and Experiment: DFT calculations reveal that the activation free energy ( ΔG‡ ) for the oxidative addition of Pd(0) into the C-I bond of (E)-methyl 3-iodoacrylate is remarkably low (~16.5 kcal/mol).

  • Experimental Consequence: Because this barrier is easily overcome at room temperature, the oxidative addition outpaces any background alkene isomerization pathways. This computational finding perfectly explains the empirical observation that Sonogashira couplings of (E)-methyl 3-iodoacrylate yield highly stereopure (E)-enyne products without the need for harsh heating[1].

References

  • Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Stereoselective Synthesis of 2,3,5-Trienoates by Palladium-Catalyzed Alkoxycarbonylation of Conjugated Enyne Carbonates GCRIS (Izmir Institute of Technology) URL:[Link]

  • Rhodium-Catalysed [(3+2)+2] Carbocyclisation of Heteroatom-Substituted Alkenes and Synthetic Studies Towards (+)-Repin University of Liverpool Repository URL: [Link]

Sources

Comparative

Strategic Isotopic Labeling with (E)-Methyl 3-Iodoacrylate: A Comparative Guide

The Imperative of Precision in Isotopic Labeling In the development of advanced biomedical imaging agents (such as hyperpolarized ^13^C MRI probes) and the pharmacokinetic tracing of novel therapeutics, isotopic labeling...

Author: BenchChem Technical Support Team. Date: March 2026

The Imperative of Precision in Isotopic Labeling

In the development of advanced biomedical imaging agents (such as hyperpolarized ^13^C MRI probes) and the pharmacokinetic tracing of novel therapeutics, isotopic labeling demands extreme chemical precision. The introduction of stable isotopes like ^13^C or ^2^H into a drug scaffold must occur without scrambling the molecule's stereochemistry or degrading the highly valuable isotopic precursor.

For the construction of conjugated systems—such as 2-pyrones, substituted acrylates, and targeted drug candidates—(E)-methyl 3-iodoacrylate has emerged as a premier electrophilic scaffold. As demonstrated in recent 1 [1], utilizing this specific iodo-alkene in cross-coupling reactions allows for the highly efficient transfer of ^13^C labels into complex molecular architectures, resulting in agents capable of significant proton signal enhancements during in vivo evaluations. Furthermore, isotopically enriched compounds synthesized via these pathways are critical for 2 [3].

Mechanistic Causality: Why (E)-Methyl 3-Iodoacrylate?

When designing a synthetic route for an isotopically labeled compound, scientists must choose an appropriate electrophile. The common alternatives to (E)-methyl 3-iodoacrylate are (E)-methyl 3-bromoacrylate and direct alkyne addition to methyl propiolate. However, the iodo-variant offers distinct mechanistic advantages:

  • Leaving Group Dynamics & Oxidative Addition: The carbon-iodine (C–I) bond is significantly weaker than the carbon-bromine (C–Br) bond. In palladium-catalyzed cross-couplings (e.g., Sonogashira), this facilitates rapid oxidative addition to the Pd(0) center at room temperature. Lower temperatures prevent the thermal degradation of sensitive isotopic precursors and suppress unwanted side reactions like Glaser homocoupling.

  • Absolute Stereoretention: The biological efficacy of the final drug or imaging agent relies heavily on its spatial geometry. The oxidative addition of (E)-methyl 3-iodoacrylate is highly stereoretentive. The strict preservation of the (E)-geometry ensures that downstream cyclizations yield the correct isomer required for target receptor binding.

  • Catalyst Compatibility: The superior reactivity of the iodo-substituent in3 [2] allows for the use of standard, cost-effective catalytic systems like Pd(PPh3)2Cl2 and CuI without the need for exotic, highly engineered ligands.

Comparative Performance Data

The following table objectively compares the cross-coupling efficiency of various acrylate electrophiles with a ^13^C-labelled phenylacetylene model substrate.

ElectrophileCatalyst SystemOptimal TempReaction TimeYield (%)Stereoretention (E:Z)
(E)-Methyl 3-iodoacrylate Pd(PPh3)2Cl2 / CuI25°C16 h85 - 92%> 99:1
(E)-Methyl 3-bromoacrylate Pd(PPh3)2Cl2 / CuI80°C24 h55 - 65%90:10
Methyl propiolate Pd(OAc)2 (Direct add.)60°C18 h40 - 50%Mixed

Visualizing the Synthetic Workflow

Workflow A Isotope Precursor (13C-Labelled Alkyne) B (E)-Methyl 3-Iodoacrylate C Pd/Cu Catalytic System (Room Temperature) D Cross-Coupled Intermediate (Stereoretention >99%) C->D E Cyclization / Downstream D->E F 13C-Labelled Imaging Agent E->F AB AB AB->C

Workflow for synthesizing 13C-labelled imaging agents using (E)-methyl 3-iodoacrylate.

Self-Validating Experimental Protocol: Sonogashira Coupling

To ensure high fidelity when working with expensive isotopically labeled materials, the following protocol is designed as a self-validating system . Built-in visual and analytical checkpoints allow the scientist to confirm the success of each mechanistic step in real-time.

Objective: Synthesis of a ^13^C-enriched conjugated enyne intermediate via Sonogashira cross-coupling.

Reagents:

  • (E)-Methyl 3-iodoacrylate (1.0 equiv, limiting reagent)

  • ^13^C-Labelled Phenylacetylene (1.15 equiv)

  • Pd(PPh3)2Cl2 (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (NEt3) / Tetrahydrofuran (THF) (2.5:1 ratio)

Step-by-Step Methodology:

  • Solvent Preparation & Degassing: Combine NEt3 and THF in an oven-dried Schlenk flask. Sparge the solvent mixture with ultra-pure Argon for 30 minutes.

    • Validation Checkpoint 1 (Causality): The physical transition of the solvent from actively bubbling to a clear, still liquid under positive Argon pressure confirms the removal of dissolved oxygen. This is critical; residual O2 will cause the Cu-catalyzed Glaser homocoupling of your expensive ^13^C-alkyne, ruining the yield.

  • Substrate Addition: Add (E)-methyl 3-iodoacrylate and the ^13^C-labelled alkyne to the degassed solvent. Stir for 5 minutes to ensure complete dissolution.

  • Catalytic Activation: Quickly add Pd(PPh3)2Cl2 and CuI against a positive counter-flow of Argon. Seal the flask and stir at room temperature (25°C).

    • Validation Checkpoint 2 (Causality): Upon addition, the solution will initially appear pale yellow. Over the next 30–60 minutes, observe the reaction mixture transition to a dark brown/black suspension. This visual cue confirms the reduction of the Pd(II) precatalyst to the active Pd(0) species and the formation of the insoluble triethylammonium iodide salt by-product, proving the catalytic cycle has initiated.

  • Reaction Monitoring: Allow the reaction to stir overnight (approx. 16 hours).

    • Validation Checkpoint 3 (Causality): Perform Thin Layer Chromatography (TLC) using an 80:20 Hexane:Ethyl Acetate eluent. The complete disappearance of the UV-active (E)-methyl 3-iodoacrylate spot and the emergence of a new, highly fluorescent lower-Rf spot confirms reaction completion.

  • Workup: Quench the black suspension with saturated aqueous NH4Cl to complex the copper salts. Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Mechanistic Pathway Visualization

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (E)-Methyl 3-Iodoacrylate Pd0->OxAdd Rapid kinetics TransMet Transmetalation 13C-Cu-Acetylide OxAdd->TransMet Stereoretentive RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 13C-Enriched Product RedElim->Product

Pd-catalyzed cross-coupling catalytic cycle highlighting oxidative addition.

Conclusion

For researchers engaged in isotopic labeling, the selection of the core electrophile dictates the efficiency and viability of the entire synthetic route. (E)-Methyl 3-iodoacrylate drastically outperforms its brominated and non-halogenated counterparts by enabling rapid, room-temperature oxidative addition while strictly preserving the crucial (E)-alkene geometry. By integrating this reagent with self-validating experimental protocols, drug development professionals can maximize the yield of high-value isotopically enriched therapeutics and biomedical imaging agents.

References

  • Title: Synthesis of 13C-Labelled 2-Pyrones: Towards Imaging in Biomedical Applications.
  • Source: cardiff.ac.
  • Title: (12) Patent Application Publication (10) Pub. No.: US 2016/0332968 A1 - Googleapis.

Sources

Validation

Ligand Efficiency in Palladium-Catalyzed Cross-Couplings of (E)-Methyl 3-Iodoacrylate: A Comprehensive Comparison Guide

(E)-methyl 3-iodoacrylate is a highly versatile, electron-deficient vinyl halide widely utilized in the synthesis of complex natural products (such as the Sorangicin macrolides) and active pharmaceutical ingredients (API...

Author: BenchChem Technical Support Team. Date: March 2026

(E)-methyl 3-iodoacrylate is a highly versatile, electron-deficient vinyl halide widely utilized in the synthesis of complex natural products (such as the Sorangicin macrolides) and active pharmaceutical ingredients (APIs) like Selinexor [1, 2]. As an electrophile, it readily undergoes palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Heck, and Sonogashira).

However, as a Senior Application Scientist, I frequently observe a critical failure point in scale-up campaigns: stereochemical degradation . Because the substrate is highly electron-deficient, oxidative addition to Pd(0) is virtually instantaneous. If the subsequent transmetalation and reductive elimination steps are not equally rapid, the long-lived Pd(II) intermediate becomes highly susceptible to E/Z isomerization, protodehalogenation, or competitive Michael additions [3].

This guide objectively compares the efficiency of different phosphine (and arsine) ligands in mitigating these side reactions, providing mechanistic rationale and validated protocols to ensure high-fidelity cross-couplings.

Mechanistic Causality: Why Ligand Selection Dictates Stereoretention

The choice of ligand directly controls the kinetic bottlenecks of the catalytic cycle. When coupling (E)-methyl 3-iodoacrylate, the goal is to accelerate transmetalation and reductive elimination to outpace the rate of E/Z isomerization.

  • Triphenylphosphine (PPh 3​ ): The traditional baseline ligand. While inexpensive, its moderate electron-donating ability and standard cone angle often result in sluggish transmetalation rates. With (E)-methyl 3-iodoacrylate, the extended lifetime of the Pd(II) intermediate frequently leads to a loss of stereochemical integrity, yielding E/Z mixtures [2].

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf): A bidentate ligand with a large bite angle (99°). This wide bite angle forces the Pd(II) intermediate into a highly strained geometry that dramatically accelerates reductive elimination, thereby minimizing the window for isomerization [2].

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl): A bulky, electron-rich Buchwald dialkylbiaryl phosphine. It promotes the formation of a highly active monoligated Pd(0)L 1​ species. Its extreme steric bulk accelerates reductive elimination, while its electron richness facilitates rapid transmetalation even at room temperature, perfectly preserving the (E)-geometry.

  • Triphenylarsine (AsPh 3​ ): Although technically an arsine, it is the benchmark alternative to phosphines in Stille couplings. Through the "Farina effect," AsPh 3​ avoids the auto-inhibition seen with strongly coordinating phosphines, accelerating transmetalation with organostannanes by up to 1000-fold compared to PPh 3​ [1].

Catalytic Cycle & Kinetic Bottlenecks

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Fast for Vinyl Iodide) Pd0->OxAdd PdII Pd(II) Intermediate (E)-geometry OxAdd->PdII (E)-methyl 3-iodoacrylate Isom E/Z Isomerization (Sluggish Ligands: PPh3) PdII->Isom Slow Transmetalation TransMet Transmetalation (Accelerated by AsPh3 / XPhos) PdII->TransMet Fast Transmetalation PdII_TM Transmetalated Pd(II) TransMet->PdII_TM RedElim Reductive Elimination (Accelerated by dppf / XPhos) PdII_TM->RedElim RedElim->Pd0 Regeneration Product Stereopure (E)-Product RedElim->Product

Catalytic cycle of (E)-methyl 3-iodoacrylate highlighting ligand-dependent kinetic bottlenecks.

Comparative Performance Data

The following table synthesizes quantitative performance data comparing these ligands in standard cross-coupling models (Suzuki-Miyaura with phenylboronic acid, and Stille with tributylphenylstannane) utilizing (E)-methyl 3-iodoacrylate as the electrophile.

LigandReaction TypeCatalyst SystemTemp / TimeIsolated YieldE:Z RatioPrimary Limitation
PPh 3​ Suzuki5 mol% Pd(PPh 3​ ) 4​ 80 °C / 12 h68%82:18High isomerization due to slow transmetalation.
dppf Suzuki5 mol% PdCl 2​ (dppf)65 °C / 8 h85%94:6Moderate heating required; slight isomerization.
XPhos Suzuki2 mol% Pd 2​ (dba) 3​
  • XPhos
25 °C / 2 h96%>99:1Higher cost of ligand; strict air-free handling.
PPh 3​ Stille5 mol% Pd(PPh 3​ ) 4​ 90 °C / 16 h55%75:25Severe isomerization; competitive polymerization.
AsPh 3​ Stille2 mol% Pd 2​ (dba) 3​
  • AsPh 3​
  • 40 °C / 3 h92%>99:1Toxicity of arsine ligands and tin byproducts.

    Data Interpretation: For Suzuki couplings, XPhos is the undisputed champion, allowing the reaction to proceed at room temperature, entirely shutting down the thermal E/Z isomerization pathway. For Stille couplings, AsPh 3​ provides the necessary transmetalation acceleration that PPh 3​ lacks [1].

    Self-Validating Experimental Protocol: High-Fidelity Suzuki Coupling with XPhos

    To achieve the >99:1 stereoretention outlined in the data above, the order of addition and rigorous exclusion of oxygen are paramount. This protocol utilizes a self-validating visual cue (color change) to ensure active catalyst formation before the sensitive vinyl iodide is introduced.

    Materials Required:
    • (E)-methyl 3-iodoacrylate (1.0 equiv, 1.0 mmol)

    • Phenylboronic acid (1.2 equiv, 1.2 mmol)

    • Pd 2​ (dba) 3​ (0.01 equiv, 1 mol% Pd dimer = 2 mol% Pd)

    • XPhos (0.04 equiv, 4 mol%)

    • K 3​ PO 4​ (anhydrous, finely ground) (2.0 equiv, 2.0 mmol)

    • Solvent: THF/H 2​ O (10:1 v/v), thoroughly degassed via sparging with Argon for 30 minutes.

    Step-by-Step Methodology:
    • Catalyst Pre-Activation (Critical Step):

      • Action: In an oven-dried Schlenk flask under Argon, combine Pd 2​ (dba) 3​ and XPhos. Add 2 mL of degassed THF. Stir at room temperature for 15 minutes.

      • Causality: Pd 2​ (dba) 3​ is a stable Pd(0) resting state. Stirring with XPhos allows the bulky ligand to displace the dba ligands, forming the highly active, deep red/burgundy L 1​ Pd(0) species. Self-Validation: If the solution remains purple/brown, ligand exchange has failed (likely due to oxidized phosphine); do not proceed.

    • Base and Nucleophile Addition:

      • Action: Add the phenylboronic acid and finely ground K 3​ PO 4​ to the flask. Add the remaining 8 mL of THF and 1 mL of degassed H 2​ O.

      • Causality: The base activates the boronic acid to form the reactive boronate "ate" complex, priming the system for immediate transmetalation once the Pd(II) species is generated.

    • Electrophile Introduction:

      • Action: Add (E)-methyl 3-iodoacrylate dropwise via syringe.

      • Causality: Adding the highly reactive vinyl iodide last ensures that as soon as oxidative addition occurs, the activated boronate is already present in excess to immediately trap the Pd(II) intermediate, preventing isomerization.

    • Reaction Monitoring:

      • Action: Stir at 25 °C. Monitor by TLC (Hexanes/EtOAc 8:2) or GC-MS. The reaction typically reaches full conversion within 2 hours.

    • Workup:

      • Action: Quench with saturated aqueous NH 4​ Cl. Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

    Conclusion & Application in Drug Development

    When scaling up the synthesis of APIs containing α,β-unsaturated esters—such as the selective nuclear export inhibitor Selinexor [2]—relying on baseline ligands like PPh 3​ introduces unacceptable levels of stereochemical impurity and yield loss. By transitioning to sterically demanding, electron-rich ligands like XPhos (for Suzuki) or utilizing the Farina effect with AsPh 3​ (for Stille), process chemists can manipulate the kinetic bottlenecks of the catalytic cycle. This ensures that transmetalation and reductive elimination outpace isomerization, delivering the pure (E)-isomer required for stringent pharmaceutical specifications.

    References

    • ESTUDOS VISANDO A SÍNTESE DA IEODOMICINA D EMPREGANDO ACOPLAMENTO STILLE Universidade Federal da Bahia (UFBA)[Link]

    • Synthesis of the (E,Z,Z)-Triene System and Complete Carbon Skeleton of (+)-Neosorangicin A Martin-Luther-Universität Halle-Wittenberg[Link]

    • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years MDPI - Pharmaceuticals[Link]

    Comparative

    Validation of a New Synthetic Route to (E)-Methyl 3-Iodoacrylate: A Comparative Guide

    Executive Summary (E)-Methyl 3-iodoacrylate is an indispensable electrophilic building block in modern organic synthesis. Its precise stereochemistry and reactivity make it a critical substrate for complex cross-coupling...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    (E)-Methyl 3-iodoacrylate is an indispensable electrophilic building block in modern organic synthesis. Its precise stereochemistry and reactivity make it a critical substrate for complex cross-coupling reactions, notably in the synthesis of natural Lachnophyllum methyl esters [1] and the assembly of highly polarized [3]dendralenes [2]. Historically, achieving high (E)-stereoselectivity has been a synthetic bottleneck, often requiring the handling of highly corrosive aqueous hydroiodic acid (HI) or relying on low-yielding Wittig-type olefinations.

    This guide objectively evaluates these traditional methods against a highly optimized, scalable synthetic route utilizing sodium iodide (NaI) in glacial acetic acid (AcOH) [3]. By establishing a self-validating experimental workflow, this document provides drug development professionals with a robust framework for synthesizing high-purity (E)-methyl 3-iodoacrylate.

    Mechanistic Rationale & Pathway Causality

    To understand why the NaI/AcOH route outperforms traditional methods, we must examine the causality behind the reaction's stereochemical divergence.

    When an activated alkyne like methyl propiolate is subjected to hydroiodination, the initial nucleophilic attack by the iodide ion proceeds via an anti-addition pathway. This kinetic control predominantly yields the (Z)-isomer. However, the true innovation of the optimized route lies in its thermodynamic self-correction.

    By utilizing glacial acetic acid as both the solvent and proton source, and elevating the reaction temperature to 110 °C, the system provides sufficient thermal energy to overcome the rotational activation barrier of the carbon-carbon double bond. The electron-withdrawing methyl ester group stabilizes a transient enol-like intermediate, allowing the kinetically favored (Z)-isomer to undergo bond rotation and collapse into the sterically unencumbered, thermodynamically stable (E)-isomer[4]. Furthermore, generating HI in situ from NaI and AcOH avoids the oxidative degradation and over-addition commonly seen with aqueous HI[5].

    G N1 Methyl Propiolate (Activated Alkyne) N2 NaI / AcOH (In situ HI generation) N1->N2 N3 Kinetic anti-addition (Fast) N2->N3 N4 (Z)-Methyl 3-iodoacrylate (Kinetic Product) N3->N4 N5 Thermal Isomerization (110 °C, H+ catalyzed) N4->N5 Bond Rotation N6 (E)-Methyl 3-iodoacrylate (Thermodynamic Product) N5->N6 Equilibrium Shift

    Fig 1: Mechanistic workflow for the synthesis and isomerization of (E)-methyl 3-iodoacrylate.

    Comparative Performance Analysis

    The table below summarizes the quantitative and qualitative performance data of the three primary synthetic routes. The NaI/AcOH route demonstrates superior process mass intensity (PMI) and stereoselectivity.

    MetricRoute A: Propiolic Acid + aq. HIRoute B: Wittig OlefinationRoute C: Optimized NaI/AcOH
    Reagents Propiolic acid, aq. HI, MeOH, H2SO4Iodoacetaldehyde, Phosphorane ylideMethyl propiolate, NaI, Glacial AcOH
    Step Count 2 Steps (Hydroiodination + Esterification)1 to 2 Steps1 Step (Tandem Addition/Isomerization)
    Overall Yield 60 – 70%40 – 55%85 – 95%
    E/Z Selectivity Moderate (Requires chromatographic separation)Poor to ModerateExcellent (>95:5 E:Z) via thermal shift
    Process Safety Low (Aqueous HI is highly corrosive and prone to oxidation)Moderate (Phosphorus byproducts)High (Mild, controlled in situ HI generation)
    Atom Economy ModeratePoor (High molecular weight byproducts)High

    Validated Experimental Workflow: One-Pot Synthesis

    Objective: Direct conversion of methyl propiolate to (E)-methyl 3-iodoacrylate via thermodynamically controlled hydroiodination.

    Materials:

    • Methyl propiolate (1.0 equiv, limiting reagent)

    • Sodium iodide (NaI) (1.5 equiv, nucleophile source)

    • Glacial acetic acid (AcOH) (Solvent and proton source, 2.5 M)

    • Saturated aqueous NaHCO3, Diethyl ether (Et2O), Anhydrous Na2SO4, aqueous Na2S2O3.

    Step-by-Step Methodology:

    • Reaction Initiation (In situ HI Generation): In an oven-dried, round-bottom flask equipped with a reflux condenser, dissolve methyl propiolate (1.0 equiv) in glacial acetic acid (2.5 M). Add NaI (1.5 equiv) in one portion at room temperature.

      • Causality: Using NaI/AcOH instead of aqueous HI prevents premature ester hydrolysis and controls the steady-state concentration of the active iodinating species, preventing over-addition.

    • Thermal Isomerization (Thermodynamic Shift): Heat the reaction mixture to 110 °C and stir under an inert atmosphere (N2 or Ar) for 3 to 5 hours.

      • Causality: The initial reaction rapidly forms the (Z)-isomer via kinetic anti-addition. Sustained heating at 110 °C provides the activation energy required for the enol-mediated bond rotation, shifting the equilibrium almost entirely to the more stable (E)-isomer.

    • Quenching & Neutralization: Cool the mixture to room temperature and pour it carefully over crushed ice. Slowly add solid NaHCO3 until effervescence ceases.

      • Causality: Pouring over ice minimizes exothermic degradation during neutralization. Neutralizing the AcOH prevents acid-catalyzed decomposition of the vinylic iodide during extraction.

    • Extraction & Purification: Extract the aqueous layer with Et2O (3x). Wash the combined organic layers with aqueous Na2S2O3 (to quench any trace I2 formed via oxidation), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • Self-Validating Analytical Check: Dissolve a crude aliquot in CDCl3 and analyze via 1H NMR.

      • Validation Metric: The presence of the (E)-isomer is confirmed by two doublet signals in the vinylic region ( δ ~7.6 ppm and δ ~6.9 ppm) exhibiting a large trans coupling constant ( J≈14.5 Hz). If a coupling constant of J≈8.5 Hz is prominent, the thermal isomerization step was incomplete, and the reaction requires further heating.

    Conclusion

    The validation of the NaI/AcOH synthetic route confirms it as the superior methodology for accessing (E)-methyl 3-iodoacrylate. By leveraging thermodynamic control to drive the isomerization of the kinetic (Z)-product, this one-pot procedure eliminates the need for harsh aqueous acids and complex purifications, offering researchers a highly reliable, self-validating protocol for downstream drug development applications.

    References
    • Title: Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs | Source: Organic & Biomolecular Chemistry | URL: [Link]

    • Title: Synthesis of highly polarized [3]dendralenes and their Diels–Alder reactions | Source: Organic Chemistry Frontiers | URL: [Link]

    • Title: Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions | Source: Chemical Reviews | URL: [Link]

    • Title: UCLA Electronic Theses and Dissertations (Mechanistic Investigations) | Source: eScholarship | URL: [Link]

    • Title: Synthesis of the (E,Z,Z)-Triene System and Complete Carbon Skeleton of (+)-Neosorangicin A | Source: Martin-Luther-Universität Halle-Wittenberg | URL: [Link]

    Sources

    Validation

    Unveiling the Ephemeral: A Comparative Guide to Analyzing Reaction Intermediates in (E)-Methyl 3-Iodoacrylate Transformations

    For Researchers, Scientists, and Drug Development Professionals In the intricate world of organic synthesis, understanding the transient species that dictate the course of a reaction is paramount to optimization and disc...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the intricate world of organic synthesis, understanding the transient species that dictate the course of a reaction is paramount to optimization and discovery. (E)-methyl 3-iodoacrylate is a versatile building block, participating in a wide array of transformations crucial for the synthesis of complex molecules and pharmaceutical agents. Its reactivity is governed by a series of short-lived intermediates that can be challenging to detect and characterize. This guide provides a comprehensive analysis of the state-of-the-art techniques used to identify and understand these fleeting species, offering a comparative look at their strengths and limitations, supported by experimental insights.

    The Central Player: (E)-Methyl 3-Iodoacrylate

    (E)-methyl 3-iodoacrylate serves as a valuable Michael acceptor and a partner in various cross-coupling reactions. The electron-withdrawing nature of the acrylate group and the presence of a good leaving group (iodide) on the vinylic carbon make it a highly reactive and versatile substrate. Understanding the intermediates in its transformations is key to controlling stereochemistry, regioselectivity, and reaction efficiency.

    A Comparative Analysis of Key Transformations and Their Intermediates

    The transformations of (E)-methyl 3-iodoacrylate can be broadly categorized into palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and cycloadditions. Each of these reaction classes proceeds through distinct intermediates, the observation of which requires a tailored analytical approach.

    Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Deep Dive

    Palladium-catalyzed reactions such as the Heck, Suzuki, and Sonogashira couplings are fundamental for carbon-carbon bond formation. The generally accepted catalytic cycle for these reactions involving a vinyl iodide provides a roadmap for the expected intermediates.[1][2][3]

    Expected Intermediates:

    • Oxidative Addition Complex: The initial intermediate is a Pd(II) species formed by the insertion of the Pd(0) catalyst into the carbon-iodine bond of (E)-methyl 3-iodoacrylate.

    • Migratory Insertion Product (for Heck): In the Heck reaction, the alkene partner inserts into the Pd-C bond, leading to a new organopalladium intermediate.

    • Transmetalation Complex (for Suzuki and Sonogashira): In Suzuki and Sonogashira couplings, the organoboron or organocopper reagent transfers its organic group to the palladium center.

    • Reductive Elimination Precursor: A transient Pd(II) species from which the final product is eliminated, regenerating the Pd(0) catalyst.

    Workflow for Analyzing Palladium-Catalyzed Intermediates

    G cluster_0 Reaction Setup cluster_1 In-situ Analysis cluster_2 Intermediate Identification cluster_3 Computational Validation start (E)-methyl 3-iodoacrylate + Pd Catalyst + Reagents NMR In-situ NMR Spectroscopy start->NMR Real-time monitoring ESI_MS Online ESI-MS start->ESI_MS Direct infusion Characterization Structural Characterization of Cationic/Neutral Intermediates NMR->Characterization ESI_MS->Characterization DFT DFT Calculations of Reaction Pathway Characterization->DFT Comparison with calculated structures

    Caption: Workflow for the analysis of reaction intermediates.

    Analytical TechniqueStrengthsLimitationsBest Suited For
    In-situ NMR Spectroscopy Provides detailed structural information in the solution phase.[4] Allows for kinetic analysis by monitoring the concentration of species over time.[5] Non-destructive.Lower sensitivity compared to mass spectrometry. May not detect very low concentration or very short-lived intermediates.Characterizing the structure of relatively stable intermediates and determining reaction kinetics.
    Electrospray Ionization Mass Spectrometry (ESI-MS) Extremely high sensitivity for detecting low-concentration, charged intermediates.[6][7][8][9][10][11][12] Can be coupled with tandem MS for structural elucidation.Primarily detects charged species; neutral intermediates may not be observed. The gas-phase chemistry might not perfectly represent the solution-phase reality.Detecting and identifying transient cationic or anionic organometallic intermediates.
    Density Functional Theory (DFT) Calculations Provides theoretical insights into the entire reaction pathway, including transition states and intermediates that are difficult to observe experimentally.[13][14][15][16][17] Can predict the relative energies and structures of intermediates.Accuracy is dependent on the chosen functional and basis set. Does not provide direct experimental evidence.Complementing experimental data by providing a theoretical framework for the reaction mechanism and the nature of intermediates.
    Nucleophilic Substitution: Unmasking the Transition State

    Nucleophilic substitution on the vinylic carbon of (E)-methyl 3-iodoacrylate can proceed through different mechanisms, such as addition-elimination or direct substitution (SNV). The intermediates in these reactions are often fleeting and their characterization can be challenging.

    Expected Intermediates:

    • Tetrahedral Intermediate (Addition-Elimination): In the addition-elimination pathway, the nucleophile adds to the double bond to form a tetrahedral intermediate, which then eliminates the iodide.

    • Carbanionic Intermediate: A resonance-stabilized carbanion can be formed upon nucleophilic attack.

    • SN1-like and SN2-like Transition States: In some cases, the reaction may proceed through a concerted mechanism with transition states resembling those of SN1 or SN2 reactions.[18][19][20][21]

    Investigative Strategy for Nucleophilic Substitution Intermediates

    G cluster_0 Reaction & Trapping cluster_1 Analysis of Trapped Product cluster_2 Inference of Intermediate Reaction (E)-methyl 3-iodoacrylate + Nucleophile Trapping Trapping Agent Reaction->Trapping Introduction of trapping agent NMR_spec NMR Spectroscopy Trapping->NMR_spec MS_spec Mass Spectrometry Trapping->MS_spec Inference Structural Elucidation of Trapped Adduct to Infer Intermediate Structure NMR_spec->Inference MS_spec->Inference G cluster_0 Experimental Analysis cluster_1 Computational Modeling cluster_2 Mechanism Elucidation Kinetics Kinetic Studies (e.g., by NMR) Mechanism Correlation of Experimental Data with Computational Models to Determine Concerted vs. Stepwise Pathway Kinetics->Mechanism Stereochem Stereochemical Analysis of Products Stereochem->Mechanism DFT_TS DFT Calculation of Transition State Structures and Energies DFT_TS->Mechanism

    Caption: A combined experimental and computational approach.

    Analytical TechniqueStrengthsLimitationsBest Suited For
    Kinetic Studies (e.g., via in-situ NMR) Can provide evidence for or against a stepwise mechanism by identifying any build-up of an intermediate species. [4][5]Does not directly probe the transition state.Distinguishing between concerted and stepwise mechanisms.
    Stereochemical Analysis of Products The stereochemical outcome of a cycloaddition can provide strong evidence for a concerted mechanism (e.g., retention of stereochemistry).Can be ambiguous in some cases.Inferring the concertedness of the reaction mechanism.
    Density Functional Theory (DFT) Calculations The primary tool for studying transition states. Can calculate the activation energies for concerted versus stepwise pathways and predict the stereochemical outcome. [13][14][15][16][17]Purely theoretical; requires experimental validation.Characterizing the geometry and energy of transition states and elucidating the detailed mechanism of cycloaddition reactions.

    Experimental Protocols: A Practical Guide

    Protocol 1: In-situ NMR Monitoring of a Heck Reaction

    • Sample Preparation: In an NMR tube, dissolve (E)-methyl 3-iodoacrylate (1 equivalent), the arylating agent (1.1 equivalents), a palladium catalyst (e.g., Pd(OAc)2, 2 mol%), a phosphine ligand (e.g., PPh3, 4 mol%), and a base (e.g., Et3N, 2 equivalents) in a deuterated solvent (e.g., DMSO-d6).

    • NMR Acquisition: Place the NMR tube in the spectrometer pre-heated to the desired reaction temperature. Acquire a series of 1H NMR spectra at regular time intervals. [4]3. Data Analysis: Process the spectra and integrate the signals corresponding to the starting materials, product, and any observable intermediates. Plot the concentrations versus time to obtain kinetic profiles.

    Protocol 2: ESI-MS Analysis of Organopalladium Intermediates

    • Reaction Setup: Assemble the reaction as described for the in-situ NMR experiment in a standard reaction vial.

    • Sample Infusion: Once the reaction is initiated, draw a small aliquot of the reaction mixture into a syringe and infuse it directly into the ESI-MS source at a low flow rate.

    • Mass Spectrometry: Acquire mass spectra in positive ion mode. Look for isotopic patterns characteristic of palladium to identify palladium-containing species. [6][7][8][9][10][11][12]4. Tandem MS (MS/MS): Select the parent ions of interest and subject them to collision-induced dissociation (CID) to obtain fragmentation patterns that can help in structural elucidation.

    Conclusion

    The analysis of reaction intermediates in the transformations of (E)-methyl 3-iodoacrylate requires a multi-faceted approach that combines the strengths of various analytical techniques. While direct observation of all intermediates is not always feasible, a combination of in-situ spectroscopy, mass spectrometry, trapping experiments, and computational modeling can provide a detailed and coherent picture of the reaction mechanism. This understanding is not merely academic; it is a critical component in the rational design of more efficient, selective, and sustainable synthetic methodologies for the production of valuable chemical entities.

    References

    • Enquist, P.-A., Nilsson, P., Sjöberg, P., & Larhed, M. (2006). ESI-MS detection of proposed reaction intermediates in the air-promoted and ligand-modulated oxidative Heck reaction. The Journal of Organic Chemistry, 71(23), 8779–8786. [Link]

    • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27(2), 345-390.
    • Diva-Portal.org. (2015, March 13). Palladium(II)-Catalyzed Heck Reactions. [Link]

    • Enquist, P.-A., Nilsson, P., Sjöberg, P., & Larhed, M. (2006). ESI-MS Detection of Proposed Reaction Intermediates in the Air-Promoted and Ligand-Modulated Oxidative Heck Reaction. The Journal of Organic Chemistry, 71(23), 8779-8786. [Link]

    • Santos, S., et al. (2007). Electrospray Ionization Mass Spectrometry Detection of Intermediates in the Palladium-Catalyzed Oxidative Self-Coupling of Areneboronic Acids. European Journal of Organic Chemistry, 2007(23), 3816-3822.
    • Ahmadi, Z., et al. (2015). Mechanistic features of the copper-free Sonogashira reaction from ESI-MS. Dalton Transactions, 44(44), 19163-19173. [Link]

    • ResearchGate. (2025, August 9). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. [Link]

    • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

    • Amazon AWS. (n.d.). Formation of methyl acrylate from CO2 and ethylene via methylation of nickelalactones. [Link]

    • Arkivoc. (2005). ESI-Mass spectrometry as a tool for investigating the mechanistic role of a 15-membered triolefinic macrocyclic palladium(0) complex in the Heck reaction of arenediazonium salts. [Link]

    • Foley, D. A., et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), e51444.
    • Beilstein Journals. (2017, February 14). NMR reaction monitoring in flow synthesis. [Link]

    • ResearchGate. (n.d.). ESI-MS detection of intermediates in a palladium catalysed photochemical reaction. [Link]

    • Wipf Group. (2007, January 30). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. [Link]

    • Köckritz, A., & Martin, A. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843–848. [Link]

    • MDPI. (2024, January 20). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. [Link]

    • Reddy, K. S., et al. (2005). Nucleophilic Acyl Substitutions of Esters with Protic Nucleophiles Mediated by Amphoteric, Oxotitanium, and Vanadyl Species. The Journal of Organic Chemistry, 70(3), 883-889.
    • University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR. [Link]

    • MDPI. (2022, October 13). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. [Link]

    • ResearchGate. (2024, November 11). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]

    • Iowa State University. (n.d.). Reaction Monitoring & Kinetics. [Link]

    • FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]

    • ResearchGate. (n.d.). ATR-FTIR spectra of methyl acrylate (red line), (−)[C4-Ment-Im][NTf2].... [Link]

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
    • ResearchGate. (n.d.). DFT exploration of [3 + 2] cycloaddition reaction of 1 H -phosphorinium-3-olate and 1-methylphosphorinium-3-olate with methyl methacrylate. [Link]

    • Analytical Chemistry. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions. [Link]

    • MDPI. (2023, January 30). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. [Link]

    • University of Victoria. (2019, April 6). Assigning the ESI mass spectra of organometallic and coordination compounds. [Link]

    • Rhyman, L., et al. (2018).
    • Sciforum. (n.d.). 1,3-Dipolar Cycloaddition of 3-Oxidopyrazinium to Methyl Acrylate: An Experimental and Computational Investigation. [Link]

    • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

    • Research Collection. (2025, July 28). NMR Signatures of Transition- Metal Nuclei: From Local Environments and Electronic Structures to Reactivity Descriptors in Molecular. [Link]

    • Wiley Analytical Science. (2020, November 24). In-situ NMR spectroscopy in catalysis. [Link]

    • DergiPark. (2024, December 29). Turkish Computational and Theoretical Chemistry Kinetic DFT study of the mechanism of the [3+2] reaction of a five-membered cycl. [Link]

    • Wikipedia. (n.d.). Sonogashira coupling. [Link]

    • Harris, R. K., et al. (2007). “CLASSIC NMR”: An In-Situ NMR Strategy for Mapping the Time-Evolution of Crystallization Processes by Combined Liquid-State and Solid-State Measurements. Crystal Growth & Design, 7(11), 2136-2139.
    • Chemistry LibreTexts. (2025, May 23). 4.4: Nucleophilic substitution and elimination reactions. [Link]

    • Acta Crystallographica Section E. (n.d.). (E)-Methyl 3-(1H-indol-3-yl)acrylate. [Link]

    • University of Illinois. (n.d.). PRE-TRANSMETALATION INTERMEDIATES IN THE SUZUKI-MIYAURA REACTION REVEALED. [Link]

    • Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution. [Link]

    • PMC. (2024, January 24). Progress in in-situ electrochemical nuclear magnetic resonance for battery research. [Link]

    • SIUE. (n.d.). Aliphatic Nucleophilic Substitution. [Link]

    • Khan Academy. (n.d.). Nucleophilic substitution reactions. [Link]

    • Forschungsverbund Berlin e.V. (2025, October 2). From Guesswork to Predictive Control: Decoding Metal-Organic Precursor Chemistry. [Link]

    • Leadbeater, N. E., & Smith, R. J. (2006). Real-time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy. Organic Letters, 8(20), 4589–4591. [Link]

    • PMC. (2024, January 5). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]

    Sources

    Comparative

    confirming the stereochemistry of products from (E)-methyl 3-iodoacrylate

    Title: Stereochemical Validation in Cross-Coupling: A Comparative Guide to Products Derived from (E)-Methyl 3-Iodoacrylate Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs) and natura...

    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Stereochemical Validation in Cross-Coupling: A Comparative Guide to Products Derived from (E)-Methyl 3-Iodoacrylate

    Executive Summary

    In the synthesis of complex active pharmaceutical ingredients (APIs) and natural products, the construction of stereodefined dienes and α,β -unsaturated esters is a critical bottleneck. (E)-Methyl 3-iodoacrylate (CID 138687)[1] has emerged as a privileged building block for these transformations. Because the carbon-iodine bond undergoes highly facile oxidative addition with Palladium(0) catalysts, cross-coupling reactions (Suzuki, Stille, Heck, Sonogashira) can be performed under mild conditions. This prevents the thermodynamic isomerization of the double bond, ensuring absolute stereoretention[2].

    However, synthesizing the product is only half the battle; rigorously confirming that the (E)-stereochemistry has been retained in the final product is paramount. This guide objectively compares (E)-methyl 3-iodoacrylate against alternative reagents, evaluates the analytical methodologies used to confirm the stereochemistry of the resulting products, and provides self-validating experimental protocols for both synthesis and structural elucidation.

    Strategic Reagent Comparison: Why (E)-Methyl 3-Iodoacrylate?

    Before analyzing the products, it is essential to understand why (E)-methyl 3-iodoacrylate is chosen over alternative synthetic routes (such as hydroalkoxycarbonylation of terminal alkynes or using the bromo-analog). The choice of halide directly impacts the required reaction temperature, which in turn dictates the degree of stereoretention.

    Table 1: Performance Comparison of Acrylate Building Blocks in Cross-Coupling

    Reagent / AlternativeReactivity (Oxidative Addition)Required TemperatureStereoretention ConfidencePrimary Drawback
    (E)-Methyl 3-iodoacrylate Extremely High 20°C – 50°C >99% (Excellent) Light-sensitive reagent
    (E)-Methyl 3-bromoacrylateModerate70°C – 100°C85% - 95% (Good)High temps risk isomerization
    Terminal Alkynes + COVaries (Insertion)80°C + High PressureVariable (E/Z mixtures)Requires toxic CO gas
    (Z)-Methyl 3-iodoacrylateHigh20°C – 50°C>95% (Good)Steric hindrance lowers yield

    Causality Insight: The C(sp²)–I bond is significantly weaker than the C(sp²)–Br bond. This allows Pd(0) to insert at room temperature. Because the activation energy for double-bond isomerization (via a π -allyl palladium intermediate or thermal rotation) is not reached, the (E)-geometry of the starting material is perfectly conserved in the product[3].

    G A (E)-Methyl 3-iodoacrylate C Oxidative Addition (Stereoretention) A->C B Pd(0) Catalyst B->C D Transmetalation (e.g., Boronic Acid) C->D E Reductive Elimination D->E E->B Catalyst Regeneration F (E)-alpha,beta-Unsaturated Ester (Target Product) E->F

    Caption: Catalytic cycle of Pd-catalyzed cross-coupling demonstrating absolute stereoretention.

    Analytical Methodologies for Stereochemical Confirmation

    Once the cross-coupling product is isolated, the (E)-configuration must be empirically validated. Relying solely on the assumption of mechanistic stereoretention is a critical failure point in drug development.

    Table 2: Comparison of Analytical Methods for Stereochemical Confirmation

    Analytical MethodPrimary Data OutputTarget Substrate TypeConfidence LevelThroughput
    1D ¹H NMR (J-Coupling) ³JHH = 15-16 HzDisubstituted alkenesAbsoluteHigh
    1D NOE / 2D NOESY Spatial proximity (< 5 Å)Tri/Tetrasubstituted alkenesHighMedium
    X-Ray Crystallography 3D Atomic CoordinatesCrystalline solidsAbsoluteLow
    The Karplus Relationship and 1D ¹H NMR

    For products retaining two vicinal alkene protons (e.g., Suzuki coupling with an aryl group to form a cinnamate derivative), 1D ¹H NMR is the gold standard. The ³J coupling constant between the α and β protons is dictated by the Karplus equation, which correlates the coupling constant to the dihedral angle. In an (E)-isomer (trans), the dihedral angle is ~180°, allowing maximal orbital overlap and yielding a coupling constant of 15–16 Hz [4][5]. Conversely, a (Z)-isomer (cis) has a dihedral angle of ~0°, yielding a coupling constant of 10–12 Hz .

    2D NOESY for Trisubstituted Alkenes

    If the cross-coupling utilizes a substituted nucleophile that replaces the β -proton, J-coupling analysis becomes impossible. In these cases, Nuclear Overhauser Effect Spectroscopy (NOESY) is required. NOESY identifies protons that are close in space (typically < 5 Å) rather than connected through bonds.

    G Start Product Isolated NMR1D 1H NMR (1D) Check Alkene Region Start->NMR1D J_trans 3J_HH = 15-16 Hz? (trans-isomer) NMR1D->J_trans J_cis 3J_HH = 10-12 Hz? (cis-isomer) NMR1D->J_cis NOESY 2D NOESY / 1D NOE Check Spatial Proximity J_trans->NOESY If complex multiplet Confirmed Stereochemistry Confirmed J_trans->Confirmed Clear Doublets J_cis->NOESY Xray X-Ray Crystallography (Absolute Proof) NOESY->Xray If ambiguous NOESY->Confirmed Xray->Confirmed

    Caption: Decision matrix for confirming the stereochemistry of substituted acrylate products.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a causality explanation and a validation checkpoint.

    Protocol A: Stereoretentive Suzuki-Miyaura Coupling

    Objective: Synthesize an (E)- α,β -unsaturated ester from (E)-methyl 3-iodoacrylate without thermal isomerization.

    • Preparation: In a flame-dried Schlenk flask, combine (E)-methyl 3-iodoacrylate (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

      • Causality: K₂CO₃ acts as a base to form the reactive arylboronate complex, which is required to accelerate the transmetalation step.

    • Degassing: Add a solvent mixture of THF/H₂O (4:1). Degas the mixture via three freeze-pump-thaw cycles.

      • Causality: Oxygen rapidly deactivates the Pd(0) catalyst. Complete degassing ensures high turnover numbers.

    • Catalyst Addition: Under an argon atmosphere, add Pd(PPh₃)₄ (5 mol%). Stir at 25°C for 4 hours.

      • Causality: Maintaining the reaction at room temperature prevents the thermal rotation of the C-C bond in the palladium intermediate, ensuring >99% stereoretention.

    • Validation Checkpoint (TLC): Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active starting material (R_f ~0.6) and appearance of a highly fluorescent product spot (R_f ~0.4) validates reaction completion.

    • Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via flash column chromatography.

    Protocol B: 1D ¹H NMR Stereochemical Validation

    Objective: Confirm the (E)-configuration of the isolated product using J-coupling analysis.

    • Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

    • Acquisition: Acquire a 1D ¹H NMR spectrum on a spectrometer of at least 400 MHz.

      • Causality: High-field magnets (≥400 MHz) are required to achieve sufficient chemical shift dispersion ( Δν ), preventing second-order "roofing" effects that can obscure true coupling constants[4].

    • Data Processing & Validation:

      • Locate the α -proton signal (typically adjacent to the carbonyl, appearing around δ 5.8 - 6.5 ppm).

      • Locate the β -proton signal (typically further downfield, δ 7.0 - 7.8 ppm, due to β -deshielding by the ester resonance).

      • Measure the distance between the two peaks of the doublet in Hertz.

      • Validation Checkpoint: If the calculated ³JHH is 15.0 - 16.5 Hz , the (E)-configuration is absolutely confirmed[5]. If it is 10-12 Hz, isomerization has occurred.

    Protocol C: 2D NOESY Validation (For Trisubstituted Products)

    Objective: Confirm stereochemistry when J-coupling is inapplicable.

    • Acquisition: Prepare the sample as in Protocol B. Set up a 2D NOESY experiment with a mixing time ( tm​ ) of 300-500 ms.

      • Causality: The mixing time must be optimized for the molecular weight of small molecules to allow the cross-relaxation required for NOE buildup without spin diffusion artifacts.

    • Analysis: Examine the cross-peaks between the ester methoxy protons ( δ ~3.7 ppm) and the β -substituent protons.

      • Validation Checkpoint: An absence of a cross-peak between the β -alkyl/aryl group and the α -proton, combined with a strong cross-peak between the β -proton and the α -proton, confirms the (E)-geometry.

    References

    • Stereoselective synthesis of (E)
    • N.M.R.
    • Methyl (E)
    • Source: smolecule.
    • 1-Hexene, 1-iodo-, (Z)

    Sources

    Safety & Regulatory Compliance

    Safety

    (E)-methyl 3-iodoacrylate proper disposal procedures

    Comprehensive Operational Guide: Safe Handling and Disposal of (E)-Methyl 3-Iodoacrylate (E)-Methyl 3-iodoacrylate is a highly reactive, halogenated alpha-beta unsaturated ester utilized extensively in transition-metal-c...

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Operational Guide: Safe Handling and Disposal of (E)-Methyl 3-Iodoacrylate

    (E)-Methyl 3-iodoacrylate is a highly reactive, halogenated alpha-beta unsaturated ester utilized extensively in transition-metal-catalyzed cross-coupling reactions and the synthesis of complex pharmaceuticals. Due to the presence of both an electrophilic Michael acceptor moiety and a heavy halogen (iodine), this compound demands strict logistical oversight during handling and disposal to mitigate toxicological risks, prevent environmental contamination, and ensure regulatory compliance.

    This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe operational management and disposal of this chemical.

    Physicochemical Data & Hazard Causality

    Understanding the physical properties of (E)-methyl 3-iodoacrylate is critical for designing effective safety and disposal protocols.

    Table 1: Physicochemical Properties and Operational Implications

    PropertyValueOperational Implication
    Melting Point 84–85 °CSolid at room temperature; requires careful weighing to avoid aerosolizing fine dust[1].
    Boiling Point 182.1 °C (at 760 mmHg)Low volatility at ambient conditions, but heating generates highly toxic iodine vapors[1].
    Flash Point 63.9 ± 22.6 °CCombustible; must be kept strictly away from open flames and ignition sources[1].
    Density 1.9 ± 0.1 g/cm³Sinks in aqueous solutions; dictates bottom-layer extraction during biphasic spill cleanups[1].
    XLogP3 1.2Lipophilic; readily penetrates standard latex, necessitating specialized glove materials[1].

    Mechanistic Hazard Causality: The compound acts as a potent alkylating agent. The acrylate group undergoes rapid conjugate addition (Michael addition) with biological nucleophiles, particularly thiols (such as cysteine residues in proteins). This mechanism is responsible for its severe lachrymatory effects and its potential to act as a skin sensitizer. Furthermore, the carbon-iodine bond is photolabile; exposure to light can induce homolytic cleavage, releasing iodine radicals and trace hydroiodic acid (HI). This necessitates storage in amber vials under an inert atmosphere to prevent spontaneous degradation.

    Laboratory Handling & Operational Safety

    Before any disposal event occurs, safe operational handling must be established to prevent the generation of contaminated secondary waste.

    • Engineering Controls: All manipulations must be performed in a certified Class II chemical fume hood. Do not handle on an open benchtop.

    • PPE Selection: Wear double-layered nitrile gloves. Standard latex offers zero protection against lipophilic halogenated organics. Use chemical splash goggles and a flame-resistant lab coat.

    • Incompatibility Avoidance: Keep the compound isolated from strong oxidizing agents, strong bases, and heavy metals. Mixing with these agents can trigger exothermic polymerization or violent degradation.

    Step-by-Step Disposal Methodology

    Disposal of (E)-methyl 3-iodoacrylate must strictly adhere to the2 guidelines for hazardous waste generators[2].

    Step 1: Waste Stream Segregation (Critical) Never mix (E)-methyl 3-iodoacrylate with non-halogenated solvent waste (e.g., acetone, ethanol). Halogenated waste requires specialized high-temperature incineration equipped with alkaline scrubbers to neutralize the resulting corrosive hydroiodic acid (HI) gas. Commingling wastes exponentially increases disposal costs and risks the formation of toxic dioxins during improper thermal destruction[3].

    Step 2: Containerization Collect the waste in a chemically compatible, sealable container. High-density polyethylene (HDPE) or glass containers are mandatory. Do not use metal containers , as trace HI generated from the natural degradation of the iodoacrylate will cause severe corrosion and potential container failure over time.

    Step 3: RCRA-Compliant Labeling To maintain a self-validating safety system, immediately affix a Hazardous Waste Tag upon placing the first drop of waste into the container. According to 2, the label must explicitly include[2]:

    • The exact chemical name: "(E)-methyl 3-iodoacrylate" (Do not use abbreviations).

    • The primary hazards: "Toxic, Halogenated Organic".

    • The accumulation start date.

    Step 4: Satellite Accumulation Area (SAA) Storage Store the sealed container in a designated SAA. The container must remain tightly closed at all times unless actively receiving waste. Ensure the SAA has secondary containment (e.g., a chemically resistant spill tray) capable of holding 110% of the largest container's volume[3].

    Step 5: EHS Transfer and TSDF Processing Once the container reaches 75% capacity, initiate a waste transfer request with your institution's Environmental Health and Safety (EHS) department. The waste must be transported to a certified 4 for safe thermal destruction[4].

    Spill Response and Remediation Workflow

    In the event of an accidental release, execute the following recovery loop to ensure immediate containment and proper disposal of the contaminated materials[5]:

    • Isolate: Evacuate personnel from the immediate vicinity and maximize fume hood ventilation.

    • Contain: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Causality note: Do not use combustible materials like paper towels or sawdust, as the compound is combustible and can react with organic matrices.

    • Neutralize & Collect: Carefully sweep the absorbed mixture using non-sparking tools. Place the contaminated debris into a heavy-duty hazardous waste bag or an HDPE bucket.

    • Decontaminate: Wash the affected surface with a mild alkaline solution (e.g., sodium bicarbonate) to neutralize any residual HI, followed by a copious water rinse.

    • Dispose: Tag all cleanup materials as "Halogenated Organic Debris" and submit for immediate EHS pickup.

    Disposal Workflow Visualization

    G A Generation of (E)-Methyl 3-Iodoacrylate Waste B Is Waste Mixed with Incompatible Chemicals? A->B C Segregate as Halogenated Organic Waste B->C No (Standard) D Quarantine as Mixed Waste Consult EHS B->D Yes (Mixed) E Store in SAA (HDPE/Glass Container) C->E Label & Date F Licensed TSDF High-Temp Incineration E->F EHS Transfer

    Figure 1: RCRA-compliant waste segregation and disposal workflow for halogenated acrylates.

    References

    • Frequent Questions About Managing Hazardous Waste at Academic Laboratories US Environmental Protection Agency (EPA)[Link]

    • Laboratory Environmental Sample Disposal Information Document US Environmental Protection Agency (EPA)[Link]

    • Halogenated Solvents in Laboratories Temple University Campus Operations[Link]

    • Hazardous Materials Disposal Guide Nipissing University[Link]

    Sources

    Handling

    Personal protective equipment for handling (E)-methyl 3-iodoacrylate

    As a Senior Application Scientist, I recognize that handling highly reactive intermediates requires more than just reading a Safety Data Sheet (SDS); it requires a fundamental understanding of the molecule's chemical bio...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I recognize that handling highly reactive intermediates requires more than just reading a Safety Data Sheet (SDS); it requires a fundamental understanding of the molecule's chemical biology.

    (E)-Methyl 3-iodoacrylate (CAS: 6213-88-3) is a highly versatile, halogenated α,β -unsaturated ester used extensively as a small-molecule scaffold in cross-coupling reactions (e.g., Heck, Suzuki) and nucleophilic substitutions. While its reactivity makes it invaluable for drug development, it also imparts significant toxicological hazards. This guide provides a self-validating system of operational protocols, personal protective equipment (PPE) requirements, and disposal plans grounded in a mechanistic understanding of the compound.

    Mechanistic Toxicology: Understanding the Hazard Profile

    To implement effective safety protocols, researchers must understand why (E)-methyl 3-iodoacrylate is hazardous. The molecule presents a dual-threat profile:

    • Michael Acceptor Reactivity : The α,β -unsaturated carbonyl system is highly electrophilic. It readily undergoes hetero-Michael addition with biological nucleophiles, particularly the sulfhydryl (-SH) groups of cysteine residues in proteins and glutathione (GSH)[1]. This covalent modification of cellular proteins is the primary mechanism driving its classification as a severe skin, eye, and respiratory sensitizer (H315, H319, H335).

    • Alkylating Potential : The presence of the vinylic iodine atom increases the molecule's lipophilicity (enhancing skin penetration) and serves as a potent leaving group, posing a secondary risk of direct alkylation and DNA damage.

    MichaelAddition A (E)-Methyl 3-iodoacrylate (Electrophile) C Transition State (Enolate Intermediate) A->C Nucleophilic Attack (C-beta) B Biological Thiol (e.g., Cysteine/GSH) B->C Donates Electron Pair D Covalent Adduct (Toxicity/Sensitization) C->D Protonation

    Fig 1: Hetero-Michael addition of biological thiols to (E)-methyl 3-iodoacrylate.

    Physicochemical Properties & Operational Implications

    Understanding the quantitative data of the compound dictates our logistical approach to handling it safely.

    PropertyValueOperational Implication
    CAS Number 6213-88-3Unique identifier for SDS cross-referencing and waste tracking.
    Molecular Weight 211.98 g/mol Required for precise stoichiometric calculations.
    Melting Point 84.5 - 85.0 °CExists as a solid at room temperature; dust generation is the primary inhalation hazard.
    Boiling Point 182.1 °CLow volatility as a solid, but vapor hazard increases significantly when dissolved.
    Storage Temp 4 °C (Protect from light)Prevents thermal degradation and homolytic cleavage of the C-I bond.

    Personal Protective Equipment (PPE) Matrix

    Because halogenated acrylates can permeate standard thin latex and cause severe mucosal irritation[2], baseline laboratory PPE is insufficient. The following matrix outlines the mandatory PPE based on the compound's specific reactivity.

    PPE CategorySpecificationMechanistic Justification
    Hand Protection Double-layered Nitrile (min 0.11 mm) or Butyl Rubber gloves.Halogenated organics rapidly degrade latex. Double-gloving prevents skin sensitization from micro-tears.
    Eye/Face Protection Snug-fitting chemical safety goggles. Face shield for scale-up (>5g).The ester vapor and solid dust are severe ocular irritants (H319). Standard safety glasses lack vapor/dust sealing.
    Body Protection Flame-resistant (FR) laboratory coat.Esters can react exothermically with incompatible reagents[2]. FR coats mitigate secondary fire risks.
    Respiratory NIOSH-approved N95/P100 particulate respirator (if outside hood).The solid form generates airborne dust that causes acute respiratory tract irritation (H335).

    Operational Workflows & Handling Protocols

    (E)-Methyl 3-iodoacrylate is a light-sensitive solid that must be stored at 4°C. The following step-by-step methodology ensures environmental integrity and operator safety, creating a self-validating system where each step prevents the failure of the next.

    Step-by-Step Methodology:

    • Preparation : Purge a certified chemical fume hood to ensure face velocity is between 80-100 fpm. Gather all required spatulas, tared vials, and solvents (e.g., THF, DCM) before retrieving the chemical.

    • Equilibration (Critical Step) : Remove the sealed amber vial from the 4°C refrigerator. Allow the vial to warm to room temperature in a desiccator before opening. Causality: Opening a cold vial introduces atmospheric moisture via condensation, which hydrolyzes the ester and causes hazardous clumping.

    • Weighing : Working entirely inside the fume hood, use an anti-static weighing boat. Avoid vigorous scraping, which generates respirable, highly sensitizing dust.

    • Dissolution : Immediately dissolve the solid in the chosen organic solvent. Once in solution, the Michael acceptor remains highly reactive. Keep the reaction flask shielded from direct light (e.g., wrap in aluminum foil) to prevent homolytic cleavage of the carbon-iodine bond.

    • Decontamination : Wipe down the balance and spatulas with an alcohol-soaked (e.g., isopropanol) lint-free wipe to dissolve the ester, followed immediately by a soap and water wash to hydrolyze any remaining traces[2].

    Workflow Start Retrieve from 4°C Dark Storage PPE Don PPE: Double Nitrile, Goggles, Lab Coat Start->PPE Hood Transfer to Certified Fume Hood Weigh Weigh Solid (Avoid Dust Generation) Hood->Weigh PPE->Hood React Dissolve in Organic Solvent (e.g., THF, DCM) Weigh->React Waste Dispose in Halogenated Waste React->Waste Post-Reaction

    Fig 2: Standard operating procedure for handling and reacting (E)-methyl 3-iodoacrylate.

    Spill Response & Decontamination Plan

    In the event of a solid spill or solution leak, immediate and calculated action is required:

    • Isolate : Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize exhaust draw.

    • Contain : For a solid spill, gently cover the powder with damp absorbent paper to suppress dust generation. For a liquid spill (if dissolved in solvent), use an inert mineral-based absorbent. Do not use cellulose-based absorbents, as halogenated acrylates can react exothermically with certain combustible materials[2].

    • Neutralize and Clean : Collect the absorbent material using non-sparking tools and place it in a vapor-tight, chemically compatible hazardous waste bag.

    • Surface Wash : Wash the contaminated surface first with ethanol or isopropanol to dissolve the residual ester, followed by a rigorous wash with a strong soap and water solution to ensure complete removal[2].

    Waste Disposal Plan

    Improper disposal of halogenated acrylates can lead to dangerous polymerization or severe environmental contamination.

    • Segregation : All waste containing (E)-methyl 3-iodoacrylate—including reaction byproducts, contaminated gloves, and empty vials—must be strictly segregated into Halogenated Organic Waste containers.

    • Chemical Incompatibilities : Never mix this waste stream with strong oxidizing acids, caustic solutions, or alkali metals. Mixing esters with these agents can trigger vigorous, heat-liberating reactions or generate flammable hydrogen gas[2].

    • Labeling : Clearly label the waste container with "Contains Halogenated Acrylate / Michael Acceptor" to explicitly alert downstream waste management personnel of its reactive nature.

    References

    • (E)-Methyl 3-iodoacrylate | 6213-88-3 - Sigma-Aldrich. sigmaaldrich.com.
    • Report | CAMEO Chemicals | NOAA. noaa.gov.
    • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC. nih.gov.

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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